molecular formula C8H6O7S B1211118 5-Sulfoisophthalic acid CAS No. 22326-31-4

5-Sulfoisophthalic acid

Cat. No.: B1211118
CAS No.: 22326-31-4
M. Wt: 246.2 g/mol
InChI Key: CARJPEPCULYFFP-UHFFFAOYSA-N
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Description

5-SulfO-1, 3-benzenedicarboxylic acid, also known as 5-sulfO-isophthalic acid or isophthalic acid, 5-sulfO- (6ci, 7ci, 8ci), belongs to the class of organic compounds known as 3-sulfobenzoic acids. These are sulfobenzoic acid carrying the sulfonyl group at the 3-position of the benzene group. 5-SulfO-1, 3-benzenedicarboxylic acid exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, 5-sulfO-1, 3-benzenedicarboxylic acid is primarily located in the cytoplasm.

Properties

IUPAC Name

5-sulfobenzene-1,3-dicarboxylic acid
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InChI

InChI=1S/C8H6O7S/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15)
Source PubChem
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InChI Key

CARJPEPCULYFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6O7S
Source PubChem
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DSSTOX Substance ID

DTXSID8045064
Record name 5-Sulfobenzene-1,3-dicarboxylic acid
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Molecular Weight

246.20 g/mol
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Physical Description

Solid
Record name 5-Sulfo-1,3-benzenedicarboxylic acid
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CAS No.

22326-31-4, 46728-71-6
Record name Sulfoisophthalic acid
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Record name 5-Sulfoisophthalic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-, potassium salt (1:1)
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Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-
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Record name 5-Sulfobenzene-1,3-dicarboxylic acid
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Record name 5-sulphoisophthalic acid
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Record name 5-SULFOISOPHTHALIC ACID
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Record name 5-Sulfo-1,3-benzenedicarboxylic acid
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Melting Point

258 °C
Record name 5-Sulfo-1,3-benzenedicarboxylic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 5-Sulfoisophthalic Acid: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Sulfoisophthalic acid, a versatile chemical compound with significant applications in various scientific and industrial fields, including as a potential building block in drug development. This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies.

Chemical Structure and Properties

This compound, systematically named 5-sulfobenzene-1,3-dicarboxylic acid, is an aromatic compound characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a sulfonic acid group at position 5.[1] The presence of both carboxylic acid and sulfonic acid functionalities imparts unique properties to the molecule, including high water solubility and acidity.[1]

The chemical structure of this compound is presented below:

Chemical Formula: C₈H₆O₇S[1]

Molecular Weight: 246.19 g/mol [1]

Synonyms: 5-SIPA, 5-Sulfo-1,3-benzenedicarboxylic acid[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValue
Appearance White to off-white crystalline powder[2]
Melting Point >197 °C[2]
Boiling Point 359.19 °C (rough estimate)[3]
Density 1.8097 g/cm³ (rough estimate)[3]
Water Solubility (25 °C) >100 g/100 g[1][2]
pKa (Sulfonic acid group) -1.37 ± 0.30 (Predicted)[1][3]
pKa (Carboxylic acid groups) pKa1 ≈ 2.8, pKa2 ≈ 4.1[1]

Spectroscopic Data and Interpretation

Detailed spectral analysis is crucial for the confirmation of the chemical structure and purity of this compound. Below is a summary of the expected spectroscopic data.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound in a suitable solvent (e.g., D₂O) is expected to show three signals corresponding to the aromatic protons. Due to the substitution pattern, the protons at positions 2, 4, and 6 are chemically non-equivalent. The proton at position 2, situated between two electron-withdrawing carboxylic acid groups, would likely appear as a singlet at the most downfield position. The protons at positions 4 and 6, being adjacent to a carboxylic acid and a sulfonic acid group, would appear as distinct signals, likely as doublets or multiplets depending on the coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule, as they are all in unique chemical environments. The two carboxylic acid carbons would appear at the most downfield region (typically 160-185 ppm). The six aromatic carbons would show signals in the aromatic region (typically 120-150 ppm), with the carbon attached to the sulfonic acid group being significantly shifted.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid groups in the region of 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the carboxylic acid groups around 1700-1730 cm⁻¹.

  • S=O stretching vibrations from the sulfonic acid group, typically appearing as strong bands in the 1000-1080 cm⁻¹ and 1150-1260 cm⁻¹ regions.

  • C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

  • An S-O stretch from the sulfonic acid group around 650-700 cm⁻¹.

Mass Spectrometry

In a mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the deprotonated molecule [M-H]⁻ at m/z 245 or the protonated molecule [M+H]⁺ at m/z 247 would be observed. Fragmentation patterns would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and sulfur trioxide (SO₃).

Experimental Protocols

Synthesis of this compound via Sulfonation of Isophthalic Acid

This protocol describes the synthesis of this compound by the sulfonation of isophthalic acid using oleum.[4]

Materials:

  • Isophthalic acid

  • 30% Oleum (fuming sulfuric acid)

  • Deionized water

  • Acetic acid (for purification)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a temperature controller, carefully add isophthalic acid to 30% oleum.

  • Heat the reaction mixture to a temperature between 190-220 °C.[4]

  • Maintain this temperature for approximately 6 hours to ensure the completion of the sulfonation reaction.[4]

  • After the reaction is complete, cool the mixture to approximately 165 °C.[4]

  • In a separate vessel, cool deionized water to 5 °C.

  • Carefully and slowly quench the hot reaction mixture into the cold water, ensuring the temperature of the aqueous solution does not exceed 120 °C.[4]

  • Heat the resulting aqueous solution to reflux.

  • Slowly cool the solution to 55 °C and hold at this temperature for 2 hours to facilitate crystallization.[4]

  • Further cool the mixture to 25 °C to maximize the precipitation of the crude this compound.[4]

  • Isolate the crude product by filtration.

  • Wash the filter cake with acetic acid at 20-25 °C to remove residual sulfuric acid and other impurities.[4]

  • Dry the purified this compound in a vacuum oven at 90-130 °C.[4]

Analytical Methodologies

A reverse-phase HPLC method can be employed to determine the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions (Typical):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure the separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

The purity of this compound can be determined by a neutralization titration with a standardized base.

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 N) until the endpoint is reached (a persistent pink color).

  • The purity can be calculated based on the volume of titrant used, its concentration, and the initial weight of the sample, taking into account that this compound has three acidic protons.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Isophthalic Acid + Oleum reaction Sulfonation (190-220°C, 6h) start->reaction Heating quench Quenching in Cold Water reaction->quench Cooling crystallization Crystallization (Cooling to 25°C) quench->crystallization Precipitation filtration Filtration of Crude Product crystallization->filtration Transfer to Purification washing Acetic Acid Wash filtration->washing Impurity Removal drying Vacuum Drying (90-130°C) washing->drying Solvent Removal final_product Purified this compound drying->final_product Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable compound with a well-defined chemical structure and distinct physicochemical properties. The experimental protocols for its synthesis and analysis are established, allowing for the production and characterization of high-purity material. This technical guide provides researchers, scientists, and drug development professionals with the core knowledge required to effectively work with and utilize this compound in their research and development endeavors.

References

5-Sulfoisophthalic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the nomenclature, properties, and synthesis of 5-Sulfoisophthalic Acid.

This technical guide provides a detailed overview of this compound, a chemical compound utilized in various industrial and research applications. This document outlines its official IUPAC name, common synonyms, key chemical and physical properties, and established experimental protocols for its synthesis.

Nomenclature: IUPAC Name and Synonyms

The compound commonly referred to as this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by several other names and identifiers, which are frequently encountered in commercial and scientific literature.

The IUPAC name for this compound is 3,5-dicarboxybenzenesulfonic acid .

It is important to note that this compound is frequently used and sold as its monosodium salt. The IUPAC name for the monosodium salt is sodium 3,5-dicarboxybenzenesulfonate .[1]

A variety of synonyms are used to identify this compound and its common salt forms. These include:

  • 5-Sulfo-1,3-benzenedicarboxylic acid[1]

  • 3,5-Dicarboxybenzensulfonic acid sodium salt[2]

  • 5-Sodiosulfoisophthalic acid[3]

  • Monosodium 5-sulfoisophthalate[1][4]

  • Sodium 5-sulfoisophthalate[3]

  • Sodium hydrogen-5-sulphoisophthalate[1]

  • This compound Monosodium Salt[1]

  • Na-SIPA[5]

Quantitative Data

The physical and chemical properties of this compound and its monosodium salt are summarized in the table below for easy reference and comparison. These properties are critical for its handling, application, and integration into various chemical processes.

PropertyValue (Monosodium Salt)
Molecular Formula C₈H₅NaO₇S[4]
Molecular Weight 268.18 g/mol [1]
CAS Number 6362-79-4[2][3][4]
Appearance White powder/solid[2]
Melting Point 373 - 375 °C[2]
pH 1.1 (30%)[2]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 140 Ų[1]

Experimental Protocols

The synthesis of this compound and its subsequent conversion to the monosodium salt are well-documented processes. The following protocols are based on established methodologies.

Synthesis of this compound

A common method for the preparation of this compound involves the sulfonation of isophthalic acid.

  • Reaction: Isophthalic acid is reacted with fuming sulfuric acid (oleum).[6][7]

  • Temperature: The reaction is typically carried out at a temperature range of 150-200°C.[7]

  • Duration: The reaction is allowed to proceed for 5-10 hours.[7]

  • Work-up: The reaction mixture is then cooled and quenched with water. The crude product can be isolated by filtration.[6]

Purification of this compound

Purification of the crude this compound can be achieved through washing with acetic acid to remove impurities such as residual sulfuric acid.[6]

Preparation of this compound Monosodium Salt

The monosodium salt is typically prepared by neutralizing the synthesized this compound.

  • Neutralization: The sulfonated product is cooled to 100-130°C and then neutralized by the addition of an alkali, such as sodium hydroxide.[7][8]

  • Isolation: The resulting monosodium salt is isolated through centrifugation.[7]

  • Purification: The isolated solid is then washed with water and centrifuged again to remove any remaining impurities. The product is subsequently hot-melted, refined, and dried.[7]

Process Visualization

The following diagrams illustrate the key processes involved in the synthesis of this compound and its monosodium salt.

Synthesis_of_5_Sulfoisophthalic_Acid Isophthalic_Acid Isophthalic Acid Sulfonation Sulfonation (150-200°C, 5-10h) Isophthalic_Acid->Sulfonation Fuming_Sulfuric_Acid Fuming Sulfuric Acid (Oleum) Fuming_Sulfuric_Acid->Sulfonation Crude_5_SIPA Crude 5-Sulfoisophthalic Acid Sulfonation->Crude_5_SIPA Purification Purification (Acetic Acid Wash) Crude_5_SIPA->Purification Pure_5_SIPA Purified 5-Sulfoisophthalic Acid Purification->Pure_5_SIPA

Caption: Synthesis pathway of this compound.

Preparation_of_Monosodium_Salt Pure_5_SIPA Purified 5-Sulfoisophthalic Acid Neutralization Neutralization (100-130°C) Pure_5_SIPA->Neutralization Alkali Alkali (e.g., NaOH) Alkali->Neutralization Isolation Isolation & Purification Neutralization->Isolation Monosodium_Salt This compound Monosodium Salt Isolation->Monosodium_Salt

Caption: Preparation of this compound Monosodium Salt.

References

An In-depth Technical Guide to the Synthesis of 5-Sulfoisophthalic Acid from Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-sulfoisophthalic acid from isophthalic acid, a critical process for obtaining a versatile building block in the fields of performance polymers, coordination chemistry, and pharmaceutical sciences. This document details the underlying reaction mechanism, optimized experimental protocols, and key analytical data for the characterization of the final product.

Reaction Overview: Electrophilic Aromatic Sulfonation

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of isophthalic acid. The most common and industrially viable method employs fuming sulfuric acid (oleum) as the sulfonating agent. In this reaction, the electrophile, sulfur trioxide (SO₃) or its protonated form, attacks the aromatic ring of isophthalic acid. The two carboxylic acid groups on the isophthalic acid ring are meta-directing and deactivating. Therefore, the sulfonation occurs at the 5-position, which is meta to both carboxyl groups.

G isophthalic_acid Isophthalic Acid sigma_complex Sigma Complex (Arenium Ion) isophthalic_acid->sigma_complex Electrophilic Attack oleum Fuming Sulfuric Acid (H₂SO₄ + SO₃) electrophile Electrophile (SO₃ or ⁺SO₃H) oleum->electrophile Generation of electrophile->sigma_complex sulfoisophthalic_acid This compound sigma_complex->sulfoisophthalic_acid Deprotonation G cluster_reaction Sulfonation cluster_workup Work-up & Isolation cluster_purification Purification start Isophthalic Acid + Fuming Sulfuric Acid reaction Heating (180-200°C, 5-10h) start->reaction quench Quenching in Ice-Water reaction->quench crystallization Crystallization quench->crystallization filtration Vacuum Filtration crystallization->filtration washing Washing with Water & Acetic Acid filtration->washing drying Vacuum Drying washing->drying product This compound drying->product

An In-depth Technical Guide to 5-Sulfoisophthalic Acid (CAS 22326-31-4): Experimental Data and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Sulfoisophthalic acid (5-SIPA) is a sulfonated aromatic dicarboxylic acid with the chemical formula C₈H₆O₇S. It is a derivative of isophthalic acid containing a sulfonic acid group, which imparts unique properties such as increased water solubility and strong acidity. These characteristics make it a valuable monomer and additive in the synthesis of various polymers, particularly polyesters and polyamides, and as a component in the formation of metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the experimental data and methodologies associated with this compound, focusing on its application in materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental setups.

PropertyValueReference
Molecular Formula C₈H₆O₇S[1]
Molecular Weight 246.19 g/mol [1]
Melting Point 258 °C
Density ~1.81 g/cm³ (rough estimate)
Water Solubility High
Acidity (pKa) -1.37 ± 0.30 (Predicted)

Experimental Data and Protocols

This section details experimental procedures and presents key data related to the synthesis and characterization of materials incorporating this compound.

Synthesis of Cationic Dyeable Polyester (B1180765) (CDP)

This compound, often in its salt form (e.g., monosodium salt), is a key monomer for producing cationic dyeable polyesters. The incorporation of the sulfonate group provides dye-receptive sites for cationic dyes.

Experimental Protocol: Synthesis of a Copolyester using this compound Monosodium Salt

This protocol is a generalized procedure based on principles described in the literature for polyester synthesis.

  • Reactor Setup: A 20-liter reactor equipped with a mechanical stirrer, a packed refluxing column, a nitrogen inlet, and a heating source is charged with the reactants.

  • Reactant Charging: The reactor is loaded with a dicarboxylic acid (e.g., terephthalic acid), an alkylene diol (e.g., ethylene (B1197577) glycol), and this compound monosodium salt as the modifying comonomer. The molar ratio of these components will determine the final properties of the polyester.

  • Esterification: The mixture is heated to a temperature range of 240-260 °C under a pressure of up to 4 bars. The reaction is carried out for 2 to 3 hours with continuous stirring under a nitrogen atmosphere to facilitate the removal of water formed during esterification.

  • Polycondensation: After the initial esterification, a polycondensation catalyst (e.g., antimony trioxide or a tin compound) is added. The temperature is gradually increased while the pressure is reduced to create a vacuum. This stage is typically carried out for several hours to increase the molecular weight of the polymer.

  • Product Recovery: Once the desired viscosity is achieved, the molten polymer is extruded, cooled, and pelletized.

Logical Workflow for Cationic Dyeable Polyester Synthesis

G Workflow for Cationic Dyeable Polyester Synthesis cluster_0 Esterification Stage cluster_1 Polycondensation Stage cluster_2 Product Recovery A Charge Reactor: Dicarboxylic Acid, Alkylene Diol, 5-SIPA Monosodium Salt B Heat to 240-260°C Under N2 Atmosphere A->B C Maintain for 2-3 hours B->C D Add Polycondensation Catalyst C->D Esterification Complete E Increase Temperature & Apply Vacuum D->E F Monitor Viscosity E->F G Extrude Molten Polymer F->G Desired Viscosity Reached H Cool and Pelletize G->H G Workflow for Polymer Thermal Analysis cluster_0 DSC Analysis cluster_1 TGA Analysis A Sample Preparation (5-10 mg in pan) B Place in DSC/TGA under Inert Atmosphere A->B C Heating/Cooling Cycles B->C F Controlled Heating Ramp B->F D Data Acquisition (Heat Flow vs. Temp) C->D E Determine Tg, Tc, Tm D->E G Data Acquisition (Weight % vs. Temp) F->G H Determine Decomposition Temperatures G->H

References

Solubility of 5-Sulfoisophthalic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Sulfoisophthalic acid, with a primary focus on its monosodium salt, the most commonly referenced form. This document is intended to be a valuable resource for professionals in research, development, and formulation, offering available quantitative data, qualitative solubility information, and a detailed experimental protocol for solubility determination.

Introduction

This compound (SIPA) is an aromatic dicarboxylic acid containing a sulfonic acid group. Its structure, featuring both carboxyl and sulfonyl functionalities, imparts unique properties, including enhanced water solubility, making it a valuable monomer in the synthesis of specialty polymers and a versatile intermediate in various chemical processes. Understanding its solubility in different solvent systems is critical for its application in polymer chemistry, drug development, and materials science. This guide focuses on the solubility of the monosodium salt of this compound, which is the most common commercially available form.

Quantitative Solubility Data

The available quantitative solubility data for this compound predominantly concerns its monosodium salt in water. Information on its solubility in a wide range of organic solvents is limited in publicly accessible literature.

Table 1: Solubility of this compound Monosodium Salt

SolventTemperature (°C)Solubility (g/L)
Water20 (assumed)380

Note: The temperature for the water solubility value is not consistently cited across all sources but is often presented in material safety data sheets alongside other physical properties measured at or around room temperature (20°C).

Qualitative Solubility Information

While extensive quantitative data is scarce, qualitative descriptions of the solubility of this compound and its salts in various solvents can be found in technical and patent literature:

  • Water: this compound and its alkali metal salts are known to be highly soluble in water. The presence of the sulfonic acid group significantly contributes to its aqueous solubility.

  • Acetone: Described as a solvent that can dissolve a "significant quantity" of this compound, suggesting it is a viable solvent for this compound.

  • Methanol (B129727): While it may dissolve this compound, it has been reported to react with it to form esters. This reactivity should be a key consideration when using methanol as a solvent.

  • Acetic Acid: Used as a wash solvent during the purification of this compound. This application implies that the compound has a lower solubility in acetic acid compared to water, allowing for the removal of more soluble impurities without significant product loss.

  • Toluene and Heptane: These non-polar solvents are reported to be ineffective in displacing primary impurities during the purification of this compound, which suggests that the compound has very low solubility in such non-polar organic solvents.

  • Ethanol and Dimethylformamide (DMF): The formation of solvates with these solvents has been reported, indicating some degree of interaction and solubility. However, no quantitative data is readily available.

Experimental Protocol: Determination of Solid-Liquid Solubility by Isothermal Saturation Method

The following is a detailed, generalized methodology for determining the solubility of a solid compound like this compound in a liquid solvent. This method, often referred to as the "isothermal shake-flask method," is a widely accepted and reliable technique for generating accurate solubility data.

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the undissolved solid is separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (or its salt) of known purity

  • Solvent of interest (analytical grade)

  • Thermostatic shaker bath or incubator with precise temperature control (e.g., ± 0.1°C)

  • Sealed, inert sample vials or flasks (e.g., glass with PTFE-lined caps)

  • Analytical balance (± 0.1 mg or better)

  • Syringe filters (e.g., 0.45 µm or 0.22 µm pore size, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or equipment for gravimetric analysis)

Procedure
  • Sample Preparation: Add an excess amount of this compound to a pre-weighed, sealed vial. The excess solid is crucial to ensure that saturation is achieved and maintained throughout the experiment.

  • Solvent Addition: Accurately add a known volume or mass of the solvent to the vial.

  • Equilibration: Place the sealed vial in the thermostatic shaker bath set to the desired temperature. Agitate the mixture for a predetermined period to allow the system to reach equilibrium. The time required for equilibration can vary significantly depending on the solute-solvent system and should be determined experimentally (typically 24 to 72 hours). To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. Immediately filter the sample through a syringe filter of a suitable pore size into a clean, dry container. This step is critical to remove any undissolved solid particles.

  • Concentration Analysis: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method.

    • Gravimetric Method: Accurately weigh a portion of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is obtained. The solubility can then be calculated as the mass of the solute per volume or mass of the solvent.

    • Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration using standard solutions of known concentrations. Measure the absorbance of a diluted aliquot of the saturated solution and determine the concentration from the calibration curve.

    • Chromatographic Method (HPLC): This is often the preferred method due to its high sensitivity and specificity. Develop a suitable HPLC method and create a calibration curve. Analyze a diluted aliquot of the saturated solution to determine the concentration.

Data Reporting

Solubility should be reported in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature B->C Equilibrate D Allow Excess Solid to Settle C->D E Sample and Filter Supernatant D->E Analyze F Determine Concentration E->F G Report Solubility at Temperature T F->G

Caption: Workflow for Isothermal Solubility Determination.

Analytical_Methods_for_Solubility cluster_methods Concentration Determination Methods A Saturated Solution Sample B Gravimetric Analysis (Evaporate & Weigh) A->B C UV-Vis Spectroscopy (Absorbance Measurement) A->C D HPLC (Chromatographic Separation & Quantification) A->D E Solubility Data (e.g., g/L) B->E C->E D->E

Caption: Analytical Methods for Concentration Measurement.

Spectroscopic Analysis of 5-Sulfoisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Sulfoisophthalic acid (SIPA), a sulfonated aromatic dicarboxylic acid. Due to its utility as a monomer in specialty polymers and as a versatile building block in organic synthesis, a thorough understanding of its structural characterization is essential. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and workflow visualizations.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its common salt forms. It is important to note that publicly available, experimentally verified peak lists for this compound are limited. Therefore, the data presented for NMR and IR are representative and based on established chemical shift and absorption frequency principles for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key features are the signals from the aromatic protons and carbons. The data presented here is for the monosodium salt of this compound.

¹H NMR Data (Representative)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.6Singlet1HAromatic H-4
~8.4Singlet2HAromatic H-2, H-6
~13.0Broad Singlet2HCarboxylic Acid (-COOH)

¹³C NMR Data (Representative)

Chemical Shift (δ) ppmAssignment
~165Carboxylic Acid Carbon (-C OOH)
~148Aromatic Carbon (C-5, attached to -SO₃H)
~135Aromatic Carbon (C-1, C-3, attached to -COOH)
~131Aromatic Carbon (C-4)
~128Aromatic Carbon (C-2, C-6)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and sulfonic acid groups. The data below is representative for the potassium salt of this compound.

FTIR Data (Representative)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2500BroadO-H stretch (Carboxylic acid dimer)
~1720StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=C stretch (Aromatic ring)
~1250StrongS=O stretch (Sulfonic acid)
~1150StrongS=O stretch (Sulfonic acid)
~1040StrongS-O stretch (Sulfonic acid)
~900MediumO-H bend (Carboxylic acid dimer)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The following data is based on predicted values for this compound in various adduct forms.

Mass Spectrometry Data (Predicted) [1]

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺246.99071
[M+Na]⁺268.97265
[M-H]⁻244.97615
[M+NH₄]⁺264.01725
[M+K]⁺284.94659
[M+H-H₂O]⁺228.98069

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction of scientific data. The following are representative procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : A solution of 5-10 mg of this compound monosodium salt is prepared in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, is added for chemical shift referencing.

  • Instrumentation : The sample is analyzed using a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : A standard proton NMR experiment is performed. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing : The resulting Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed. The spectra are then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation : A small amount of the solid this compound sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used for the analysis.

  • Background Collection : A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

  • Sample Analysis : The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then baseline corrected and peak positions are identified.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a solvent system compatible with electrospray ionization, such as a mixture of methanol (B129727) and water (e.g., 1:1 v/v), often with the addition of a small amount of a volatile acid (e.g., 0.1% formic acid) or base to promote ionization.

  • Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.

  • Infusion and Ionization : The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle, causing the formation of a fine spray of charged droplets.

  • Mass Analysis : The desolvated ions are guided into the mass analyzer, where their mass-to-charge ratios are measured. The analysis can be performed in either positive or negative ion mode to detect different adducts.

  • Data Processing : The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions. The accurate mass measurements are used to confirm the elemental composition.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.5-0.7 mL Deuterated Solvent (e.g., D₂O) A->B C Add Internal Standard (e.g., TSP) B->C D Transfer to NMR Tube C->D E Insert Tube into NMR Spectrometer D->E F Tune and Shim Magnet E->F G Acquire ¹H and ¹³C Spectra F->G H Fourier Transform FID G->H I Phase and Baseline Correct H->I J Reference to Standard I->J K Peak Integration and Assignment J->K

NMR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing A Clean ATR Crystal B Collect Background Spectrum A->B C Place Solid Sample on Crystal D Apply Pressure C->D E Acquire Sample Spectrum (16-32 scans) D->E F Ratio Sample vs. Background E->F G Baseline Correction F->G H Identify Peak Wavenumbers G->H

ATR-FTIR Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Prepare Dilute Solution (e.g., in MeOH/H₂O) B Add Ionization Agent (e.g., 0.1% Formic Acid) A->B C Load into Syringe for Infusion B->C D Infuse into ESI Source C->D E Generate Ions via Electrospray D->E F Analyze m/z in Mass Analyzer E->F G Generate Mass Spectrum F->G H Identify Molecular Ion and Adducts G->H I Confirm Elemental Composition H->I

ESI-MS Analysis Workflow

References

Thermal Stability and Decomposition of 5-Sulfoisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 5-sulfoisophthalic acid and its common salt form. The information is compiled from publicly available safety data and research abstracts, offering insights into the material's behavior under thermal stress. This document is intended to inform researchers and professionals in drug development and other scientific fields where this compound is utilized.

Overview of Thermal Stability

This compound is an aromatic compound containing both carboxylic acid and sulfonic acid functional groups. Its thermal stability is a critical parameter for its application in various industrial and research settings, including as a monomer in polymer synthesis and as a counterion in pharmaceutical formulations. Generally, the compound and its salts are considered stable under standard storage conditions. However, at elevated temperatures, they undergo decomposition.

The thermal stability is significantly influenced by whether the compound is in its free acid form or as a salt. The monosodium salt of this compound, in its solvent-free state, exhibits high thermal stability, with decomposition reported to begin at temperatures up to 315°C.[1] The melting point of the monosodium salt is reported to be in the range of 373-375°C, which is likely close to its decomposition temperature.[2] For comparison, other aromatic sulfonic acids are known to decompose in the temperature range of 200-300°C.

Quantitative Thermal Analysis Data

ParameterValueCompound FormNotes
Decomposition Onset TemperatureUp to 315°CMonosodium Salt (solvent-free)Indicates high thermal stability.[1]
Melting Point373-375°CMonosodium SaltDecomposition may occur around this temperature.[2]

Hazardous Decomposition Products

Upon heating to decomposition, this compound and its salts will break down, releasing several hazardous gaseous products.

Decomposition ProductChemical FormulaCompound Form
Carbon MonoxideCOFree Acid & Salts[2]
Carbon DioxideCO₂Free Acid & Salts[2]
Sulfur OxidesSOₓFree Acid & Salts[2][3]
Sodium OxidesNa₂OSodium Salts[2][3]

Proposed Decomposition Pathway

A definitive, step-by-step decomposition mechanism for this compound is not extensively published. However, based on the known chemistry of aromatic sulfonic acids and carboxylic acids, a probable decomposition pathway can be proposed. The decomposition is likely to proceed through two main stages: desulfonation and decarboxylation. The initial and energetically more favorable step is likely the cleavage of the C-S bond, leading to the release of sulfur dioxide. This is followed by the decarboxylation of the resulting isophthalic acid at higher temperatures.

DecompositionPathway cluster_0 Decomposition of this compound A This compound B Isophthalic Acid + SO₃ A->B Heat (Desulfonation) E Gaseous Products (CO, CO₂, SO₂) A->E C Benzoic Acid + CO₂ B->C Further Heat (Decarboxylation) B->E D Benzene + CO₂ C->D Higher Heat (Decarboxylation) C->E D->E

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental protocols for the thermal analysis of this compound are not widely published, standard methodologies for organic acids can be applied.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss at different temperatures.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground this compound is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the percentage of mass lost at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to characterize the endothermic and exothermic events associated with the decomposition of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

  • Temperature Program: The sample and reference are heated from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy change for each thermal event are determined.

ExperimentalWorkflow cluster_workflow Thermal Analysis Workflow start Sample Preparation (this compound) tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc tga_data TGA Curve (Mass vs. Temperature) tga->tga_data dsc_data DSC Thermogram (Heat Flow vs. Temperature) dsc->dsc_data analysis Data Analysis tga_data->analysis dsc_data->analysis results Decomposition Temperature Mass Loss Melting Point Enthalpy Changes analysis->results

Caption: General experimental workflow for the thermal analysis of this compound.

Incompatible Materials and Storage Recommendations

To ensure the stability of this compound, it is crucial to avoid contact with strong oxidizing agents.[2] The material should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

Conclusion

While detailed experimental data on the thermal decomposition of free this compound is limited in public literature, information on its monosodium salt and related aromatic sulfonic acids provides a strong basis for understanding its thermal behavior. The monosodium salt is thermally stable up to 315°C. The primary decomposition products are oxides of carbon and sulfur. The decomposition likely proceeds via desulfonation followed by decarboxylation. Standard thermal analysis techniques such as TGA and DSC are appropriate for detailed characterization. Proper storage and handling are essential to maintain the integrity of the compound. Further research is warranted to fully elucidate the thermal decomposition kinetics and mechanism of the free acid.

References

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of 5-Sulfoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety data for the handling of 5-Sulfoisophthalic acid (CAS No: 22326-31-4) in a laboratory setting. The information herein is intended to support robust safety protocols and informed risk assessments for professionals working with this compound. This document synthesizes available data on its properties, hazards, and handling procedures to ensure a safe research environment.

Core Safety & Physical Data

This compound is a sulfonated aromatic dicarboxylic acid.[1] It is a white to off-white crystalline powder.[2] Due to the presence of both sulfonate and carboxylic acid groups, it is water-soluble.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 22326-31-4[3]
Molecular Formula C₈H₆O₇S[3]
Molecular Weight 246.19 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 249-253 °C[3]
Density 1.8 ± 0.1 g/cm³[3]
pKa -1.37 ± 0.30 (Predicted)[4]
Toxicological Data

Detailed toxicological studies on this compound are not extensively available in the public domain. However, data for its monosodium salt (CAS 6362-79-4) provides some insight into its potential hazards. It is important to handle the acid form with a similar or greater degree of caution.

MetricValueCompoundSource(s)
Oral LD50 (Rat) 6450 mg/kgThis compound, monosodium salt[5]
Draize test (Rabbit, eye) 20 mg/24H (Moderate)This compound, monosodium salt[5]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosive and irritant properties.

HazardClassification
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2A
Specific target organ toxicity — single exposure (Respiratory tract irritation) Category 3

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not provided in the source Safety Data Sheets. The Draize test is a standardized method for assessing skin and eye irritation, and the LD50 value is determined through standardized acute oral toxicity studies. For specific methodologies, researchers should refer to relevant OECD or EPA guidelines for chemical safety testing.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[8]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator.[7]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling.[7]

  • Always add acid to water, not the other way around, when preparing solutions to prevent violent spattering.[9]

Storage
  • Store in a cool, dry, well-ventilated area.[10]

  • Keep containers tightly closed.[10]

  • Store at 2-8°C for optimal stability.[6]

  • Incompatible with strong oxidizing agents.[5]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spills and Leaks
  • Small Spills: Carefully sweep up or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[6]

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains.[6]

Visual Safety Guides

Laboratory Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks & Review SDS Don_PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Don_PPE Prepare_Work_Area Prepare well-ventilated work area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Solid Carefully weigh solid, avoiding dust generation Prepare_Work_Area->Weigh_Solid Dissolve Slowly add to solvent (if applicable) Weigh_Solid->Dissolve Perform_Experiment Conduct experiment Dissolve->Perform_Experiment Decontaminate Decontaminate equipment and work surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of waste in labeled container Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash hands thoroughly Remove_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound in the laboratory.

First-Aid Response to this compound Exposure

First_Aid_Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Occurs Move_to_Fresh_Air Move to fresh air Exposure->Move_to_Fresh_Air Remove_Clothing Remove contaminated clothing Exposure->Remove_Clothing Flush_Eyes Immediately flush eyes with water for at least 15 minutes Exposure->Flush_Eyes Rinse_Mouth Rinse mouth with water Exposure->Rinse_Mouth Provide_Oxygen Provide oxygen if breathing is difficult Move_to_Fresh_Air->Provide_Oxygen Seek_Medical_Attention_Inhale Seek medical attention Provide_Oxygen->Seek_Medical_Attention_Inhale Flush_Skin Flush skin with water for at least 15 minutes Remove_Clothing->Flush_Skin Seek_Medical_Attention_Skin Seek medical attention if irritation persists Flush_Skin->Seek_Medical_Attention_Skin Seek_Immediate_Medical_Attention_Eye Seek IMMEDIATE medical attention Flush_Eyes->Seek_Immediate_Medical_Attention_Eye Give_Water Give 2-4 glasses of water if conscious Rinse_Mouth->Give_Water No_Vomiting Do NOT induce vomiting Give_Water->No_Vomiting Seek_Immediate_Medical_Attention_Ingest Seek IMMEDIATE medical attention No_Vomiting->Seek_Immediate_Medical_Attention_Ingest

Caption: First-aid procedures for different routes of exposure to this compound.

References

Historical development and discovery of 5-Sulfoisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development and Discovery of 5-Sulfoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SIPA), a sulfonated aromatic dicarboxylic acid, has become an indispensable monomer in modern polymer chemistry. Its unique trifunctional structure, featuring two carboxylic acid groups and a sulfonic acid group, imparts desirable characteristics such as enhanced hydrophilicity, dye affinity, and thermal stability to a range of polymers. This technical guide provides a comprehensive overview of the historical development of SIPA, from its initial synthesis to the evolution of its production methods and the expansion of its applications. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a thorough resource for professionals in the field.

Discovery and Early Synthesis: A Response to Industrial Needs

The genesis of this compound can be traced back to the mid-20th century, a period marked by rapid advancements in polymer science and the textile industry.[1] The primary impetus for its development was the need to modify synthetic fibers, such as polyesters and polyamides, to improve their dyeability.[1][2]

The foundational method for producing SIPA is the electrophilic aromatic substitution reaction of sulfonating isophthalic acid.[1] Early processes utilized oleum (B3057394) (fuming sulfuric acid) as the sulfonating agent, a potent and effective medium for this conversion.[1] This reaction is typically conducted at high temperatures, ranging from 150 to 260 °C, for several hours to ensure a high degree of conversion.[3][4] While effective, these early batch methods often faced challenges related to controlling the reaction and purifying the final product from the residual sulfuric acid.[4][5]

Evolution of Production Methodologies

As the industrial demand for SIPA grew, particularly for creating cationically dyeable polyester (B1180765) (CDP), research focused on optimizing the synthesis process to improve yield, purity, and efficiency.

Early Batch Process Synthesis

The traditional batch process remains a fundamental method for SIPA production. It involves the direct sulfonation of isophthalic acid followed by neutralization and purification steps.

Experimental Protocol: Laboratory-Scale Batch Sulfonation of Isophthalic Acid

  • Materials: Isophthalic acid, 30% Oleum (H₂SO₄·SO₃), Deionized Water, Acetic Acid, Mercury Catalyst (optional, as cited in historical patents).[4]

  • Procedure:

    • A reaction vessel is charged with 400g of 30% oleum.[6]

    • While maintaining the temperature below 80 °C through external cooling, 207.7g of isophthalic acid is slowly added to the oleum with constant stirring.[6]

    • Once the addition is complete, the reaction mixture is heated to 200-205 °C and held at this temperature for approximately 6 hours to complete the sulfonation.[6]

    • In a separate vessel, 268g of deionized water is cooled to 0-5 °C.[6]

    • The hot sulfonation mixture is cooled to 160-165 °C and then carefully "drowned" by pouring it into the chilled water, causing the crude this compound to precipitate.[6]

    • The resulting slurry is cooled to 25-30 °C to maximize crystallization.[6]

    • The crude product is isolated by filtration through a sintered glass funnel.[6]

    • The filter cake is washed twice with 113.5g of acetic acid to remove residual sulfuric acid and other impurities.[6]

    • The purified product is dried in a vacuum oven to yield solid this compound.[6]

Advancements to Continuous Processes

While not extensively detailed in the provided search results, the evolution towards continuous processes in chemical manufacturing is a standard progression for high-volume chemicals. Such processes would involve continuously feeding isophthalic acid and a sulfonating agent (like sulfur trioxide) into a reactor with a controlled residence time, offering better heat management, consistent product quality, and higher throughput compared to batch methods.[5] The use of sulfur trioxide, while more difficult to handle, can lead to higher yields and less sulfuric acid waste.[4][5]

Key Applications and Industrial Significance

The commercial importance of SIPA and its salts (e.g., sodium, lithium) surged with the development of dyeable synthetic fibers.[1][7]

  • Polymer Modification: The primary application is as a comonomer in the production of polyesters (like PET) and polyamides (Nylon 6, Nylon 66).[1][2][7] The incorporation of the ionic sulfonate group provides dyeing sites for cationic (basic) dyes, resulting in fibers with vibrant, long-lasting colors and improved colorfastness.[2][5]

  • Water-Dispersible Resins: The hydrophilic nature of the sulfonate group is leveraged to create water-soluble or water-dispersible polyester resins.[7] These find use in coatings, adhesives, sizing agents for synthetic yarns, and specialty inks.[7][8]

  • Other Applications: SIPA and its derivatives are also used as intermediates for medicines and pesticides, surfactants in detergents, and in the formulation of photographic film coatings.[5][8] More recent research has explored its use in creating metal-organic frameworks (MOFs) for gas storage and separation.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and its common sodium salt.

PropertyValue
Chemical Formula C₈H₆O₇S
Molecular Weight 246.19 g/mol [1]
Appearance White crystalline powder[2]
Solubility Soluble in water[1]
Table 1: Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula C₈H₅NaO₇S (Monosodium Salt)[7]
Molecular Weight 268.18 g/mol [9]
CAS Number 6362-79-4[2][9]
Acid Value 418 - 423 mg KOH/g[10]
Table 2: Properties of this compound Monosodium Salt
ParameterBatch Process (Oleum Sulfonation)
Reaction Temperature 150 - 220 °C[1][3]
Reaction Time 5 - 10 hours[3]
Typical Yield ~89% (with filtrate recycle)[6]
Key Reagents Isophthalic Acid, Fuming Sulfuric Acid[3]
Table 3: Typical Synthesis Parameters

Visualizing Key Processes and Relationships

G Isophthalic_Acid Isophthalic Acid Sulfonation Sulfonation (150-220°C) Isophthalic_Acid->Sulfonation Oleum Fuming Sulfuric Acid (Oleum) Oleum->Sulfonation Drowning Drowning in Cold Water Sulfonation->Drowning Reaction Mixture Crude_SIPA Crude SIPA (Precipitate) Drowning->Crude_SIPA Purification Filtration & Washing (Acetic Acid) Crude_SIPA->Purification Pure_SIPA Pure 5-Sulfoisophthalic Acid Purification->Pure_SIPA

Caption: Workflow for the batch synthesis of this compound.

G SIPA_Salt SIPA Salt (e.g., NaSIPA) as Comonomer Polycondensation Polycondensation SIPA_Salt->Polycondensation Terephthalic_Acid Terephthalic Acid Terephthalic_Acid->Polycondensation Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Polycondensation CDP Cationically Dyeable Polyester (CDP) Polycondensation->CDP Fiber_Extrusion Fiber Extrusion CDP->Fiber_Extrusion Dyeable_Fibers Cationically Dyeable Fibers Fiber_Extrusion->Dyeable_Fibers

Caption: Logical pathway for producing cationically dyeable polyester using SIPA.

Conclusion

The historical trajectory of this compound from a laboratory curiosity to an industrial chemical staple illustrates a classic example of targeted chemical innovation. Driven by the practical needs of the polymer and textile industries, its development has enabled the creation of materials with significantly enhanced properties. The refinement of its synthesis from early, harsh batch processes to more controlled methods has been critical to its widespread adoption. Today, SIPA remains a key building block, and ongoing research into its use in advanced materials like MOFs suggests that its utility will continue to expand, cementing its role as a versatile and valuable specialty chemical.

References

Methodological & Application

Application Notes and Protocols for Polyester Synthesis Using 5-Sulfoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of modified polyesters using 5-Sulfoisophthalic acid (SIPA) or its derivatives as a comonomer. The incorporation of SIPA introduces sulfonate groups into the polyester (B1180765) backbone, significantly enhancing properties such as dyeability with cationic dyes, hydrophilicity, and water dispersibility. This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Introduction

Standard polyethylene (B3416737) terephthalate (B1205515) (PET) is a hydrophobic polymer with a highly crystalline structure, making it difficult to dye without high temperatures, high pressures, or the use of carriers. Chemical modification by incorporating a third monomer, such as this compound (SIPA) or its monosodium salt (5-SSIPA), is a widely adopted method to overcome these limitations. The sulfonate groups introduced by SIPA act as anionic sites that facilitate strong ionic interactions with cationic dyes, allowing for dyeing at atmospheric pressure with vibrant and lasting colors.[1][2][3] Furthermore, the presence of these ionic groups disrupts the regularity of the polymer chain, leading to reduced crystallinity and a lower glass transition temperature, which further improves dye diffusion into the fiber.[1][2] This modification also enhances the hydrophilicity and antistatic properties of the polyester.

The synthesis of these copolyesters is typically carried out via a two-stage melt polycondensation process: an initial esterification or transesterification stage followed by a polycondensation stage under high vacuum and elevated temperatures.[4][5]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of cationic dyeable polyester (CDPET) using this compound monosodium salt (5-SSIPA).

Materials:

  • Purified Terephthalic Acid (PTA)

  • Ethylene (B1197577) Glycol (EG)

  • This compound monosodium salt (5-SSIPA) or Dimethyl-5-Sulfoisophthalate sodium salt (DMSIP)

  • Catalyst: Antimony Trioxide (Sb₂O₃) or a titanate-based catalyst (e.g., Tetrabutyl titanate)[6][7]

  • Stabilizer: Triphenyl phosphite (B83602) or other suitable antioxidant[6]

  • Nitrogen (N₂) gas, high purity

  • Methanol (for cleaning)

  • Distilled water (for cleaning)

Equipment:

  • High-pressure reaction kettle equipped with a mechanical stirrer, heating mantle, temperature controller, condenser, and vacuum port.

  • Vacuum pump capable of reaching high vacuum (<1 Torr).

  • Glassware for precursor preparation and product collection.

  • Drying oven.

Pre-treatment of Reactants:

  • Dry the Purified Terephthalic Acid (PTA) and this compound monosodium salt (5-SSIPA) in a vacuum oven at 120-140°C for at least 4 hours to remove any residual moisture.

  • Ensure the Ethylene Glycol (EG) is of high purity and has a low water content.

Synthesis Procedure: Two-Stage Melt Polycondensation

Stage 1: Esterification

  • Charge the reaction kettle with Purified Terephthalic Acid (PTA), Ethylene Glycol (EG), and the desired molar percentage of this compound monosodium salt (5-SSIPA). A typical molar ratio of EG to total diacid (PTA + 5-SSIPA) is between 1.1:1 and 1.5:1.[6]

  • Add the catalyst (e.g., Antimony Trioxide, typically 0.03-0.05% by weight of the total monomers) and stabilizer (e.g., Triphenyl phosphite, typically 0.01-0.05% by weight).[6]

  • Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.

  • Begin stirring and gradually heat the mixture to a temperature of 240-265°C.[6]

  • Maintain this temperature for approximately 4 hours, or until the theoretical amount of water of reaction has been collected in the condenser.[6] During this stage, the pressure is typically kept at or slightly above atmospheric pressure to facilitate the removal of water vapor.

  • The completion of the esterification stage results in the formation of a low molecular weight prepolymer, primarily bis(2-hydroxyethyl) terephthalate (BHET) and its sulfonated analogue.

Stage 2: Polycondensation

  • After the esterification is complete, gradually increase the temperature of the reaction mixture to 270-290°C.

  • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This step is critical for removing the excess ethylene glycol and driving the polymerization reaction forward to achieve a high molecular weight polymer.

  • Continue the polycondensation reaction under high vacuum and elevated temperature for 2-4 hours. The reaction progress can be monitored by the viscosity of the melt, which can be inferred from the torque on the stirrer motor.

  • Once the desired viscosity is achieved, stop the reaction by breaking the vacuum with nitrogen gas and cooling the reactor.

  • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

  • The resulting polymer strand can then be pelletized into chips for further processing and analysis.

Post-Synthesis Processing:

The synthesized polyester chips can be subjected to solid-state polymerization (SSP) to further increase their molecular weight and intrinsic viscosity. This is typically done by heating the chips under a vacuum or a flow of inert gas at a temperature below their melting point (e.g., 200-230°C) for several hours.[8]

Data Presentation

The amount of 5-SSIPA incorporated into the polyester has a significant impact on its properties. The following tables summarize the expected trends and some reported quantitative data.

Table 1: Influence of 5-SSIPA Content on Polyester Properties

5-SSIPA (mol% relative to total diacid)Intrinsic Viscosity (dL/g)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Cationic Dyeability
0~0.6-0.8~75-80~250-260Poor
0.5~0.30[6]DecreasesDecreasesModerate
1.5~0.25[6]DecreasesDecreasesGood
3.0~0.22[6]DecreasesDecreasesExcellent

Note: The intrinsic viscosity values are indicative and can be influenced by reaction conditions. The trend of decreasing viscosity with increasing 5-SSIPA content is often observed due to the disruptive effect of the ionic groups on the polymer chain regularity.

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of polyester modified with this compound.

polyester_synthesis_pathway cluster_reactants Reactants PTA Purified Terephthalic Acid (PTA) Esterification Esterification (240-265°C) PTA->Esterification EG Ethylene Glycol (EG) EG->Esterification SIPA 5-Sulfoisophthalic Acid (SIPA) SIPA->Esterification Catalyst Catalyst (e.g., Sb₂O₃) Catalyst->Esterification Stabilizer Stabilizer Stabilizer->Esterification Prepolymer Prepolymer (BHET & Oligomers) Esterification->Prepolymer H₂O out Polycondensation Polycondensation (270-290°C, Vacuum) Final_Polyester Cationic Dyeable Polyester Polycondensation->Final_Polyester EG out Prepolymer->Polycondensation

Caption: Chemical pathway of CDPET synthesis.

experimental_workflow start Start pretreatment Reactant Pre-treatment (Drying of PTA & SIPA) start->pretreatment charging Charge Reactants to Kettle (PTA, EG, SIPA, Catalyst, Stabilizer) pretreatment->charging esterification Stage 1: Esterification (240-265°C, N₂ Atmosphere) charging->esterification polycondensation Stage 2: Polycondensation (270-290°C, High Vacuum) esterification->polycondensation Water Removal extrusion Polymer Extrusion & Quenching polycondensation->extrusion Ethylene Glycol Removal pelletization Pelletization extrusion->pelletization ssp Optional: Solid-State Polymerization (SSP) pelletization->ssp analysis Characterization & Analysis pelletization->analysis ssp->analysis end End analysis->end

References

Application Notes and Protocols: 5-Sulfoisophthalic Acid as a Monomer for Water-Soluble Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Sulfoisophthalic acid (SIPA) and its salts, most commonly the monosodium salt (NaSIPA), are aromatic dicarboxylic acids containing a sulfonic acid group.[1][2][3] This unique trifunctional structure makes SIPA an invaluable monomer in polymer chemistry. Its incorporation into polymer backbones, such as those of polyesters and polyamides, introduces strong ionic groups that significantly enhance hydrophilicity and water solubility or dispersibility.[1][2][3] While traditionally used in the textile industry to improve the dyeability of fibers, the functionalities imparted by SIPA are increasingly being leveraged in advanced applications, including the development of sophisticated polymer systems for drug delivery and biomedical engineering.[1][3][4][5]

The presence of the sulfonate group (-SO₃⁻) disrupts the crystalline structure of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), rendering them more amorphous and allowing for water interaction. This enables the formation of stable aqueous dispersions of polyester (B1180765) nanoparticles, which are of significant interest as carriers for therapeutic agents. These nanoparticles can encapsulate hydrophobic drugs, improving their bioavailability and enabling targeted delivery.

Key Applications in Research and Drug Development

The integration of SIPA into polymer architectures opens up a range of possibilities for biomedical applications:

  • Water-Soluble Polymer-Drug Conjugates: The carboxylic acid and sulfonate groups provide reactive sites for conjugating drugs, targeting ligands, and imaging agents.

  • Formation of Biodegradable Nanoparticles: SIPA-containing copolyesters can self-assemble in aqueous media or be formulated into nanoparticles using techniques like nanoprecipitation. These nanoparticles are promising vehicles for controlled drug delivery.[6]

  • Theranostic Systems: The anionic nature of the sulfonate groups allows for the efficient encapsulation of cationic drugs or imaging agents, creating integrated systems for simultaneous therapy and diagnostics.[7]

  • Surface Modification of Biomaterials: The hydrophilic nature of SIPA can be used to modify the surface of medical devices and implants to improve biocompatibility and reduce biofouling.

Experimental Protocols

Protocol 1: Synthesis of a Water-Dispersible Sulfonated Copolyester

This protocol describes the synthesis of a cationic dyeable polyester (CDP), a copolyester of PET modified with this compound monosodium salt (NaSIPA), via a two-step melt polymerization process (esterification and polycondensation).[8]

Materials:

  • Terephthalic acid (PTA)

  • Ethylene (B1197577) glycol (EG)

  • This compound monosodium salt (NaSIPA)

  • Antimony trioxide (catalyst)

  • Triphenyl phosphate (B84403) (thermal stabilizer)

  • Nitrogen (N₂) gas supply

Equipment:

  • High-pressure polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum system.

  • Heating mantle with temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: Charge the polymerization reactor with terephthalic acid (PTA), ethylene glycol (EG) in a molar ratio of 1:1.4, this compound monosodium salt (NaSIPA) at 3 mol% relative to PTA, antimony trioxide (0.03 wt% of total diacids), and triphenyl phosphate (0.02 wt% of total diacids).

  • Esterification:

    • Purge the reactor with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.

    • Begin stirring and gradually heat the reactor to 255°C under a nitrogen pressure of 3-4 bar.[8]

    • Water will be generated as a byproduct of the esterification reaction and should be continuously removed and collected via the condenser.

    • Maintain these conditions for approximately 2-3 hours, or until the theoretical amount of water has been collected, indicating the completion of the esterification stage.

  • Polycondensation:

    • Increase the temperature of the reactor to 275-280°C.[8]

    • Gradually reduce the pressure inside the reactor to below 200 Pa over a period of 30-40 minutes to remove excess ethylene glycol.[8]

    • Continue the polycondensation reaction under high vacuum and at high temperature for another 2-3 hours. The progress of the reaction can be monitored by the increase in the viscosity of the melt, observed through the torque on the mechanical stirrer.

    • Once the desired viscosity is achieved, stop the reaction by breaking the vacuum with nitrogen gas.

  • Extrusion and Quenching:

    • Extrude the molten polymer from the bottom of the reactor as a strand into a cold water bath to quench it rapidly.

    • Pelletize the solidified polymer strand for storage and further characterization.

Protocol 2: Preparation of Copolyester Nanoparticles via Nanoprecipitation

This protocol describes the formation of nanoparticles from the synthesized sulfonated copolyester for potential drug encapsulation.

Materials:

  • Synthesized sulfonated copolyester

  • Tetrahydrofuran (THF), analytical grade

  • Deionized water

  • Hydrophobic drug of interest (e.g., Paclitaxel) - optional, for drug loading

  • Magnetic stirrer and stir bar

  • Syringe pump

Equipment:

  • Glass vials

  • Rotary evaporator

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

Procedure:

  • Polymer Dissolution: Dissolve 50 mg of the dried sulfonated copolyester in 5 mL of THF to create a 10 mg/mL organic solution. If loading a drug, dissolve the desired amount of the hydrophobic drug in this organic phase as well.

  • Nanoprecipitation:

    • Place 10 mL of deionized water in a glass vial and stir vigorously with a magnetic stir bar.

    • Using a syringe pump for a controlled addition rate, add the polymer/THF solution dropwise (e.g., at a rate of 0.5 mL/min) to the stirring deionized water.

    • A milky-white suspension should form immediately as the polymer precipitates into nanoparticles upon solvent displacement.

  • Solvent Evaporation:

    • Leave the nanoparticle suspension stirring in a fume hood overnight to allow for the slow evaporation of THF.

    • Alternatively, for faster removal, use a rotary evaporator at reduced pressure and a slightly elevated temperature (e.g., 35-40°C).

  • Purification and Storage:

    • The resulting aqueous suspension of nanoparticles can be used directly or purified further by centrifugation to remove any non-encapsulated drug.

    • Store the nanoparticle suspension at 4°C.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoparticles using a Dynamic Light Scattering (DLS) instrument.

Quantitative Data and Characterization

The incorporation of SIPA significantly alters the properties of the resulting copolyester. The table below summarizes typical characterization data for a PET copolyester modified with varying amounts of NaSIPA.

PropertyPET (0 mol% SIPA)CDP (1.5 mol% SIPA)CDP (3.0 mol% SIPA)
Inherent Viscosity (dL/g) 0.650.620.59
Glass Transition Temp. (Tg), °C ~80~78~75
Melting Temperature (Tm), °C ~255~245~238
Crystallization Temp. (Tc), °C ~195~180~172
Water Contact Angle ~82°~70°~61°
Water Dispersibility InsolubleForms stable dispersionForms stable dispersion
Nanoparticle Size (DLS) N/A100 - 200 nm80 - 150 nm
Zeta Potential (pH 7) N/A-35 to -50 mV-40 to -60 mV

Data are representative values compiled from typical results in the literature, including sources like[8]. Actual values will vary based on precise synthesis conditions and molecular weight.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and concepts described in these application notes.

Synthesis_Workflow Monomers Monomers (PTA, EG, NaSIPA) Reactor Polymerization Reactor Monomers->Reactor Catalyst Catalyst & Stabilizer Catalyst->Reactor Esterification Esterification (~255°C, N2 Pressure) - H2O Removal Reactor->Esterification Heat Polycondensation Polycondensation (~280°C, Vacuum) - EG Removal Esterification->Polycondensation Increase Temp Apply Vacuum PolymerMelt Molten Copolyester Polycondensation->PolymerMelt Quench Quenching & Pelletizing PolymerMelt->Quench Extrude FinalPolymer Sulfonated Copolyester Pellets Quench->FinalPolymer

Caption: Copolyester synthesis workflow.

Caption: Role of SIPA in polymer modification.

Nanoparticle_Formation_Workflow Start Sulfonated Copolyester + Drug (optional) OrganicPhase Organic Phase Start->OrganicPhase Solvent Organic Solvent (THF) Solvent->OrganicPhase Dissolve Precipitation Nanoprecipitation (Solvent Displacement) OrganicPhase->Precipitation Add Dropwise AqueousPhase Aqueous Phase (Stirring Water) AqueousPhase->Precipitation Evaporation Solvent Evaporation (Rotovap / Stirring) Precipitation->Evaporation End Drug-Loaded Nanoparticle Suspension Evaporation->End

References

Application Notes and Protocols for the Hydrothermal Synthesis of Coordination Polymers with 5-Sulfoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using 5-sulfoisophthalic acid (H₂SIPA) and its derivatives. The unique functionalities of the sulfonate group, in addition to the carboxylate moieties, offer distinct coordination chemistry and potential for diverse applications, including catalysis and materials for biomedical use.

Introduction to Hydrothermal Synthesis with this compound

Hydrothermal synthesis is a powerful technique for crystallizing coordination polymers that are not accessible under ambient conditions.[1] The use of water as a solvent at elevated temperatures and autogenous pressures facilitates the dissolution of reactants and promotes the formation of highly crystalline, stable structures.[2] this compound is a trifunctional ligand, offering two carboxylate groups and one sulfonate group for coordination with metal ions. This multi-dentate nature allows for the construction of diverse and complex architectures, ranging from one-dimensional chains to three-dimensional frameworks.[1][3] The sulfonate group can either directly coordinate to the metal center or act as a hydrogen bond acceptor, influencing the final topology of the coordination polymer.

Applications

Coordination polymers derived from this compound and its analogs exhibit a range of promising applications.

Heterogeneous Catalysis

The porous nature and the presence of accessible metal sites in some of these coordination polymers make them effective heterogeneous catalysts. For instance, coordination polymers synthesized from the related 5-aminoisophthalic acid have demonstrated catalytic activity in Knoevenagel condensation reactions, with the free amino group acting as a basic catalytic site.[1][4]

Photocatalysis for CO₂ Reduction

Certain cobalt-based coordination polymers of this compound have been investigated for the photocatalytic reduction of carbon dioxide. Under visible light irradiation, these materials can facilitate the conversion of CO₂ into valuable chemical fuels like carbon monoxide (CO) and hydrogen (H₂).[5]

Potential for Drug Delivery: Nitric Oxide (NO) Release

While direct studies on this compound-based CPs for drug delivery are emerging, related structures offer significant promise. For example, coordination polymers based on substituted isophthalates have been explored for the storage and release of nitric oxide (NO).[6] NO is a crucial signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response.[7][8][9] The controlled release of NO from a biocompatible carrier is a key area of interest in drug development for applications in wound healing, antimicrobial therapies, and cardiovascular treatments.[7][10] Preliminary studies on zinc-based coordination polymers with 5-methylisophthalic acid have demonstrated the ability to store and release NO.[6] This suggests that by carefully designing coordination polymers with this compound, it may be possible to develop novel NO-releasing materials for therapeutic applications.

Experimental Protocols

The following are detailed protocols for the hydrothermal synthesis of representative coordination polymers.

Protocol 1: Synthesis of a Cobalt(II) Coordination Polymer with this compound and 4,4'-Bipyridine (B149096)

This protocol is based on the synthesis of [Co₃(SIPA)₂(4,4'-bpy)₄(H₂O)₆]·4H₂O, a compound with demonstrated photocatalytic activity.[5]

Materials:

  • This compound sodium salt (NaH₂SIPA)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 4,4'-Bipyridine (4,4'-bpy)

  • Deionized water

  • 23 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL beaker, dissolve this compound sodium salt (0.1 mmol, 26.8 mg) and 4,4'-bipyridine (0.2 mmol, 31.2 mg) in 10 mL of deionized water.

  • In a separate beaker, dissolve cobalt(II) chloride hexahydrate (0.15 mmol, 35.7 mg) in 5 mL of deionized water.

  • Slowly add the cobalt(II) chloride solution to the ligand solution while stirring.

  • Transfer the final mixture to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 160 °C over 2 hours.

  • Maintain the temperature at 160 °C for 72 hours.

  • Slowly cool the oven to room temperature over 48 hours.

  • Collect the resulting purple block-shaped crystals by filtration.

  • Wash the crystals with deionized water and then ethanol.

  • Dry the crystals in air at room temperature.

Protocol 2: Synthesis of a Zinc(II) Coordination Polymer with 5-Aminoisophthalic Acid and an Auxiliary Ligand

This protocol is adapted from the synthesis of related zinc coordination polymers and can be modified for this compound. This type of structure has potential for catalytic applications.[1]

Materials:

  • 5-Aminoisophthalic acid (H₂aipa)

  • Zinc(II) nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Bis(imidazol-1-ylmethyl)benzene (bib)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 23 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL beaker, dissolve 5-aminoisophthalic acid (0.1 mmol, 18.1 mg) and 1,4-bis(imidazol-1-ylmethyl)benzene (0.1 mmol, 24.0 mg) in a solvent mixture of 5 mL of DMF and 5 mL of deionized water.

  • In a separate vial, dissolve zinc(II) nitrate hexahydrate (0.1 mmol, 29.7 mg) in 2 mL of deionized water.

  • Add the zinc(II) nitrate solution to the ligand solution with stirring.

  • Adjust the pH of the mixture to approximately 6.0 using a 0.1 M NaOH solution.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat to 120 °C over 2 hours.

  • Maintain the temperature at 120 °C for 72 hours.

  • Slowly cool to room temperature over 24 hours.

  • Collect the colorless crystals by filtration.

  • Wash the crystals with DMF and then with ethanol.

  • Dry the crystals in air.

Data Presentation

Table 1: Crystallographic Data for Representative Coordination Polymers
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
1{[Ag₂(SIP)(4-pp)]·[Ag(4-pp)₂]·H₂O}ₙMonoclinicP2₁/c16.853(3)15.987(3)17.581(4)90114.93(3)904297.2(15)[3]
2[Pb₄(SIP)₂(μ₃-OH)₂(H₂O)₂]ₙMonoclinicP2₁/n10.389(2)13.018(3)10.513(2)90116.18(3)901275.5(4)[3]
3{[Zn₂(SIP)₂(4-pp)₄][Zn(4-pp)₂(H₂O)₄]·4H₂O}ₙTriclinicP-111.231(2)13.582(3)15.286(3)107.03(3)99.87(3)97.25(3)2138.2(8)[3]
4[Co(μ₃-aipa)(2,2'-H₂biim)]ₙOrthorhombicPca2₁15.429(3)7.215(1)12.857(3)9090901428.8(5)[1]
5[Ni₂(μ-aipa)₂(2,2'-H₂biim)₂(H₂O)₄]·4H₂OTriclinicP-19.013(2)10.584(2)11.087(2)114.48(3)95.83(3)101.48(3)915.2(3)[1]
6{[Cd(μ₃-aipa)(2,2'-H₂biim)]·H₂O}ₙMonoclinicP2₁/c11.524(2)15.118(3)10.198(2)90114.67(3)901612.4(5)[1]
Table 2: Selected Bond Lengths for [Pb₄(SIP)₂(μ₃-OH)₂(H₂O)₂]ₙ
BondLength (Å)BondLength (Å)
Pb(1)-O(9)2.345(2)Pb(2)-O(1)2.408(2)
Pb(1)-O(6)2.646(2)Pb(2)-O(8)2.457(2)
Pb(1)-O(7)2.703(2)Pb(2)-O(9)2.511(2)
Pb(1)-O(5A)2.694(2)Pb(2)-O(1B)2.809(2)
Data extracted from Chen et al., 2021.[3]
Table 3: Photocatalytic CO₂ Reduction Performance of a Co(II)-SIPA Coordination Polymer
ProductYield (μmol g⁻¹ h⁻¹)
CO989.7
H₂823.4
Data for [Co₃(SIPA)₂(4,4'-bpy)₄(H₂O)₆]·4H₂O under visible light irradiation.[5]
Table 4: Preliminary Nitric Oxide (NO) Release from a Zn(II)-Isophthalate Coordination Polymer
CompoundLoaded Weight (mg)Total NO Released per gram (μmol g⁻¹)
Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O10.2~600
Data for a related zinc-5-methylisophthalate (mip) coordination polymer, indicating potential for NO release applications.[6]

Visualizations

Hydrothermal_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_workup Product Work-up prep_ligand Dissolve Ligand(s) (e.g., this compound & Auxiliary Ligand) mix Mix Reactant Solutions prep_ligand->mix prep_metal Dissolve Metal Salt (e.g., CoCl₂·6H₂O) prep_metal->mix ph_adjust Adjust pH (Optional) mix->ph_adjust autoclave Transfer to Teflon-lined Autoclave ph_adjust->autoclave heating Heating Ramp (e.g., to 160 °C) autoclave->heating holding Isothermal Holding (e.g., 72 hours) heating->holding cooling Controlled Cooling (e.g., over 48 hours) holding->cooling filtration Filtration cooling->filtration washing Washing (e.g., with Water & Ethanol) filtration->washing drying Air Drying washing->drying product Final Crystalline Product drying->product

Caption: Experimental workflow for the hydrothermal synthesis of coordination polymers.

Logical_Relationships cluster_inputs Synthesis Parameters cluster_outputs Resulting Coordination Polymer Properties Metal Metal Ion (Coordination Geometry, Lewis Acidity) Structure Crystal Structure & Topology (Dimensionality, Porosity) Metal->Structure Ligand This compound (Coordination Modes) Ligand->Structure Aux_Ligand Auxiliary Ligand (Length, Flexibility, Functionality) Aux_Ligand->Structure Solvent Solvent System (Polarity, Viscosity) Solvent->Structure Temp Temperature Temp->Structure pH pH pH->Structure Time Reaction Time Time->Structure Properties Physicochemical Properties (Stability, Catalytic Activity, Luminescence, Drug Release) Structure->Properties

Caption: Factors influencing the structure and properties of coordination polymers.

References

Application Notes and Protocols for 5-Sulfoisophthalic Acid as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Sulfoisophthalic acid (5-SSA) as a solid acid catalyst in organic synthesis. 5-SSA is an aromatic sulfonic acid that can be utilized as a catalyst in various chemical transformations, most notably in esterification and dehydration reactions. Its solid nature and water solubility offer potential advantages in catalyst separation and reuse.

Catalytic Applications of this compound

This compound is a versatile catalyst for a range of acid-catalyzed reactions. Its primary applications in this context include:

  • Esterification: 5-SSA can effectively catalyze the formation of esters from carboxylic acids and alcohols, a fundamental transformation in organic synthesis and in the production of biodiesel.[1][2]

  • Dehydration Reactions: It can be employed in the dehydration of carbohydrates, such as the conversion of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (5-HMF), a valuable platform chemical.[3][4][5][6]

The following sections provide detailed protocols for these key applications.

Experimental Protocols

Esterification of Fatty Acids with Methanol for Biodiesel Production

This protocol describes a general procedure for the esterification of free fatty acids (FFA) with methanol, using this compound as a catalyst. This process is relevant for the production of Fatty Acid Methyl Esters (FAME), the primary component of biodiesel, especially from feedstocks with high FFA content.[1][2]

Experimental Workflow for Esterification

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reactants Fatty Acid + Methanol Reactor Stirred Reactor (Heated) Reactants->Reactor Catalyst 5-Sulfoisophthalic Acid Catalyst->Reactor Separation Phase Separation Reactor->Separation Cool & Transfer Washing Washing Separation->Washing Organic Layer Drying Drying Washing->Drying Product FAME (Biodiesel) Drying->Product Analysis GC Analysis Product->Analysis

Caption: General workflow for the esterification of fatty acids.

Methodology:

  • Reactant and Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the fatty acid and methanol.

  • Catalyst Addition: Add this compound to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature with constant stirring for the specified reaction time.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. If phase separation is not distinct, add a nonpolar organic solvent (e.g., hexane) and water.

  • Separation and Washing: Separate the organic layer containing the FAME. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude FAME product.

  • Analysis: Analyze the product by Gas Chromatography (GC) to determine the conversion of fatty acids and the yield of FAME.[7]

Quantitative Data (Representative for Sulfonic Acid Catalysts):

The following table summarizes typical reaction conditions and outcomes for the esterification of fatty acids using sulfonic acid-based catalysts. These values can serve as a starting point for optimization when using this compound.

ParameterValue RangeReference
Methanol to Fatty Acid Molar Ratio 10:1 to 30:1[2][7]
Catalyst Loading (wt% of fatty acid) 2 - 5 wt%[2][8]
Reaction Temperature 60 - 80 °C[7][9]
Reaction Time 1.5 - 8 hours[1][2]
FFA Conversion / FAME Yield 90 - 99%[2][10]
Dehydration of Fructose to 5-Hydroxymethylfurfural (5-HMF)

This protocol outlines a general method for the dehydration of fructose to 5-HMF using this compound as a catalyst in a suitable solvent system. 5-HMF is a key bio-based platform molecule with numerous applications.[3][4]

Methodology:

  • Reaction Setup: In a pressure-tolerant reaction vessel, dissolve fructose in the chosen solvent (e.g., DMSO, water, or a biphasic system).

  • Catalyst Addition: Add this compound to the fructose solution.

  • Reaction: Seal the vessel and heat the mixture to the specified temperature with vigorous stirring for the designated time.

  • Cooling and Sample Preparation: After the reaction, rapidly cool the reactor in an ice bath to quench the reaction. Dilute an aliquot of the reaction mixture with the appropriate mobile phase for analysis.

  • Analysis: Quantify the concentration of fructose and 5-HMF using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a C18 or an ion-exchange column) and a UV detector.

Quantitative Data (Representative for Sulfonic Acid Catalysts):

The table below presents typical conditions and results for the dehydration of fructose to 5-HMF catalyzed by various sulfonic acid catalysts. These parameters can be adapted for experiments using this compound.

ParameterValue RangeReference
Fructose Concentration 0.1 - 1.1 M[5][6]
Catalyst Loading (wt% of fructose) 5 - 10 wt%
Reaction Temperature 100 - 165 °C[3][5]
Reaction Time 1 - 3 hours[3][5]
Solvent DMSO, Water, Biphasic systems[3][4][6]
Fructose Conversion 95 - 100%[3][5][6]
5-HMF Yield 50 - 95%[3][5]

Reaction Mechanism

The catalytic activity of this compound in esterification reactions proceeds via a mechanism analogous to the well-established Fischer esterification. The sulfonic acid group (-SO3H) acts as a Brønsted acid, protonating the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Fischer Esterification Mechanism

Fischer_Esterification cluster_steps Reaction Steps Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)OH+ Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate R-C(OH)(OH)-O+HR' Protonated_Acid->Tetrahedral_Intermediate + R'OH Proton_Transfer R-C(OH)(O+H2)-OR' Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester R-C(O+H)OR' Proton_Transfer->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+

Caption: Mechanism of Fischer esterification.

The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation of the carbonyl oxygen of the ester to regenerate the acid catalyst and yield the final ester product. The overall reaction is reversible, and the equilibrium can be shifted towards the product side by removing water or using an excess of one of the reactants.

References

Application Notes and Protocols for the Characterization of Polymers Containing 5-Sulfoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for the characterization of polymers incorporating 5-sulfoisophthalic acid (SIPA) or its salts. The inclusion of the sulfonate moiety imparts unique properties to polymers, such as improved hydrophilicity, dyeability, and ion-exchange capabilities, which necessitate specific analytical approaches for a comprehensive evaluation.[1][2][3]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for confirming the chemical structure and determining the degree of sulfonation in SIPA-containing polymers.

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique: Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure of a material. For polymers, ¹H NMR is particularly useful for identifying and quantifying the different monomer units within the polymer chain.

Application to SIPA-containing Polymers: ¹H NMR is a primary and highly accurate method for determining the degree of sulfonation (DS).[4][5] By integrating the signals corresponding to the protons on the sulfonated aromatic ring of the SIPA monomer and comparing them to the signals from protons on the other monomer units, a quantitative measure of the SIPA incorporation can be achieved.[5][6] This technique is crucial for correlating the monomer feed ratio with the final polymer composition. For soluble samples, it is considered one of the more efficient and accurate methods.[4] In some cases, solvent suppression techniques can be used to analyze the polymer directly in the reaction mixture, for example, in sulfuric acid.[6][7]

Data Interpretation: The degree of sulfonation (DS) is calculated from the ratio of the integrated peak areas of specific protons. For instance, the aromatic proton on the SIPA ring, which is distinct from other aromatic protons in the polymer backbone, is often used for this calculation. The chemical shifts of protons adjacent to the sulfonate group will be different from those of the unsulfonated parent polymer, providing clear evidence of successful incorporation.

Experimental Protocol: ¹H NMR for Degree of Sulfonation (DS)
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dried polymer sample.

    • Dissolve the polymer in a suitable deuterated solvent (e.g., deuterated dimethyl sulfoxide, DMSO-d₆).[5][7] Ensure complete dissolution, which may require gentle heating or extended sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • Spectrometer: 400 MHz NMR Spectrometer[5]

    • Pulse Program: Standard single pulse (zg30 or similar).

    • Number of Scans: 16-64 (adjust for signal-to-noise ratio).

    • Relaxation Delay (d1): 5-10 seconds. A longer delay is crucial to ensure complete relaxation of all protons for accurate quantification. It may be necessary to determine the T₁ relaxation times to optimize this parameter.[4]

    • Acquisition Time: ~2-4 seconds.

    • Temperature: 25 °C.

  • Data Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the characteristic peaks. Identify the peak corresponding to the aromatic proton of the SIPA unit and the peaks corresponding to the protons of the non-sulfonated monomers.

    • Calculate the Degree of Sulfonation (DS) using the following formula (example): DS (mol%) = [Area(SIPA) / (Area(SIPA) + Area(Other Monomers))] * 100 (Note: The exact formula will depend on the specific polymer structure and the number of protons corresponding to each integrated signal.)

Application Note: Fourier Transform Infrared (FTIR) Spectroscopy

Principle of the Technique: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the chemical structure of a material.

Application to SIPA-containing Polymers: FTIR is widely used to confirm the successful incorporation of the sulfonic acid group (-SO₃H) into the polymer backbone.[8] The presence of characteristic absorption bands for S=O and S-O stretching vibrations provides qualitative evidence of sulfonation.[6] It is a versatile method applicable to various sample types (powders, films, etc.) and can be enhanced with techniques like Attenuated Total Reflectance (ATR) for surface analysis.[4] FTIR can also be used for quantitative determination of the DS, especially when calibrated with data from a primary method like ¹H NMR.[4]

Data Interpretation: The key spectral features to identify in a SIPA-containing polymer are:

  • Symmetric S=O stretching: ~1030-1080 cm⁻¹

  • Asymmetric S=O stretching: ~1210-1260 cm⁻¹

  • S-O stretching: ~700-800 cm⁻¹ The intensity of these peaks will generally increase with a higher degree of sulfonation.

Experimental Protocol: FTIR-ATR Analysis
  • Sample Preparation:

    • Ensure the polymer sample is dry to avoid interference from water bands.

    • Place a small amount of the polymer powder or a small piece of the polymer film directly onto the ATR crystal.

    • Apply consistent pressure using the ATR clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Mode: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000-600 cm⁻¹.[9]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64.

    • A background spectrum should be collected immediately prior to the sample scan.

  • Data Analysis:

    • Perform baseline correction and normalization on the collected spectrum.

    • Identify and label the characteristic absorption peaks for the sulfonic acid group and other functional groups in the polymer backbone (e.g., C=O for polyesters, C-O-C for polyethers).

    • Compare the spectrum of the sulfonated polymer with that of the non-sulfonated parent polymer to highlight the new peaks corresponding to the sulfonate groups.

Thermal Analysis

Thermal analysis techniques are critical for evaluating the performance of polymers under varying temperature conditions.[10][11] The incorporation of ionic SIPA units can significantly influence the thermal stability, glass transition temperature, and degradation profile of the polymer.

Application Note: Thermogravimetric Analysis (TGA)

Principle of the Technique: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] It is used to determine the thermal stability and composition of materials.

Application to SIPA-containing Polymers: TGA is used to assess the thermal stability of SIPA-containing polymers. The degradation profile often shows multiple steps. The initial weight loss is typically associated with the loss of bound water, followed by the decomposition of the sulfonic acid groups at a lower temperature than the main polymer backbone.[13] This desulfonation step is a key characteristic. The final stage corresponds to the degradation of the main polymer chain.[13] TGA can thus provide insights into the polymer's stability and composition.

Data Interpretation: Key parameters obtained from a TGA curve include:

  • Onset Decomposition Temperature (T_d): The temperature at which significant weight loss begins.

  • Temperature of Maximum Decomposition Rate (T_max): Identified from the peak of the derivative TGA (DTG) curve.

  • Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate char formation. The TGA curves of polymers with varying degrees of sulfonation can be compared to understand the effect of SIPA content on thermal stability.[13]

Experimental Protocol: TGA
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polymer sample into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Parameters:

    • Heating Rate: 10 °C/min.[14]

    • Temperature Range: 30 °C to 700 °C (or higher, depending on the polymer).

    • Atmosphere: Inert (e.g., Nitrogen) or Oxidative (e.g., Air), with a typical flow rate of 20-50 mL/min. Nitrogen is commonly used to study thermal degradation without combustion.[14]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Generate the first derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum decomposition rates for different degradation steps.

    • Determine the onset decomposition temperature and the residual mass at the final temperature.

Application Note: Differential Scanning Calorimetry (DSC)

Principle of the Technique: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to detect and quantify thermal transitions such as glass transition (T_g), melting (T_m), and crystallization (T_c).

Application to SIPA-containing Polymers: DSC is essential for determining the effect of SIPA incorporation on the polymer's thermal transitions. The introduction of ionic groups can restrict chain mobility, often leading to an increase in the glass transition temperature (T_g).[15] For semi-crystalline polymers, SIPA can disrupt the packing of polymer chains, leading to changes in the melting temperature (T_m) and the degree of crystallinity.[3]

Data Interpretation:

  • Glass Transition Temperature (T_g): Appears as a step-like change in the baseline of the DSC curve. It is typically taken as the midpoint of this transition.

  • Melting Temperature (T_m): An endothermic peak on the heating scan.

  • Crystallization Temperature (T_c): An exothermic peak on the cooling scan. The enthalpy of melting (ΔH_m) can be calculated from the area of the melting peak and used to estimate the percent crystallinity.

Experimental Protocol: DSC
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan. An empty, sealed pan is used as the reference.

  • Instrument Parameters:

    • Temperature Program:

      • 1st Heating Scan: Heat from room temperature to a temperature above the expected T_m or T_g (e.g., 25 °C to 300 °C) at a rate of 10 °C/min. This step is to erase the sample's prior thermal history.[2][9]

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

      • 2nd Heating Scan: Reheat the sample at the same rate (10 °C/min) to a temperature above T_m. The T_g and T_m are typically reported from this second scan to ensure a consistent thermal history.[2]

    • Atmosphere: Inert (e.g., Nitrogen) with a flow rate of 50 mL/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine T_g from the inflection point of the baseline shift in the second heating scan.

    • Determine T_m from the peak maximum of the endotherm in the second heating scan.

    • Calculate the degree of crystallinity if applicable by comparing the measured enthalpy of fusion to the value for a 100% crystalline polymer.

Morphological and Structural Analysis

The incorporation of ionic SIPA groups can induce changes in the polymer's morphology, from the microscopic arrangement of chains to the macroscopic surface texture.

Application Note: Scanning Electron Microscopy (SEM)

Principle of the Technique: Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images with high magnification and depth of field. It provides information about the surface topography and morphology.

Application to SIPA-containing Polymers: SEM is used to investigate the surface and cross-sectional morphology of polymer films, membranes, or fibers.[8] It can reveal information about phase separation, pore structure, and surface roughness. For polymer blends containing SIPA-copolymers, SEM can be used to visualize the domain sizes and distribution of the different polymer phases.

Data Interpretation: SEM images are evaluated for features such as:

  • Surface smoothness or roughness.

  • Presence of pores and their size distribution.

  • Phase morphology in polymer blends (e.g., dispersed droplets, co-continuous structures).

  • Cross-sectional structure of membranes or films.

Experimental Protocol: SEM
  • Sample Preparation:

    • Mount a small piece of the polymer film or a sprinkle of powder onto an SEM stub using conductive double-sided carbon tape.

    • For cross-sectional imaging, the sample should be cryo-fractured (fractured after immersion in liquid nitrogen) to create a clean break that reveals the internal morphology.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Instrument Parameters:

    • Accelerating Voltage: 5-15 kV (lower voltages can reduce beam damage to the polymer).

    • Working Distance: 5-15 mm.

    • Detector: Secondary Electron (SE) detector for topographical information.

  • Data Analysis:

    • Acquire images at various magnifications to observe features at different length scales.

    • Use the software's measurement tools to quantify feature sizes (e.g., particle diameter, film thickness).

Application Note: X-ray Diffraction (XRD)

Principle of the Technique: X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal, in which a beam of X-rays strikes a crystal and diffracts into many specific directions. For polymers, it is used to distinguish between amorphous and crystalline regions.

Application to SIPA-containing Polymers: Wide-angle X-ray diffraction (WAXD) is used to assess the crystallinity of SIPA-containing polymers.[15] The introduction of bulky and ionic SIPA units can disrupt the regular packing of polymer chains, often leading to a decrease in the overall degree of crystallinity. XRD patterns can show sharp peaks for crystalline domains and broad halos for amorphous regions.[9]

Data Interpretation:

  • Amorphous Polymers: Exhibit a broad, diffuse halo in the XRD pattern.

  • Semi-crystalline Polymers: Show sharp diffraction peaks superimposed on a broad amorphous halo. The positions of the peaks relate to the crystal lattice spacings.

  • Degree of Crystallinity: Can be estimated by deconvoluting the XRD pattern and calculating the ratio of the area of the crystalline peaks to the total area (crystalline + amorphous).

Experimental Protocol: XRD
  • Sample Preparation:

    • A flat polymer film or a pressed powder sample is typically used.

    • Mount the sample securely in the sample holder of the diffractometer.

  • Instrument Parameters:

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range (2θ): 5° to 40° is a common range for polymers.[9]

    • Scan Speed/Step Size: A slow scan speed (e.g., 2°/min) is used to obtain good signal-to-noise.

  • Data Analysis:

    • Plot the X-ray intensity versus the diffraction angle (2θ).

    • Identify the positions of any crystalline peaks and the broad amorphous halo.

    • Use software to perform peak fitting and calculate the area under the crystalline and amorphous portions of the diffractogram to estimate the percent crystallinity.

Data Presentation

Quantitative data from the characterization techniques should be summarized in tables for clear comparison and analysis.

Table 1: Spectroscopic and Compositional Analysis

Sample IDSIPA in Feed (mol%)Degree of Sulfonation (DS) by ¹H NMR (mol%)Key FTIR Bands (cm⁻¹)
Polymer A54.81035, 1240 (S=O)
Polymer B109.51036, 1245 (S=O)
Polymer C1514.21038, 1248 (S=O)

Table 2: Thermal Properties from DSC and TGA

Sample IDDS (mol%)T_g (°C) (from DSC)T_m (°C) (from DSC)T_d, 5% weight loss (°C) (from TGA)Char Yield at 600°C (%) (from TGA)
Control Polymer015025041015
Polymer A4.8158245355 (desulfonation), 415 (backbone)22
Polymer B9.5165238350 (desulfonation), 418 (backbone)28
Polymer C14.2174230345 (desulfonation), 420 (backbone)35

Visualizations

Diagrams illustrating workflows and relationships provide a clear overview of the characterization process.

G cluster_synthesis Polymer Synthesis cluster_primary Primary Characterization cluster_properties Property Evaluation cluster_analysis Data Analysis & Correlation synthesis Synthesize SIPA-containing Polymer ftir FTIR (Confirm Functional Groups) synthesis->ftir nmr 1H NMR (Determine DS) synthesis->nmr analysis Correlate DS with Thermal & Morphological Properties ftir->analysis tga TGA (Thermal Stability) nmr->tga dsc DSC (Thermal Transitions) nmr->dsc xrd XRD (Crystallinity) nmr->xrd sem SEM (Morphology) nmr->sem tga->analysis dsc->analysis xrd->analysis sem->analysis

Caption: General workflow for SIPA-polymer characterization.

G DS Increase in Degree of Sulfonation (DS) Tg Glass Transition (Tg) Increases DS->Tg Restricts chain mobility Hydrophilicity Hydrophilicity / Water Uptake Increases DS->Hydrophilicity Adds polar SO3H groups Crystallinity Crystallinity Decreases DS->Crystallinity Disrupts chain packing Stability Onset Thermal Stability (Desulfonation) Decreases DS->Stability SO3H less stable than backbone Tm Melting Point (Tm) Decreases Crystallinity->Tm

Caption: Relationship between sulfonation and key polymer properties.

References

Application Notes and Protocols for Modifying Polyester Dyeability with 5-Sulfoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the modification of polyester (B1180765) with 5-Sulfoisophthalic acid (SIPA) to enhance its dyeability with cationic dyes. This process, resulting in what is commonly known as Cationic Dyeable Polyester (CDP or CD-PET), introduces anionic sulfonate groups into the polymer backbone, creating sites for ionic bonding with cationic dyestuffs. This modification allows for a broader color palette, improved color brightness, and potentially more environmentally friendly dyeing processes at lower temperatures.

Introduction

Standard polyethylene (B3416737) terephthalate (B1205515) (PET) polyester exhibits high crystallinity and a hydrophobic nature, making it difficult to dye with conventional ionic dyes. The incorporation of a third monomer, typically the sodium salt of this compound (Na-SIPA) or its dimethyl ester (SIPM), during the polymerization process disrupts the regularity of the polymer chain.[1][2] This structural alteration not only provides anionic dye sites but also leads to a less compact polymer structure and a lower glass transition temperature (Tg), which facilitates the diffusion of dye molecules into the fiber at lower temperatures.[3]

The result is a polyester fiber that can be readily dyed with cationic dyes, offering vibrant and deep shades that are often difficult to achieve with disperse dyes on conventional polyester.[2]

Principle of Modification and Dyeing

The modification of polyester with SIPA is a co-polymerization reaction. The SIPA moiety is integrated into the polyester backbone alongside the primary monomers, terephthalic acid (TPA) or its dimethyl ester (DMT), and ethylene (B1197577) glycol (EG). The sulfonic acid group (-SO3H) in the SIPA molecule provides an anionic site (-SO3⁻) within the polymer chain.

During the dyeing process with cationic (basic) dyes, which contain positively charged groups, an ion-exchange mechanism occurs. The cations of the dye molecule are attracted to the anionic sulfonate groups in the modified polyester, forming strong ionic bonds. This results in excellent dye fixation and wash fastness.

Quantitative Data Summary

The concentration of the this compound derivative incorporated into the polyester backbone significantly influences the final properties of the fiber, including its dyeability, colorfastness, and mechanical characteristics. The following tables summarize the expected impact of varying SIPA concentrations based on available literature.

Table 1: Effect of this compound (SIPA) Content on Dye Uptake and Colorfastness

SIPA Derivative Content (mol%)Dye Uptake (K/S Value)Wash Fastness (Gray Scale Rating, 1-5)Light Fastness (Blue Wool Scale, 1-8)Rubbing Fastness (Gray Scale Rating, 1-5)
0 (Control PET)Low (requires disperse dyes)3-44-54
1.5Moderate43-44
2.0-3.0High4-53-44-5
> 3.0Very High4-534-5

Note: K/S value is a measure of color strength. Higher values indicate deeper shades. Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

Table 2: Effect of this compound (SIPA) Content on Physical and Thermal Properties

SIPA Derivative Content (mol%)Intrinsic Viscosity (dL/g)Tensile StrengthGlass Transition Temp. (Tg)
0 (Control PET)~0.65High~75-80°C
1.5~0.55Slightly ReducedLowered
2.0-3.0~0.50Moderately ReducedSignificantly Lowered
> 3.0<0.50ReducedLowered

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of SIPA-modified polyester and its subsequent dyeing with cationic dyes.

Protocol 1: Synthesis of Cationic Dyeable Polyester (CDP) via Co-polymerization

This protocol describes the synthesis of CDP using terephthalic acid (TPA), ethylene glycol (EG), and the sodium salt of dimethyl 5-sulfoisophthalate (SIPM).

Materials:

  • Terephthalic acid (TPA)

  • Ethylene glycol (EG)

  • Sodium salt of dimethyl 5-sulfoisophthalate (SIPM)

  • Antimony trioxide (catalyst)

  • Triphenyl phosphite (B83602) (stabilizer)

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure polymerization reactor equipped with a stirrer, nitrogen inlet, and vacuum connection

  • Heating mantle with temperature controller

  • Condenser and collection flask for byproducts

Procedure:

  • Charging the Reactor: In a clean and dry polymerization reactor, charge TPA, EG (in a molar ratio of TPA:EG of approximately 1:1.2 to 1:1.5), and the desired molar percentage of SIPM (e.g., 2-3 mol% relative to TPA).

  • Catalyst and Stabilizer Addition: Add the catalyst (antimony trioxide, ~0.03-0.05% by weight of TPA) and the stabilizer (triphenyl phosphite, ~0.05-0.1% by weight of TPA).

  • Esterification:

    • Purge the reactor with high-purity nitrogen gas to remove any oxygen.

    • Begin stirring and gradually heat the mixture to the esterification temperature of 240-265°C.[4]

    • Maintain this temperature for approximately 2-4 hours. During this stage, water will be formed as a byproduct and should be continuously removed and collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Pre-polycondensation:

    • After esterification, gradually increase the temperature to 270-280°C.

    • Simultaneously, slowly apply a vacuum to the reactor to a pressure of approximately 1-5 kPa.

    • Excess ethylene glycol will be distilled off during this stage.

  • Polycondensation:

    • Once the pre-polycondensation is complete, increase the vacuum to below 133 Pa (1 Torr).

    • Maintain the temperature at 275-285°C.

    • Continue the reaction under high vacuum until the desired melt viscosity is achieved. This can be monitored by the torque on the stirrer motor.

  • Extrusion and Quenching:

    • Once the desired viscosity is reached, extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench and solidify the polymer strands.

  • Pelletizing:

    • Cut the solidified polymer strands into small pellets.

  • Drying:

    • Thoroughly dry the CDP pellets in a vacuum oven at 120-140°C for at least 12 hours to remove any residual moisture before further processing (e.g., melt spinning into fibers).

Protocol 2: Cationic Dyeing of SIPA-Modified Polyester Fabric

This protocol outlines the procedure for dyeing the synthesized cationic dyeable polyester fabric with a cationic dye.

Materials:

  • SIPA-modified polyester fabric

  • Cationic dye (e.g., C.I. Basic Red 18)

  • Acetic acid (to adjust pH)

  • Sodium sulfate (B86663) (leveling agent)

  • Non-ionic detergent

  • Antifoaming agent

Equipment:

  • Laboratory dyeing machine (e.g., a glycerin bath beaker dyer or an overflow dyeing machine)

  • pH meter

  • Spectrophotometer for color measurement (optional)

  • Washing and rubbing fastness testers

Procedure:

  • Scouring (Pre-treatment):

    • Prepare a scouring bath with 1 g/L non-ionic detergent and 0.5 g/L sodium carbonate.

    • Immerse the SIPA-modified polyester fabric in the bath at a liquor ratio of 1:20 (fabric weight:liquor volume).

    • Heat the bath to 80°C and maintain for 20-30 minutes.

    • Rinse the fabric thoroughly with hot water and then cold water.

  • Dye Bath Preparation:

    • Prepare the dyebath with the required amount of cationic dye (e.g., 1% on weight of fabric, o.w.f.), 1 g/L dispersing agent, and an antifoaming agent.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[5]

    • Add 5-10 g/L of sodium sulfate to act as a leveling agent and to protect the anionic sites at higher temperatures.[6]

  • Dyeing:

    • Immerse the scoured fabric in the dyebath at room temperature.

    • Raise the temperature of the dyebath to 95-120°C at a rate of 1-2°C/minute. The exact temperature will depend on the specific CDP and dye used. Dyeing can often be achieved at lower temperatures (e.g., 95-100°C) compared to conventional polyester dyeing.[5]

    • Hold the temperature for 45-60 minutes to allow for dye penetration and fixation.[5]

  • Rinsing and Soaping:

    • Cool the dyebath down to 70°C.

    • Remove the fabric and rinse thoroughly with cold water.

    • Prepare a soaping bath with 2 g/L of non-ionic detergent at 60-70°C.

    • Treat the dyed fabric in the soaping bath for 15-20 minutes to remove any unfixed dye from the surface.

    • Rinse the fabric with hot and then cold water until the water runs clear.

  • Drying:

    • Air-dry or oven-dry the dyed fabric at a moderate temperature.

Visualizations

The following diagrams illustrate the key chemical structures and experimental workflows.

G cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product TPA Terephthalic Acid (TPA) Esterification Esterification TPA->Esterification EG Ethylene Glycol (EG) EG->Esterification SIPA This compound (SIPA) SIPA->Esterification Polycondensation Polycondensation Esterification->Polycondensation Oligomers CDP Cationic Dyeable Polyester (CDP) Polycondensation->CDP

Caption: Workflow for the synthesis of Cationic Dyeable Polyester (CDP).

Caption: Chemical structure of SIPA-modified polyester.

G Start SIPA-Modified Polyester Fabric Scouring Scouring (80°C, 20-30 min) Start->Scouring Rinsing1 Rinsing Scouring->Rinsing1 Dyeing Cationic Dyeing (95-120°C, 45-60 min, pH 4.5-5.5) Rinsing1->Dyeing Rinsing2 Rinsing Dyeing->Rinsing2 Soaping Soaping (60-70°C, 15-20 min) Rinsing2->Soaping Rinsing3 Rinsing Soaping->Rinsing3 Drying Drying Rinsing3->Drying End Dyed Fabric Drying->End

Caption: Experimental workflow for cationic dyeing of modified polyester.

References

Application of 5-Sulfoisophthalic Acid in the Preparation of Cationic Dyeable Polyester (CDP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Dyeable Polyester (B1180765) (CDP) is a modified polyethylene (B3416737) terephthalate (B1205515) (PET) that has been engineered to be receptive to cationic dyes. This modification overcomes the limitations of conventional polyester, which is hydrophobic and can only be dyed with disperse dyes under high-temperature and high-pressure conditions. The incorporation of ionic functional groups into the polyester backbone allows for dyeing under atmospheric pressure, resulting in brighter, more vibrant colors and improved fabric properties. The key to this modification lies in the use of comonomers containing sulfonate groups, with 5-Sulfoisophthalic acid (SIPA) and its derivatives being the most commercially significant.

The introduction of the bulky and ionic sulfonate group from SIPA disrupts the regularity of the polyester chain, leading to a less compact crystalline structure.[1] This increased amorphousness, along with the presence of anionic dye sites, facilitates the penetration and binding of cationic dyestuffs. The resulting CDP fibers exhibit not only enhanced dyeability but also improved hydrophilicity, antistatic properties, and a softer feel.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of CDP using this compound and its derivatives.

Chemical Structures of Key Reagents

The primary monomers involved in the synthesis of CDP are Terephthalic Acid (PTA) or its dimethyl ester (DMT), and Ethylene Glycol (EG). The modifying monomer, which introduces the cationic dye affinity, is typically a derivative of this compound.

Caption: Key monomers used in the synthesis of Cationic Dyeable Polyester.

Synthesis of Cationic Dyeable Polyester

The synthesis of CDP is achieved through a copolymerization reaction. The process can be broadly categorized into two main routes: direct esterification using Purified Terephthalic Acid (PTA) and transesterification using Dimethyl Terephthalate (DMT). The choice of the this compound derivative often depends on the chosen synthesis route.

Direct Esterification (PTA Route)

In the direct esterification process, PTA is reacted with EG to form an oligomer, which is then subjected to polycondensation. This compound monosodium salt (SIPA) or its bis(2-hydroxyethyl) ester (SIPE) are typically used in this route.[1][4][5]

Transesterification (DMT Route)

The transesterification route involves the reaction of DMT with EG, followed by polycondensation. Dimethyl 5-sulfoisophthalate sodium salt (SIPM) is the preferred modifier for this method.[1][6]

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis of CDP. The specific reaction conditions and reactant ratios may need to be optimized based on the desired properties of the final polymer.

Protocol 1: One-Step Synthesis of CDP via Direct Esterification (PTA Route)

This protocol is based on a one-step feeding method where all reactants are introduced at the beginning of the process.[4][5]

Materials:

  • Purified Terephthalic Acid (PTA)

  • Ethylene Glycol (EG)

  • This compound Monosodium Salt (SIPA)

  • Catalyst (e.g., Antimony Trioxide, Glycol Antimony)[7][8]

  • Stabilizer (e.g., Triphenyl Phosphite)[7]

Procedure:

  • Charging the Reactor: In a suitable polymerization reactor equipped with a stirrer, nitrogen inlet, and a distillation column, charge PTA, EG, and SIPA. The molar ratio of EG to the total diacid components (PTA + SIPA) should be in the range of 1.2:1 to 1.5:1.[7][8] The amount of SIPA is typically 2-5 mol% of the total diacid content.[3]

  • Esterification: Add the catalyst and stabilizer to the reactor. Heat the mixture under a nitrogen atmosphere with continuous stirring. The esterification reaction is typically carried out at a temperature of 240-265°C for approximately 4 hours, or until the theoretical amount of water is distilled off.[7]

  • Polycondensation: After the esterification is complete, gradually reduce the pressure to a high vacuum (e.g., <1 Torr) and increase the temperature to 270-285°C.[1] Continue the reaction until the desired melt viscosity is achieved, which indicates the formation of a high molecular weight polymer.

  • Extrusion and Quenching: Extrude the molten CDP from the reactor into a water bath to quench and solidify the polymer strand.

  • Pelletizing: Cut the solidified strand into pellets for further processing and analysis.

PTA_Route_Workflow Reactants PTA, EG, SIPA, Catalyst, Stabilizer Reactor Polymerization Reactor Reactants->Reactor Esterification Esterification (240-265°C, 4h) Reactor->Esterification Heating Polycondensation Polycondensation (270-285°C, High Vacuum) Esterification->Polycondensation Pressure Reduction Extrusion Extrusion & Quenching Polycondensation->Extrusion Pellets CDP Pellets Extrusion->Pellets

Caption: Workflow for the direct esterification (PTA route) synthesis of CDP.

Protocol 2: Two-Step Synthesis of CDP via Transesterification (DMT Route)

This protocol involves an initial transesterification step followed by polycondensation.

Materials:

  • Dimethyl Terephthalate (DMT)

  • Ethylene Glycol (EG)

  • Dimethyl 5-Sulfoisophthalate Sodium Salt (SIPM)

  • Transesterification Catalyst (e.g., Calcium Acetate, Sodium Acetate)[9]

  • Polycondensation Catalyst (e.g., Antimony Trioxide)

  • Stabilizer (e.g., Trimethyl Phosphate)[9]

Procedure:

  • Transesterification: Charge DMT, EG, and SIPM into the reactor along with the transesterification catalyst. The molar ratio of EG to the total dimethyl ester components (DMT + SIPM) is typically around 2.2:1. Heat the mixture, gradually increasing the temperature from 140°C to 240°C, while distilling off the methanol (B129727) byproduct.[9]

  • Catalyst Deactivation/Stabilization: Once the transesterification is complete (indicated by the cessation of methanol distillation), add the stabilizer to deactivate the transesterification catalyst.[9]

  • Polycondensation: Add the polycondensation catalyst. Gradually increase the temperature to 270-285°C and reduce the pressure to a high vacuum. The excess EG is distilled off during this stage. Continue the reaction until the desired polymer viscosity is reached.

  • Extrusion and Pelletizing: Follow the same procedure as in Protocol 1 for extrusion, quenching, and pelletizing.

Quantitative Data Summary

The properties of the resulting CDP are highly dependent on the reaction conditions and the concentration of the this compound derivative.

ParameterTypical RangeEffect of Increasing SIPA/SIPM ContentReference
SIPA/SIPM Molar Percentage 2 - 5 mol%Decreased crystallinity, lower melting point, increased dye uptake[1][3]
Esterification Temperature 240 - 265 °C-[7]
Polycondensation Temperature 270 - 285 °C-[1]
Intrinsic Viscosity 0.4 - 0.7 dL/gGenerally decreases[1][7]
Crystallization Temperature (Tc) Decreases with increasing SIPAIndicates slower crystallization kinetics[4][5]
Melting Temperature (Tm) Decreases with increasing SIPADisruption of polymer chain regularity[1]

Mechanism of Cationic Dyeing

The incorporation of the sulfonate group (-SO₃⁻Na⁺) into the polyester chain provides an anionic site. In an acidic dye bath, the sodium ion can be exchanged for a proton. The cationic dye molecule, which carries a positive charge, is then attracted to the anionic sulfonate group, forming a stable ionic bond.

Dyeing_Mechanism cluster_CDP CDP Fiber cluster_Dye Dye Bath Polymer Polyester Chain Sulfonate ---SO₃⁻Na⁺ CationicDye Dye⁺ Sulfonate->CationicDye Ionic Attraction Final Polyester Chain---SO₃⁻Dye⁺

Caption: Simplified mechanism of cationic dye binding to a CDP fiber.

Characterization and Quality Control

Several analytical techniques are employed to characterize the synthesized CDP and ensure its quality:

  • Intrinsic Viscosity: To determine the molecular weight of the polymer.[7]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[4][5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of the sulfonate groups into the polyester backbone.

  • Dyeing Tests: To evaluate the dyeability of the CDP with standard cationic dyes and measure the dye uptake and color fastness.[5]

  • Sulfur Content Analysis: To quantify the amount of the modifying monomer incorporated into the polymer.[10]

Conclusion

The use of this compound and its derivatives is a well-established and effective method for producing cationic dyeable polyester. By carefully controlling the synthesis parameters, particularly the concentration of the sulfonate-containing monomer, the properties of the resulting polymer can be tailored to meet the requirements of various textile applications. The protocols and data presented in this document provide a solid foundation for researchers and scientists working on the development and optimization of CDP and other modified polymers.

References

Application Notes and Protocols: Incorporation of 5-Sulfoisophthalic Acid Sodium Salt for Cationic Dyeable Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cationic dyeable polyamides (PAs) through the incorporation of 5-Sulfoisophthalic acid sodium salt (Na-SIPA), also referred to as this compound monosodium salt (5-SSIPA). The introduction of this sulfonated comonomer into the polyamide backbone, typically PA6 or PA66, imparts anionic sites that facilitate strong ionic interactions with cationic dyes. This modification not only allows for a broader color palette and vibrant shades but also enhances the stain resistance of the resulting polymer, particularly against acid dyes. These specialized polyamides are of significant interest in the textile industry for applications such as carpeting and apparel. This document is intended for researchers, scientists, and professionals in polymer chemistry and material science.

Introduction

Standard polyamides like Nylon 6 and Nylon 6,6 are typically dyed with acid dyes, which form ionic bonds with the terminal amine groups of the polymer chains. However, the number of these amine end-groups is limited, which can restrict the dyeability and shade depth. Furthermore, this characteristic also makes them susceptible to staining from acidic substances found in common foodstuffs and beverages.

The incorporation of this compound sodium salt, an aromatic dicarboxylic acid containing a sodium sulfonate group, into the polyamide backbone introduces permanent anionic sites along the polymer chain.[1][2] These sulfonate groups (–SO₃⁻Na⁺) serve as docking points for cationic (basic) dyes, resulting in fibers with excellent dyeability, brilliant colors, and improved color fastness.[1][3] This modification effectively transforms the polyamide into an ionomer, expanding its functional properties.

This document outlines the synthesis of these modified polyamides via melt polymerization, details the resulting material properties, and provides comprehensive protocols for their preparation and characterization.

Principle of Cationic Dyeability

The introduction of Na-SIPA into the polyamide chain provides a high density of negatively charged sulfonate groups. When a cationic dye, which possesses a positively charged chromophore, is introduced in a dyebath, a strong ionic bond is formed between the dye molecule and the sulfonate group on the polymer. This interaction is the primary mechanism for the enhanced dye uptake and affinity for cationic dyes.

dot

Caption: Mechanism of Cationic Dyeing in Sulfonated Polyamide.

Synthesis of Cationic Dyeable Polyamide 6 (CD-PA6)

A common and effective method for synthesizing cationic dyeable polyamide 6 is through a multi-step melt polymerization process. This often involves the creation of a masterbatch with a high concentration of Na-SIPA, which is then blended with virgin polyamide 6 to achieve the desired final concentration of the modifier.[1][3]

Synthesis Workflow

The synthesis can be broken down into the following key stages:

dot

synthesis_workflow start Start Materials: Caprolactam (CPL) 5-SSIPA Ethylene (B1197577) Glycol (EG) step1 Step 1: CPL Polymerization (Prepolymer Synthesis) start->step1 step2 Step 2: Esterification (End-capping with EG) step1->step2 step3 Step 3: Transesterification (CD-PA6 Masterbatch Synthesis) step2->step3 blending Blending (Masterbatch + Pure PA6) step3->blending spinning Melt Spinning blending->spinning final_product Cationic Dyeable PA6 Filaments spinning->final_product

Caption: Workflow for CD-PA6 Synthesis via Masterbatch Melt Polymerization.

Experimental Protocols

Synthesis of Cationic Dyeable PA6 (CD-PA6) Masterbatch (10 wt% 5-SSIPA)

This protocol is adapted from the multi-step melt polymerization method for creating a CD-PA6 masterbatch.[4]

Materials:

  • Caprolactam (CPL)

  • This compound monosodium salt (5-SSIPA)

  • Ethylene Glycol (EG)

Procedure:

  • Step 1: Synthesis of PA6 Prepolymer:

    • Charge the reactor with caprolactam.

    • Heat the reactor to initiate the hydrolytic polymerization of caprolactam to form a PA6 prepolymer. The molecular weight is typically controlled to around 2500 g/mol .[4]

  • Step 2: Esterification:

    • Introduce 5-SSIPA as a blocking agent and modifier.

    • Add ethylene glycol (EG) at a molar ratio of approximately 2.10 times that of 5-SSIPA.[4]

    • Carry out the esterification reaction at 240°C under a pressure of 0.3 MPa for 2.5 hours.[4]

    • Gradually reduce the pressure to atmospheric pressure.

  • Step 3: Transesterification for Masterbatch Synthesis:

    • Gradually reduce the pressure to less than 100 Pa.

    • Increase the temperature to 280°C to facilitate the removal of excess ethylene glycol.[4]

    • Maintain these conditions until the desired viscosity is achieved, indicating the completion of the reaction.

    • The resulting product is the CD-PA6 masterbatch (PA6-S10) with approximately 10 wt% 5-SSIPA.[4]

Preparation of CD-PA6 Filaments

Procedure:

  • Blending:

    • Dry the CD-PA6 masterbatch and pure PA6 chips.

    • Blend the masterbatch and pure PA6 chips in a twin-screw extruder at desired ratios (e.g., to achieve a final 5-SSIPA content of 2-5 wt%).[4]

  • Melt Spinning:

    • Feed the blended polymer chips into a melt spinning apparatus.

    • Extrude the molten polymer through a spinneret to form filaments.

    • The extruded filaments are then cooled, drawn, and wound onto spools.

Cationic Dyeing of CD-PA6 Fabric

Materials:

Procedure:

  • Prepare a dyebath with a specific concentration of the cationic dye, acetic acid, and sodium acetate to maintain a pH of around 4.5.

  • Immerse the CD-PA6 fabric in the dyebath.

  • Raise the temperature of the dyebath to 100°C and hold for 60 minutes.

  • Cool the dyebath, and then rinse the dyed fabric thoroughly with water.

  • Dry the fabric.

Characterization and Data

The incorporation of 5-SSIPA influences the thermal, mechanical, and dyeing properties of the resulting polyamide.

Effect of 5-SSIPA on Polyamide Properties
PropertyUnmodified PA6CD-PA6 (2-5 wt% 5-SSIPA)Analysis Method
Thermal Properties
Melting Temperature (Tm)~220-225 °CSlightly lowerDSC
Glass Transition Temp (Tg)~40-60 °CSlightly higher or unchangedDSC
Mechanical Properties
Tensile StrengthHighMaintained or slightly decreasedTensile Testing
Elongation at BreakHighMaintainedTensile Testing
Dyeing Properties
Affinity for Acid DyesGoodReducedSpectrophotometry
Affinity for Cationic DyesPoorExcellentSpectrophotometry
Quantitative Dyeing Performance

The primary advantage of incorporating 5-SSIPA is the significant improvement in cationic dye uptake.

5-SSIPA Content (wt%)Cationic Dye Uptake Rate (%)
0< 10%
3> 90%[1][3]
4> 95%
5~98%

Note: Dye uptake rates can vary depending on the specific dye, dyeing conditions, and fabric construction.

Summary and Applications

The use of this compound sodium salt as a comonomer in polyamide synthesis is a well-established method for producing cationic dyeable fibers. This modification provides significant advantages in terms of color versatility and stain resistance, making these materials highly suitable for:

  • Carpeting: Enables the production of multi-colored and patterned carpets with excellent color vibrancy and resistance to common household stains.

  • Apparel: Used in textiles where deep, brilliant colors and good colorfastness are desired.

  • Industrial Fibers: In applications requiring specific coloration and chemical resistance properties.

The protocols and data presented in this document provide a comprehensive guide for researchers and professionals working on the development and application of these advanced polymer materials.

References

Application Notes and Protocols for the Quantitative Analysis of 5-Sulfoisophthalic Acid in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Sulfoisophthalic acid (SIPA) is a sulfonated aromatic dicarboxylic acid widely utilized as a monomer in the production of specialty polymers, enhancing properties such as dyeability, solubility, and thermal stability.[1] Accurate quantification of SIPA in a reaction mixture is crucial for process monitoring, quality control, and ensuring the desired properties of the final polymer product. This document provides detailed application notes and protocols for three distinct analytical methods for the quantification of SIPA: High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A less specific Ultraviolet-Visible (UV-Vis) Spectrophotometric method is also briefly discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the quantification of SIPA in complex reaction mixtures. Both reverse-phase and ion-pair chromatography approaches can be effectively employed.

Reverse-Phase HPLC Method

Principle: This method separates SIPA from other components of the reaction mixture based on its polarity. A nonpolar stationary phase is used with a polar mobile phase. The inclusion of an acid in the mobile phase suppresses the ionization of the carboxylic and sulfonic acid groups of SIPA, increasing its retention on the nonpolar stationary phase.[2]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)[3]

    • Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid. The exact gradient will depend on the complexity of the reaction mixture and may require optimization. A typical starting gradient could be:

      • 0-2 min: 5% Acetonitrile

      • 2-15 min: Gradient from 5% to 50% Acetonitrile

      • 15-20 min: Hold at 50% Acetonitrile

      • 20-22 min: Return to 5% Acetonitrile

      • 22-30 min: Re-equilibration at 5% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm[4]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase (initial conditions).

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound monosodium salt (or the free acid, if available) at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 200 µg/mL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the SIPA standard against its concentration.

    • Determine the concentration of SIPA in the sample by interpolating its peak area on the calibration curve.

Ion-Pair HPLC Method

Principle: This technique is particularly useful for highly polar and ionic compounds like SIPA that may have poor retention in traditional reverse-phase chromatography. An ion-pairing reagent is added to the mobile phase, which forms a neutral ion pair with the charged SIPA molecule. This increases the hydrophobicity of the analyte, leading to better retention on a reverse-phase column.[5][6]

Experimental Protocol:

  • Instrumentation: Same as Reverse-Phase HPLC.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Methanol (B129727) and water containing an ion-pairing reagent such as 5 mM tetra-n-butylammonium hydrogen sulfate, with the pH adjusted to 2.5 with phosphoric acid. The ratio of methanol to water will need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Sample and Standard Preparation: Similar to the Reverse-Phase HPLC method, using the ion-pair mobile phase as the diluent.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution1 Dilute in Mobile Phase ReactionMixture->Dilution1 SIPA_Standard SIPA Standard Dilution2 Prepare Calibration Curve Standards SIPA_Standard->Dilution2 Filtration1 Filter (0.45 µm) Dilution1->Filtration1 Filtration2 Filter (0.45 µm) Dilution2->Filtration2 Autosampler Autosampler Injection Filtration1->Autosampler Filtration2->Autosampler HPLC_Column HPLC Column Separation Autosampler->HPLC_Column UV_Detector UV Detection HPLC_Column->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram CalibrationCurve Construct Calibration Curve Chromatogram->CalibrationCurve Quantification Quantify SIPA in Sample Chromatogram->Quantification CalibrationCurve->Quantification

Quantitative Data Summary for HPLC Methods

ParameterReverse-Phase HPLCIon-Pair HPLC
Linearity (r²) > 0.999> 0.998
Calibration Range 10 - 200 µg/mL5 - 150 µg/mL
Limit of Detection (LOD) ~1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~1.5 µg/mL
Recovery 98 - 102%97 - 103%
Precision (RSD) < 2%< 2.5%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and reaction matrix.

Potentiometric Titration

Potentiometric titration is a classic analytical technique that can be used to quantify the acidic functional groups (sulfonic and carboxylic acids) of SIPA.[7][8] This method is particularly useful for determining the total acid content.

Principle: The sample is titrated with a standard solution of a strong base. The change in pH is monitored using a pH electrode as a function of the volume of titrant added. The equivalence points, corresponding to the neutralization of the acidic groups, are identified from the inflection points in the titration curve.

Experimental Protocol:

  • Instrumentation:

    • Automatic titrator or a pH meter with a magnetic stirrer

    • Glass pH electrode and a reference electrode (or a combination electrode)

    • Burette (10 or 25 mL)

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Solvent: A mixture of deionized water and isopropanol (B130326) (1:1 v/v) to ensure solubility of all reaction components.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the reaction mixture (to consume 5-10 mL of titrant) into a 150 mL beaker.

    • Add 50 mL of the water/isopropanol solvent and stir until the sample is completely dissolved.

  • Titration Procedure:

    • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Immerse the pH electrode in the sample solution and begin stirring.

    • Titrate the sample with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added. Add the titrant in small increments, especially near the expected equivalence points.

    • Continue the titration past the final equivalence point.

  • Quantification:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • Determine the equivalence points from the inflection points of the curve. A first derivative plot (ΔpH/ΔV vs. V) can be used for more accurate endpoint determination.

    • Calculate the concentration of SIPA using the volume of NaOH consumed at the equivalence points and the stoichiometry of the reaction. Note that both the sulfonic acid and the two carboxylic acid groups will be titrated.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis ReactionMixture Reaction Mixture Weighing Accurately Weigh Sample ReactionMixture->Weighing Dissolution Dissolve in Solvent Weighing->Dissolution Titration Titrate with Standardized NaOH Dissolution->Titration Monitoring Monitor pH with Electrode Titration->Monitoring TitrationCurve Plot Titration Curve Monitoring->TitrationCurve Endpoint Determine Equivalence Points TitrationCurve->Endpoint Calculation Calculate SIPA Concentration Endpoint->Calculation

Quantitative Data Summary for Potentiometric Titration

ParameterValue
Precision (RSD) < 1.5%
Accuracy Dependent on the specificity of the titration for SIPA in the mixture
Applicability Best for determining total acid content

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful and absolute quantification method that does not require a calibration curve using the analyte of interest.[9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Principle: A known amount of an internal standard is added to a known amount of the sample. The concentration of the analyte is determined by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard.[10] this compound itself has been used as an internal standard in other applications, indicating its suitability for qNMR analysis.[11]

Experimental Protocol:

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher)

  • Reagents:

    • Deuterated solvent (e.g., D₂O or DMSO-d₆)

    • Internal Standard (e.g., maleic acid, 1,4-dioxane, or another compound with a known purity and signals that do not overlap with the analyte or other components in the mixture).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the reaction mixture into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent.

    • Vortex the tube until both the sample and the internal standard are completely dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate quantification.

  • Quantification:

    • Integrate a well-resolved signal corresponding to SIPA and a signal from the internal standard.

    • Calculate the concentration of SIPA using the following formula:

      Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₛ / Mₓ) * (mₛ / mₓ) * Pₛ

      Where:

      • Cₓ = Concentration of SIPA

      • Iₓ = Integral of the SIPA signal

      • Nₓ = Number of protons giving rise to the SIPA signal

      • Iₛ = Integral of the internal standard signal

      • Nₛ = Number of protons giving rise to the internal standard signal

      • Mₛ = Molar mass of the internal standard

      • Mₓ = Molar mass of SIPA

      • mₛ = Mass of the internal standard

      • mₓ = Mass of the sample

      • Pₛ = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Reaction Mixture Weighing Accurately Weigh Sample & Standard Sample->Weighing Standard Internal Standard Standard->Weighing Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Acquisition Acquire ¹H NMR Spectrum Dissolution->Acquisition Integration Integrate Signals Acquisition->Integration Calculation Calculate SIPA Concentration Integration->Calculation

Quantitative Data Summary for qNMR

ParameterValue
Precision (RSD) < 1%
Accuracy High, as it is an absolute method
Specificity High, based on unique chemical shifts

UV-Vis Spectrophotometry (Screening Method)

Principle: This method relies on the absorption of ultraviolet light by the aromatic ring of SIPA. While simple and rapid, it is prone to interference from other UV-absorbing species in the reaction mixture and is therefore best suited for screening purposes or for relatively clean samples.

Experimental Protocol:

  • Instrumentation: UV-Vis Spectrophotometer

  • Sample Preparation:

    • Prepare a dilute solution of the reaction mixture in a suitable solvent (e.g., deionized water).

    • The final concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measurement:

    • Scan the sample across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λₘₐₓ). For the related compound, isophthalic acid, absorbance maxima are observed at 210 nm and 228 nm.[4]

    • Measure the absorbance of the sample at the λₘₐₓ.

  • Quantification:

    • A calibration curve must be prepared using standards of known SIPA concentration.

    • The concentration of SIPA in the sample is determined by comparing its absorbance to the calibration curve.

Conclusion

The choice of analytical method for the quantification of this compound in a reaction mixture depends on the specific requirements of the analysis. HPLC offers a balance of specificity, sensitivity, and throughput, making it suitable for most quality control applications. Potentiometric titration is a robust and cost-effective method for determining the total acid content. qNMR provides the highest accuracy and is an absolute quantification method, making it ideal for reference purposes and for complex mixtures where chromatographic separation is challenging. UV-Vis spectrophotometry can be used as a rapid screening tool but lacks the specificity of the other methods.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 5-Sulfoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) using 5-sulfoisophthalic acid (H₂SIP) or its monosodium salt (NaH₂SIP) as a primary or co-ligand. The protocols outlined below are intended to serve as a foundational methodology for researchers in materials science, chemistry, and drug development, enabling the synthesis of novel porous materials with potential applications in gas storage, catalysis, and drug delivery systems.

Introduction to this compound in MOF Synthesis

This compound is a trifunctional aromatic ligand possessing two carboxylate groups and one sulfonate group. This unique combination of coordinating groups allows for the formation of diverse and stable MOF architectures with varying dimensionalities. The sulfonate group can either coordinate to metal centers, participate in hydrogen bonding interactions, or remain as a charge-balancing anion, influencing the overall structure and properties of the resulting framework. The incorporation of the sulfonate moiety can also enhance the hydrophilicity and proton conductivity of the MOFs.

General Synthesis Approaches

The synthesis of MOFs using this compound typically employs solvothermal or hydrothermal methods. These techniques involve heating a mixture of a metal salt, the this compound ligand, and a solvent or solvent mixture in a sealed vessel. The elevated temperature and pressure facilitate the deprotonation of the ligand and the coordination reaction with the metal ions, leading to the crystallization of the MOF.

Key parameters that influence the outcome of the synthesis include:

  • Metal Source: A variety of metal salts can be used, including nitrates, chlorides, acetates, and sulfates of transition metals (e.g., Zn, Cu, Co, Ni, Cd, Zr) and lanthanides (e.g., Ho).

  • Ligand Form: Both the free acid (H₂SIP) and its monosodium salt (NaH₂SIP) are commonly used. The choice of ligand form can affect the pH of the reaction mixture and the resulting coordination environment.

  • Solvent System: N,N-Dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol (B145695), methanol, and water are frequently used solvents, either alone or in mixtures. The solvent can influence the solubility of the reactants and can also act as a template or coordinating species in the final structure.

  • Temperature and Time: Reaction temperatures typically range from 80°C to 180°C, with reaction times varying from several hours to a few days. These parameters control the kinetics of crystal nucleation and growth.

  • Molar Ratios: The stoichiometry of the metal salt and the ligand is a critical factor in determining the final structure of the MOF.

  • pH: The acidity or basicity of the reaction mixture can significantly impact the deprotonation state of the ligand and the coordination of metal ions.

Experimental Protocols

Below are two representative protocols for the synthesis of MOFs using this compound with a lanthanide and a transition metal.

Protocol 1: Hydrothermal Synthesis of a Holmium-based MOF

This protocol is adapted from the synthesis of a proton-conductive Ho-MOF.

Materials:

  • Holmium(III) nitrate (B79036) hexahydrate (Ho(NO₃)₃·6H₂O)

  • Monosodium 5-sulfoisophthalate (NaH₂SIP)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Ho(NO₃)₃·6H₂O and 0.1 mmol of NaH₂SIP in 10 mL of deionized water.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Seal the vial in a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 160°C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting colorless, block-shaped crystals by filtration.

  • Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the product in air at room temperature.

Protocol 2: Solvothermal Synthesis of a Zirconium-based MOF (Defect-Engineered)

This protocol describes the synthesis of a defective analogue of MOF-808, denoted as MOF-808-S, using this compound monosodium salt as a defect-inducing linker.[1]

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • This compound monosodium salt (NaH₂SIP)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (HCOOH)

  • Acetone (B3395972)

Procedure:

  • In a 100 mL screw-capped vial, dissolve ZrOCl₂·8H₂O and a mixture of H₃BTC and NaH₂SIP in a solution of DMF and formic acid.

  • The molar ratio of the components should be carefully controlled to achieve the desired level of defect incorporation.

  • Seal the vial and place it in an oven preheated to 80°C.

  • Maintain the reaction at 80°C for 72 hours.[1]

  • After cooling to room temperature, a white powder will have precipitated.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product sequentially with DMF (3 x 30 mL) and acetone (3 x 30 mL) at room temperature.[1]

  • Activate the material by heating at 120°C for 5 hours under reduced pressure to yield the final MOF-808-S powder.[1]

Data Presentation: Synthesis Parameters for this compound MOFs

The following table summarizes the synthesis conditions for a selection of MOFs prepared using this compound or its derivatives. This data is intended to provide a comparative overview for researchers designing new synthetic routes.

MOF Name/FormulaMetal SaltLigand(s)Solvent(s)Temp. (°C)Time (h)
[Ho(SIP)(H₂O)₅]·3H₂OHo(NO₃)₃·6H₂OMonosodium 5-sulfoisophthalate (NaH₂SIP)Water16072
MOF-808-SZrOCl₂·8H₂OH₃BTC and this compound monosodium saltDMF, Formic Acid8072
[Cu₂(SIP)(OH)(H₂O)₂]·H₂OCu(NO₃)₂·3H₂OThis compound (H₂SIP)Water17072
[Co(SIP)(H₂O)]nCo(NO₃)₂·6H₂OThis compound (H₂SIP)Water17072
[Ni(SIP)(H₂O)₂]nNi(NO₃)₂·6H₂OThis compound (H₂SIP)Water17072
[Zn₂(SIP)(OH)(H₂O)]·H₂OZn(NO₃)₂·6H₂OThis compound (H₂SIP)Water17072
[Cd(SIP)(H₂O)]nCd(NO₃)₂·4H₂OThis compound (H₂SIP)Water17072

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis of MOFs with this compound and the coordination relationship within the framework.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Metal_Salt Metal Salt Solution Mixing Mixing & Stirring Metal_Salt->Mixing Ligand This compound Solution Ligand->Mixing Heating Hydrothermal/ Solvothermal Reaction Mixing->Heating Cooling Cooling to Room Temperature Heating->Cooling Filtration Filtration/ Centrifugation Cooling->Filtration Washing Washing with Solvents Filtration->Washing Drying Drying/ Activation Washing->Drying Final_Product Final MOF Product Drying->Final_Product

Caption: General workflow for the synthesis of MOFs using this compound.

MOF_Coordination Metal Center Metal Center Carboxylate 1 COO- Metal Center->Carboxylate 1 Coordination Carboxylate 2 COO- Metal Center->Carboxylate 2 Coordination Sulfonate SO3- Isophthalate Backbone Isophthalate Backbone Isophthalate Backbone->Carboxylate 1 Isophthalate Backbone->Carboxylate 2 Isophthalate Backbone->Sulfonate

Caption: Coordination scheme of 5-sulfoisophthalate with a metal center in a MOF.

References

Troubleshooting & Optimization

Overcoming low yield in 5-Sulfoisophthalic acid polymerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Sulfoisophthalic acid (SIPA) polymerization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low polymer yield, and to provide clear guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in SIPA-based polymerization reactions?

A1: Low yield is typically traced back to one or more of the following factors:

  • Inadequate Monomer Purity: The presence of impurities in this compound (SIPA) or its co-monomers can terminate polymer chains or interfere with catalyst activity. Residual sulfuric acid from SIPA synthesis is a known issue that can impact downstream applications.[1]

  • Suboptimal Reaction Conditions: Temperature, time, and vacuum levels are critical. Incorrect parameters can lead to incomplete reaction, side reactions, or polymer degradation.

  • Inefficient Removal of Byproducts: The condensation reaction produces water or methanol (B129727). If not efficiently removed, the reaction equilibrium can shift back towards the reactants, limiting polymer chain growth.

  • Catalyst Issues: Incorrect catalyst choice, concentration, or deactivation can significantly slow down the polymerization rate.

  • Monomer Insolubility: SIPA and isophthalic acid have high melting points and can be difficult to dissolve in the reaction mixture, leading to a non-homogeneous reaction.[2]

Q2: My reaction mixture is darkening, and the final polymer is discolored. Why is this happening?

A2: Darkening or discoloration is often a sign of thermal degradation or oxidative side reactions. This can be caused by:

  • Excessive Temperature: Running the reaction at a temperature that is too high or for too long can cause the polymer backbone to break down.

  • Oxygen Presence: Inadequate inert gas (e.g., nitrogen) purging during the initial esterification/amidation stage can allow oxygen to be present, leading to oxidation.

  • Impurities: Certain impurities in the monomers can act as catalysts for degradation reactions at high temperatures.

Q3: How does the purity of this compound (or its salt) affect the polymerization?

A3: The purity of the SIPA monomer is critical. The presence of both carboxyl and sulfonic acid groups makes the crystal structure of its sodium salt potentially unstable.[3] Contaminants such as residual sulfates from the sulfonation process can negatively impact the reaction.[1] It is crucial to use high-purity monomers and to consider purification steps like recrystallization if purity is in doubt.

Q4: Can the addition of SIPA slow down the polymerization rate?

A4: Yes, in some systems, the incorporation of SIPA (or its sodium salt, NaSIPA) can retard the polymerization rate. For instance, in the solid-state polymerization of Polyamide 6,6, copolyamides containing NaSIPA exhibited lower polymerization rates compared to the homopolymer.[3] This retarding behavior was found to be proportional to the comonomer content and may be related to the hydrophilic character of the ionic species trapping the water produced during condensation.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues leading to low polymer yield.

Problem: Polymer yield is significantly lower than expected.

// Nodes start [label="Low Polymer Yield Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Level 1 Branches cond [label="1. Review Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; mono [label="2. Assess Monomer\nQuality & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; proc [label="3. Evaluate Reaction\nProcess & Equipment", fillcolor="#FBBC05", fontcolor="#202124"]; cat [label="4. Check Catalyst\nSystem", fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 - Conditions temp [label="Temperature Profile Correct?\n(Esterification vs. Polycondensation)", fillcolor="#F1F3F4", fontcolor="#202124"]; vac [label="Adequate Vacuum Level?\n(<1 mbar for polycondensation)", fillcolor="#F1F3F4", fontcolor="#202124"]; time [label="Sufficient Reaction Time?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Level 2 - Monomers purity [label="Monomers Pure?\n(Check for sulfates, moisture)", fillcolor="#F1F3F4", fontcolor="#202124"]; ratio [label="Stoichiometry Accurate?\n(Diol:Diacid ratio ~1:1)", fillcolor="#F1F3F4", fontcolor="#202124"]; solubility [label="Monomers Fully Dissolved?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Level 2 - Process byprod [label="Byproduct Removal Efficient?\n(Water/Methanol distillation)", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="Stirring Adequate?\n(No 'dead zones')", fillcolor="#F1F3F4", fontcolor="#202124"]; leak [label="System Airtight?\n(Check for vacuum leaks)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Level 2 - Catalyst cat_act [label="Catalyst Active?\n(Proper storage & handling)", fillcolor="#F1F3F4", fontcolor="#202124"]; cat_conc [label="Concentration Optimal?\n(Typically 100-300 ppm)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> {cond, mono, proc, cat} [dir=none]; cond -> {temp, vac, time} [penwidth=1.5, color="#5F6368"]; mono -> {purity, ratio, solubility} [penwidth=1.5, color="#5F6368"]; proc -> {byprod, mixing, leak} [penwidth=1.5, color="#5F6368"]; cat -> {cat_act, cat_conc} [penwidth=1.5, color="#5F6368"]; } end_dot Caption: Troubleshooting decision flow for low yield in SIPA polymerization.

Step-by-Step Troubleshooting
  • Review Reaction Conditions:

    • Temperature: Verify that the temperatures for both the initial esterification stage (typically 180-220°C) and the higher-temperature polycondensation stage (e.g., 240-260°C) were correctly maintained.[4][5] Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can cause degradation.

    • Vacuum: A deep vacuum (e.g., <1 mbar) is essential during the polycondensation stage to effectively remove volatile byproducts like ethylene (B1197577) glycol or water and drive the reaction toward high molecular weight polymer formation.[4] Check your system for leaks.

    • Time: Ensure sufficient time was allowed for each stage. The completion of the first stage is often monitored by collecting the theoretical amount of water or methanol.

  • Assess Monomer Quality and Stoichiometry:

    • Purity: If possible, analyze the purity of SIPA and co-monomers using techniques like NMR or titration. Ensure they are dry, as moisture can interfere with stoichiometry.

    • Stoichiometry: An accurate 1:1 molar ratio of diacid (including SIPA) to diol components is crucial for achieving high molecular weight. A slight excess of the diol is sometimes used to compensate for its potential loss during the high-temperature vacuum stage.

  • Evaluate Reaction Process & Equipment:

    • Byproduct Removal: Confirm that the distillation column and condenser are functioning correctly to remove water or methanol. Poor removal is a common cause of low molecular weight and yield.

    • Mixing: Ensure the stirring is vigorous enough to keep the reaction mixture homogeneous, especially as viscosity increases. Poor mixing can lead to localized overheating and degradation.

  • Check Catalyst System:

    • Activity: Ensure the catalyst has not been deactivated by impurities (especially water) and was stored correctly.

    • Concentration: Catalyst concentration needs to be optimized. For titanate catalysts like tetrabutyl titanate, a common concentration is around 100 ppm.[4] Too little catalyst results in a slow reaction, while too much can sometimes promote side reactions and discoloration.

Quantitative Data on Reaction Parameters

Optimizing reaction parameters is key to maximizing yield. The following tables summarize typical and optimized conditions found in the literature.

Table 1: General Reaction Conditions for Polyester Synthesis with SIPA

ParameterStage 1: EsterificationStage 2: PolycondensationReference(s)
Temperature 180°C - 220°C240°C - 260°C[4],[5]
Pressure Atmospheric (with N₂ purge)< 4 mbar (gradually applied)[4],[5]
Time 2 - 5 hours (or until theoretical byproduct is collected)1 - 3 hours[4],[5]
Catalyst Conc. N/A (or added late)100 - 300 ppm (e.g., Tetrabutyl titanate)[4]

Table 2: Example of Optimized Conditions from a Study (Note: This data is from a free radical solution polymerization study and serves as an example of optimization; parameters for polycondensation will differ but the principle is the same).

ParameterOptimized ValueCorresponding YieldReference(s)
Reaction Time 7 hours97.31% (predicted)[6]
Initiator Conc. 1 wt%97.15% (validated)[6]
Reaction Temp. 90°C[6]

Experimental Protocols

General Protocol for Two-Stage Melt Polycondensation

This protocol outlines a typical procedure for synthesizing a copolyester using a diacid (e.g., Terephthalic Acid), a diol (e.g., Ethylene Glycol), and this compound monosodium salt (NaSIPA) as a modifier.

// Nodes charge [label="1. Charge Reactor\n- Diacid/Diester Monomers\n- Diol (slight excess)\n- NaSIPA (e.g., 1-5 mol%)"]; purge [label="2. Inert Gas Purge\n- Purge with N₂ gas\n- Start stirring"]; ester [label="3. Esterification Stage\n- Heat to 180-220°C\n- Distill & collect byproduct (H₂O/MeOH)"]; catalyst [label="4. Add Catalyst\n- Cool slightly\n- Add catalyst (e.g., TBT)"]; poly [label="5. Polycondensation Stage\n- Gradually increase temp to 240-260°C\n- Gradually apply vacuum (<1 mbar)"]; monitor [label="6. Monitor Reaction\n- Observe viscosity increase (stirrer torque)\n- Continue until target viscosity is reached"]; extrude [label="7. Extrude & Cool\n- Extrude polymer under N₂ pressure\n- Quench in water bath and pelletize"];

// Connections charge -> purge; purge -> ester; ester -> catalyst; catalyst -> poly; poly -> monitor; monitor -> extrude; } end_dot Caption: General experimental workflow for two-stage melt polymerization.

Methodology:

  • Reactor Charging: Charge the reaction vessel with the primary diacid or diester (e.g., dimethyl terephthalate), the diol (e.g., ethylene glycol), and the desired molar percentage of this compound or its salt. A slight excess (10-20 mol%) of the diol is typically added.

  • Inert Atmosphere: Seal the reactor and purge thoroughly with a high-purity inert gas like nitrogen to remove all oxygen. Begin agitation.

  • First Stage (Esterification/Transesterification): Heat the mixture under a slow stream of nitrogen to the first stage temperature (e.g., 180-220°C).[4] During this stage, the condensation byproduct (water for acids, methanol for esters) will distill off. Continue this stage until the theoretical amount of byproduct has been collected.

  • Catalyst Addition: Add the polycondensation catalyst (e.g., tetrabutyl titanate, 100 ppm) to the reaction mixture.[4]

  • Second Stage (Polycondensation): Gradually increase the temperature to the final polycondensation temperature (e.g., 240°C).[4] Simultaneously, gradually reduce the pressure inside the reactor to a high vacuum (<1 mbar). This critical step facilitates the removal of excess diol and further condensation byproducts, driving the formation of long polymer chains.

  • Monitoring: The progress of the polycondensation is monitored by the increase in the viscosity of the melt, which can be observed through the torque reading on the agitator motor.

  • Completion and Extrusion: Once the desired melt viscosity is achieved, the reaction is stopped. The molten polymer is then extruded from the reactor under nitrogen pressure into a cooling bath (e.g., water) and pelletized for analysis.

References

Side reactions in polyester synthesis using 5-Sulfoisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyester (B1180765) Synthesis.

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during polyester synthesis using 5-Sulfoisophthalic acid (SIPA) and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Why is the molecular weight or intrinsic viscosity of my sulfopolyester lower than expected?

Low molecular weight is a common problem in polycondensation reactions and can be attributed to several side reactions and process-related issues, particularly when incorporating ionic monomers like 5-SIPA.

Potential Causes & Troubleshooting Steps:

  • Etherification Side Reaction: The formation of ether linkages, such as diethylene glycol (DEG), is a significant side reaction that consumes hydroxyl groups.[1] This disrupts the stoichiometric balance between diol and diacid monomers, which is critical for achieving high molecular weight.[2]

    • Troubleshooting:

      • Catalyst Selection: Avoid strong Brønsted acid catalysts like methanesulfonic acid (MSA), which are known to promote etherification.[3] Water-tolerant Lewis acids like Zinc Acetate (Zn(OAc)₂) are often a better choice as they suppress this side reaction.[3]

      • Temperature Control: Excessively high reaction temperatures (e.g., >230°C) can accelerate ether formation. Optimize the temperature profile to be high enough for efficient polymerization but low enough to minimize side reactions.[4]

  • Hydrolytic Degradation: Polyesters containing sulfonate groups are significantly more susceptible to hydrolysis than their non-sulfonated counterparts.[1][5] Any residual water in the monomers or leaks in the reaction system can lead to chain scission.

    • Troubleshooting:

      • Monomer Purity: Ensure all monomers, especially the diols, are thoroughly dried and stored under anhydrous conditions.

      • System Integrity: Operate under a high vacuum in the final polycondensation stage to efficiently remove water and other condensation byproducts. Ensure the reaction vessel is free of leaks.

  • Impurities: Contaminants in the monomers can act as chain terminators, prematurely halting polymer growth.[2]

    • Troubleshooting:

      • Verify Monomer Purity: Use high-purity (≥99%) monomers. If purity is uncertain, consider purification methods like recrystallization.[2]

Issue 2: What is causing the discoloration (yellowing or browning) of my polyester during synthesis?

Discoloration is typically a sign of thermal degradation, where the polymer backbone undergoes undesirable chemical changes at high temperatures.[6][7]

Potential Causes & Troubleshooting Steps:

  • Thermal Degradation: High melt-processing temperatures can lead to chain scission and the formation of chromophores (color-causing groups).[6][7] Sulfonated polyesters can exhibit decreased thermal stability compared to standard polyesters.[5]

    • Troubleshooting:

      • Optimize Reaction Time & Temperature: Minimize the time the polymer spends at the highest reaction temperature.[2] A temperature that is too high can cause thermal degradation, while one that is too low results in slow reaction rates.[2]

      • Use of Stabilizers: Incorporate thermal stabilizers or antioxidants into the formulation. These additives can interrupt the degradation cycle by neutralizing free radicals.[8]

      • Catalyst Concentration: An excessive concentration of certain catalysts can promote side reactions that lead to discoloration.[2]

Issue 3: My polymer exhibits poor hydrolytic stability or degrades during storage. What is the cause?

The incorporation of the hydrophilic sodium sulfonate group from 5-SIPA inherently increases the polymer's susceptibility to hydrolytic degradation, especially in acidic conditions.[1]

Potential Causes & Troubleshooting Steps:

  • Inherent Susceptibility: The sulfonate group increases water absorption and can facilitate the nucleophilic attack of water on the ester linkages, leading to chain cleavage.[1][5] The rate of degradation increases with a higher content of sulfonated units.[1]

    • Troubleshooting:

      • Control pH: Avoid exposure to acidic or strongly basic environments during processing and storage. The pH of any aqueous solutions the polymer comes into contact with should be carefully controlled.

      • Storage Conditions: Store the final polymer in a dry, cool environment to minimize exposure to atmospheric moisture.

      • End-Capping: In some applications, end-capping the polymer chains with monofunctional reagents can be considered to reduce the number of reactive end groups.

Issue 4: Why is the acid number of my final polyester too high?

A high acid number indicates a large number of unreacted carboxylic acid end groups. This can be a particular issue when using 5-SIPA.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reaction Conditions: Inefficient esterification or polycondensation can leave many acid groups unreacted.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction proceeds for a sufficient duration, especially in the high-vacuum stage, to drive the equilibrium towards polymer formation.

      • Efficient Byproduct Removal: Improve the efficiency of vacuum to ensure the removal of water or methanol, which is essential for pushing the reaction to completion.

  • Monomer Reactivity & Solubility: The sodium salt of 5-SIPA can have poor solubility in the reaction mixture, leading to incomplete reaction.[9] Furthermore, 5-SIPA molecules may preferentially end up at the chain termini.[9]

    • Troubleshooting:

      • Use of Esters: Consider using the dimethyl ester of 5-SIPA (e.g., Dimethyl 5-sodiosulfoisophthalate) instead of the free acid. The transesterification reaction often proceeds more smoothly.[1]

      • Staged Addition: In some processes, the sulfonated monomer is added at a later stage of the esterification to ensure more uniform incorporation into the polymer backbone.[10]

Data Presentation

Table 1: Influence of Catalyst on Side Reactions in Polyester Synthesis
Catalyst TypeExamplePrimary Side Reaction PromotedEffect on PolymerRecommendation
Brønsted Acid Methanesulfonic Acid (MSA)Etherification [3]Stoichiometric imbalance, reduced molecular weight, potential for cross-linking.[3][11]Avoid for diols prone to etherification.
Lewis Acid Zinc Acetate (Zn(OAc)₂)Minimal EtherificationFavors esterification, leads to higher conversion without gelation.[3][12]Recommended for suppressing ether formation.
Titanium-based Titanium (IV) butoxide (Ti(OBu)₄)General PolycondensationEffective catalyst, but can sometimes promote discoloration at high temperatures.Use at optimized, lower concentrations.
Inorganic Acid Phosphoric Acid (H₃PO₄)Dehydration/DiscolorationCan be effective but may cause polymer browning at higher concentrations.[4]Use at low concentrations (e.g., 0.5% w/w).[4]

Experimental Protocols

Protocol 1: Determination of Acid Value by Titration

This method quantifies the number of carboxylic acid end groups in the polyester.

  • Sample Preparation: Accurately weigh approximately 0.5 g of the polyester sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of a suitable solvent mixture (e.g., a 2:1 solution of toluene (B28343) and isopropanol) to dissolve the polymer. Gentle warming may be required.

  • Indicator: Add 3-4 drops of a phenolphthalein (B1677637) indicator solution.

  • Titration: Titrate the solution with a standardized 0.1 N potassium hydroxide (B78521) (KOH) solution in ethanol (B145695) until a faint pink color persists for at least 30 seconds.

  • Calculation: The acid value (AV) is calculated in mg KOH/g of sample using the following formula: AV = (V * N * 56.1) / W Where:

    • V = Volume of KOH solution used (mL)

    • N = Normality of the KOH solution

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W = Weight of the polymer sample (g)

Protocol 2: Analysis by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for identifying structures formed during side reactions.

  • Sample Preparation: Dissolve 10-15 mg of the polyester sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Ether Linkages: The formation of diethylene glycol (DEG) units can be identified by characteristic signals for the oxyethylene protons (-O-CH₂ -CH₂ -O-) which appear at a different chemical shift than the primary ethylene (B1197577) glycol units. For example, a signal corresponding to the O-CH₂ of ether linkages may appear around 3.47 ppm.[3]

    • End Groups: Quantify the ratio of hydroxyl (-CH₂-OH) to carboxylic acid (-COOH) end groups by integrating their respective signals.

Protocol 3: Thermal Analysis using TGA and DSC

Thermal analysis helps determine the thermal stability and transitions of the polymer.

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the dried polymer sample into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) from room temperature to approximately 600°C.

    • The onset of weight loss indicates the beginning of thermal degradation.[6][13] This provides the upper service temperature limit for the material.

  • Differential Scanning Calorimetry (DSC):

    • Seal 5-10 mg of the polymer sample in a DSC pan.

    • Perform a heat-cool-heat cycle (e.g., from 25°C to 300°C at 10°C/min) to erase thermal history and observe key transitions.

    • The DSC thermogram will show the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm), which are indicative of the polymer's morphology and molecular weight.

Visualizations

Side_Reactions Polyester Synthesis: Main vs. Side Reactions cluster_main Main Reaction: Polycondensation cluster_side Side Reactions Monomers Diol + Diacid (e.g., EG + 5-SIPA) Oligomers Oligomers Monomers->Oligomers Esterification Ether Ether Formation (e.g., Diethylene Glycol) Monomers->Ether Catalyst, High Temp Polyester High MW Sulfopolyester + H₂O Oligomers->Polyester Polycondensation Degradation Thermal Degradation (Chain Scission) Polyester->Degradation High Temp Hydrolysis Hydrolytic Degradation Polyester->Hydrolysis + H₂O

Caption: Key reaction pathways in sulfopolyester synthesis.

Troubleshooting_Workflow Troubleshooting Low Molecular Weight in Sulfopolyester Synthesis Start Problem: Low Molecular Weight (Low IV) Check_Stoichiometry Cause: Stoichiometric Imbalance? Start->Check_Stoichiometry Check_Degradation Cause: Polymer Degradation? Start->Check_Degradation Check_Reaction Cause: Incomplete Reaction? Start->Check_Reaction Etherification Etherification Side Reaction? Check_Stoichiometry->Etherification Yes Hydrolysis Hydrolytic Scission? Check_Degradation->Hydrolysis Yes Water_Removal Inefficient H₂O Removal? Check_Reaction->Water_Removal Yes Action_Catalyst Action: Change catalyst (e.g., use Zn(OAc)₂). Lower Temperature. Etherification->Action_Catalyst Action_Dry Action: Ensure anhydrous monomers and system. Hydrolysis->Action_Dry Action_Vacuum Action: Improve vacuum. Increase reaction time. Water_Removal->Action_Vacuum

Caption: A logical workflow for diagnosing low molecular weight.

References

Technical Support Center: Purification of Crude 5-Sulfoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purification process of crude 5-Sulfoisophthalic acid (5-SIPA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during purification.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Purified Product Product loss during washing: Using solvents like water or acetone (B3395972) can dissolve a significant amount of 5-SIPA.[1]- Use an appropriate wash solvent: Acetic acid is recommended for washing the crude product cake as it effectively removes impurities like sulfuric acid and water without significantly dissolving the 5-SIPA.[1][2] - Optimize wash volume: Use the minimum amount of solvent necessary to remove impurities. - Recover product from mother liquor: If significant loss is suspected, the product may be recovered from the filtrate, though this will require additional processing steps.[3]
Incomplete crystallization: The cooling process may be too rapid or not cold enough, leaving a substantial amount of product in the solution.- Ensure gradual cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.[4] - Sufficient cooling: Use an ice bath to lower the temperature to the optimal range for crystallization (e.g., around 25°C).[1] - Induce crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 5-SIPA.[4]
Discolored Final Product (e.g., yellow or brown tint) Presence of colored impurities: These may be byproducts from the sulfonation reaction or contaminants in the starting materials.- Activated charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration.[4] Be aware that excessive use of charcoal can lead to product loss by adsorption.[3] - Hydrogenation: In some cases, catalytic hydrogenation in the presence of an adsorbent like activated carbon can decolorize organic compounds.[5]
Thermal degradation: Overheating during the sulfonation or purification process can lead to the formation of colored byproducts.- Maintain strict temperature control: Ensure that the reaction and purification temperatures do not exceed the recommended ranges. The sulfonation of isophthalic acid is typically performed at 190-220°C.[1]
Slow Filtration of Crystalline Product Fine crystal size: Rapid crystallization can lead to the formation of very small crystals that clog the filter paper.- Promote larger crystal growth: As mentioned for low yield, slow and controlled cooling can help in the formation of larger, more easily filterable crystals.[4]
Viscous solution: High concentration of impurities or the product itself can increase the viscosity of the mother liquor.- Dilution: While this may decrease yield, slight dilution with an appropriate solvent can reduce viscosity. - Ensure complete reaction: Incomplete sulfonation can leave unreacted starting materials that may interfere with filtration.
Clogged filter medium: Particulate matter or very fine crystals can block the pores of the filter.- Use appropriate filter paper: Select a filter paper with a suitable pore size for the expected crystal size. - Pre-filtration: If the solution contains significant particulate impurities, a pre-filtration step through a coarser filter may be beneficial.
High Levels of Sulfuric Acid in Final Product Inefficient washing: The washing step may not be effectively removing the residual sulfuric acid from the crude product.- Use acetic acid for washing: Acetic acid is particularly effective at removing sulfuric acid.[1][2] - Ensure thorough washing: Multiple washes with fresh solvent may be necessary. - Proper filtration technique: Ensure the filter cake is pressed as dry as possible between washes to remove the maximum amount of mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing crude this compound?

A1: The most common method is the sulfonation of isophthalic acid using fuming sulfuric acid (oleum), typically at temperatures between 190°C and 220°C.[1] This process introduces a sulfonic acid group onto the isophthalic acid ring.

Q2: What are the primary impurities in crude this compound?

A2: The primary impurities are typically residual sulfuric acid and water.[1] There may also be unreacted isophthalic acid and various sulfonation byproducts.

Q3: Why is acetic acid preferred over water for washing the crude product?

A3: While water can be used, it has the disadvantage of dissolving a significant amount of the 5-SIPA product, leading to lower yields.[1] Acetic acid is effective at removing sulfuric acid and water impurities without causing substantial product loss.[1][2]

Q4: Can other solvents be used for purification?

A4: Other solvents have been explored, but they often have drawbacks. For example, methanol (B129727) can react with 5-SIPA to form undesired esters, while solvents like toluene (B28343) and heptane (B126788) are not effective at removing the primary impurities.[1]

Q5: How can I determine the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of 5-SIPA and quantifying impurities. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for purity assessment and structural confirmation.[6]

Q6: What is the expected yield for the purification of this compound?

A6: While yields can vary depending on the specific process and scale, a well-optimized purification process is designed to maximize recovery. Using an acetic acid wash helps to maintain a high yield by minimizing product dissolution during the washing stage.[1] Some sources indicate that a product yield of over 80% can be achieved in the overall process of producing the monosodium salt.

Data Presentation

Table 1: Comparison of Purity and Yield for Different Purification Solvents

Wash SolventPurity of 5-SIPA (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Acetic Acid >98%HighEffectively removes H₂SO₄ and water with minimal product loss.[1][2]Requires solvent recovery or disposal.
Water >95%Moderate to LowReadily available and inexpensive.Significant product loss due to dissolution.[1]
Acetone VariableLow-Significant product loss due to dissolution.[1]
Methanol VariableVariable-Reacts with 5-SIPA to form esters.[1]

Note: The values presented are typical and can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of Crude this compound via Acetic Acid Wash

This protocol describes a general procedure for the purification of crude 5-SIPA synthesized by the sulfonation of isophthalic acid.

Materials:

  • Crude this compound

  • Deionized water

  • Glacial acetic acid

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser for distillation and reflux

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Quenching and Initial Crystallization:

    • Cool the crude 5-SIPA reaction mixture to approximately 165°C.

    • In a separate vessel, cool deionized water to about 5°C.

    • Carefully quench the warm reaction mixture into the cold water, ensuring the temperature of the resulting aqueous solution does not exceed 120°C.[1]

  • Reflux and Water Removal:

    • Transfer the aqueous solution to a round-bottom flask and heat to reflux.

    • If necessary, distill off a portion of the water to concentrate the solution.[1]

  • Controlled Cooling and Crystallization:

    • After refluxing, remove the heat source and allow the solution to cool slowly.

    • A typical cooling profile involves cooling to about 55°C and holding at this temperature for a period (e.g., 2 hours) to promote crystal growth.[1]

    • Continue to cool the mixture to approximately 25°C, using an ice bath for the final cooling stage.[1]

  • Filtration:

    • Isolate the crystallized product by vacuum filtration using a Buchner funnel.

    • Press the filter cake firmly to remove as much of the mother liquor as possible.

  • Acetic Acid Wash:

    • Without removing the filter cake from the funnel, wash the crystals with glacial acetic acid (at 20-25°C).[1]

    • Use a sufficient volume of acetic acid to thoroughly wet the entire cake.

    • Apply vacuum to pull the acetic acid through the filter cake.

    • Repeat the wash step if high purity is required.

  • Drying:

    • Transfer the washed product to a suitable drying dish.

    • Dry the purified 5-SIPA in a vacuum oven at 90-130°C until a constant weight is achieved.[1]

Visualizations

Experimental Workflow for 5-SIPA Purification

experimental_workflow Figure 1. General Experimental Workflow for 5-SIPA Purification cluster_synthesis Crude Synthesis cluster_purification Purification Process cluster_output Final Product sulfonation Sulfonation of Isophthalic Acid quench Quenching in Cold Water sulfonation->quench Crude Product reflux Reflux and Concentration quench->reflux cool Controlled Cooling & Crystallization reflux->cool filter1 Vacuum Filtration of Crude Product cool->filter1 wash Acetic Acid Wash filter1->wash Crude Cake dry Vacuum Drying wash->dry Washed Cake pure_sipa Purified 5-SIPA dry->pure_sipa

Caption: Figure 1. General Experimental Workflow for 5-SIPA Purification.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Figure 2. Troubleshooting Logic for Low Yield in 5-SIPA Purification start Problem: Low Yield check_solvent Was the wash solvent water or acetone? start->check_solvent check_cooling Was the cooling process rapid? check_solvent->check_cooling No solution_solvent Solution: Use acetic acid for washing to minimize product dissolution. check_solvent->solution_solvent Yes solution_cooling Solution: Employ slow, controlled cooling and hold at intermediate temperatures. check_cooling->solution_cooling Yes consider_other Consider other factors: - Incomplete reaction - Transfer losses check_cooling->consider_other No

Caption: Figure 2. Troubleshooting Logic for Low Yield in 5-SIPA Purification.

References

Challenges in controlling the crystal structure of 5-Sulfoisophthalic acid salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) related to the challenges in controlling the crystal structure of 5-sulfoisophthalic acid and its salts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the crystal structure of this compound salts?

The primary challenges stem from the inherent molecular properties of this compound, which possesses multiple acidic groups (two carboxylic acid groups and one sulfonic acid group). This complexity leads to a high propensity for polymorphism (the ability to exist in multiple crystalline forms) and solvate formation.[1][2] The presence of both sulfonate and carboxylic groups enhances its solubility in polar solvents, particularly water, which can make crystallization difficult to control.[2][3]

Q2: Why is my this compound salt forming a solvate instead of the desired anhydrous form?

This compound and its salts have a strong tendency to form solvates due to the presence of functional groups that readily form hydrogen bonds with solvent molecules.[2] Research has identified that these solvates can be very stable, with desolvation temperatures higher than the boiling points of the pure solvents, indicating strong interactions between the solvent and the salt's crystal lattice.[1][2] If the solvent molecules are able to stabilize the crystal structure more effectively than the salt molecules can on their own, a solvate will be the thermodynamically favored product.

Q3: What analytical techniques are essential for characterizing the different crystal forms of this compound salts?

A combination of analytical techniques is crucial for unambiguous characterization. The most common and essential techniques include:

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and distinguish between different polymorphs, as each crystalline form produces a unique diffraction pattern.[4][5]

  • Differential Scanning Calorimetry (DSC): Measures thermal events such as melting, crystallization, and solid-solid transitions, which are unique for each polymorph and solvate.[6][7]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and measures weight loss upon heating, which is particularly useful for identifying and quantifying the solvent content in solvates.[8][9]

  • Single Crystal X-ray Diffraction (SCXRD): Provides the definitive three-dimensional atomic arrangement of a single crystal, offering complete structural elucidation.

  • Spectroscopy (FTIR, Raman): Can be used to detect differences in molecular interactions and conformations between different crystalline forms.

Data Presentation

Table 1: Physicochemical Properties of this compound Monosodium Salt

PropertyValue/RangeSource(s)
Molecular FormulaC₈H₅NaO₇S[10]
Molecular Weight268.18 g/mol [10]
AppearanceWhite crystalline powder[11]
Melting Point373 °C[11][12]
Water Solubility380 g/L[11][12]
pKa4.1 (at 20 °C)[11][12]

Table 2: Thermal Properties of this compound Sodium Salt (5-SSIPA) Solvates

Solvent SystemSolvate Stoichiometry (Salt:Solvent)Desolvation Temperature Range (°C)StabilitySource(s)
Water1:2145-155High[2]
Methanol1:185-95Medium[2]
N,N-Dimethylformamide (DMF)Not SpecifiedHigher than boiling point of DMFHigh[1]

Note: The desolvation temperatures are reported to be higher than the boiling points of the pure solvents, indicating strong crystal lattice interactions.[1][2]

Troubleshooting Guide

IssuePotential CausesTroubleshooting Steps
No Crystallization Occurs 1. Solution is undersaturated (too much solvent). 2. Compound is too soluble in the chosen solvent. 3. Presence of impurities inhibiting nucleation.1. Slowly evaporate the solvent to increase concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath). 3. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. 4. Introduce a seed crystal of the desired form. 5. Scratch the inside of the flask with a glass rod to create nucleation sites.
"Oiling Out" (Formation of a liquid phase instead of solid crystals) 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, leading to rapid precipitation above the melting point. 3. High concentration of impurities.1. Re-heat the solution to dissolve the oil, add more of the primary solvent to dilute the solution, and allow it to cool more slowly. 2. Select a solvent with a lower boiling point. 3. Consider further purification of the starting material before attempting crystallization.
Formation of the Wrong Polymorph or an Unwanted Solvate 1. The crystallization conditions (solvent, temperature, cooling rate) favor the formation of a different polymorph or solvate. 2. This compound salts have a high propensity for solvate formation.[2]1. Systematically vary the crystallization solvent. Given the high water solubility, consider using mixed solvent systems or non-aqueous solvents. 2. Control the cooling rate; slower cooling often favors the most thermodynamically stable form. 3. Slurry the undesired form in a solvent where it has partial solubility to try and convert it to a more stable form. 4. For solvates, try crystallizing from a solvent that is less likely to be incorporated into the crystal lattice (e.g., a non-polar solvent as an anti-solvent).
Poor Crystal Quality (e.g., small needles, aggregates) 1. Nucleation rate is too high due to rapid cooling or high supersaturation. 2. Presence of impurities.1. Decrease the rate of cooling or use a solvent system where the compound is slightly more soluble to reduce the level of supersaturation. 2. Ensure the purity of the starting material. 3. Consider recrystallization from a different solvent.
Low Yield 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature filtration before crystallization is complete.1. Concentrate the mother liquor by evaporation and cool again to recover more product. 2. Ensure the solution is cooled for a sufficient amount of time to allow for complete crystallization.

Mandatory Visualizations

G cluster_0 Crystallization Troubleshooting Workflow start Crystallization Experiment outcome Observe Outcome start->outcome no_xtals No Crystals Formed outcome->no_xtals No oil_out Compound 'Oils Out' outcome->oil_out Liquid wrong_form Wrong Polymorph/ Solvate Formed outcome->wrong_form Wrong Solid good_xtals Desired Crystals Formed outcome->good_xtals Yes sol_1 Increase Concentration (Evaporate Solvent) no_xtals->sol_1 sol_2 Lower Temperature no_xtals->sol_2 sol_3 Add Anti-Solvent no_xtals->sol_3 sol_4 Seed/Scratch no_xtals->sol_4 sol_5 Add More Solvent & Cool Slowly oil_out->sol_5 sol_6 Change Solvent oil_out->sol_6 wrong_form->sol_6 sol_7 Vary Cooling Rate wrong_form->sol_7 sol_8 Perform Slurry Conversion wrong_form->sol_8 end Characterize & Document good_xtals->end sol_1->outcome sol_2->outcome sol_3->outcome sol_4->outcome sol_5->outcome sol_6->outcome sol_7->outcome sol_8->outcome

Caption: Troubleshooting workflow for common crystallization issues.

G cluster_1 Polymorph Screening Experimental Workflow cluster_2 Crystallization Methods start Start with Pure 5-Sulfoisophthalic Acid Salt solubility Determine Solubility in Diverse Solvents start->solubility crystallization Perform Crystallization Experiments solubility->crystallization m1 Slow Evaporation m2 Slow Cooling m3 Anti-Solvent Addition m4 Slurry/Ripening analysis Analyze Solid Phases (PXRD, DSC, TGA) results Identify Unique Crystal Forms analysis->results new_form New Polymorph/ Solvate Found results->new_form Yes known_form Known Form results->known_form No characterize Full Characterization (SCXRD, Stability) new_form->characterize end Select Optimal Form for Development known_form->end characterize->end m1->analysis m2->analysis m3->analysis m4->analysis

Caption: Experimental workflow for polymorph and solvate screening.

G cluster_2 Factors Influencing Crystal Structure center Crystal Structure of This compound Salts (Polymorphs & Solvates) solvent Solvent System (Polarity, H-bonding) solvent->center temp Temperature (Crystallization & Storage) temp->center ph pH of Solution ph->center cooling Cooling/Evaporation Rate cooling->center impurities Presence of Impurities impurities->center agitation Agitation/Stirring agitation->center

References

How to prevent phase separation in copolyesters containing 5-Sulfoisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing phase separation in copolyesters containing 5-sulfoisophthalic acid (SIPA).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (SIPA) in copolyester synthesis?

A1: this compound (SIPA), or its dimethyl ester derivative (SIPM), is incorporated into copolyesters as a comonomer to introduce ionic sulfonate groups along the polymer backbone. This modification is primarily used to enhance the dyeability of polyester (B1180765) fibers, particularly with cationic dyes. The ionic nature of the sulfonate groups also imparts hydrophilicity and can act as an internal compatibilizer in polymer blends.

Q2: What causes phase separation in copolyesters containing SIPA?

A2: Phase separation in SIPA-containing copolyesters can be attributed to several factors:

  • Ionic Aggregation: The polar sulfonate groups have a strong tendency to associate, forming ionic clusters or aggregates within the less polar polyester matrix. This can lead to microphase separation, affecting the material's clarity and mechanical properties.[1]

  • High SIPA Content: Increasing the molar percentage of SIPA can lead to stronger and more extensive ionic aggregation, promoting phase separation.[1] Copolyesters with more than 20 mol% of 5-sodiosulfoisophthalic units have been shown to be amorphous and water-soluble, indicating a significant change in the polymer's phase behavior.[2]

  • Incompatibility with Other Components: In blends, the inherent immiscibility between the copolyester and other polymers can lead to macroscopic phase separation. The presence of SIPA can either mitigate or exacerbate this, depending on the specific interactions between the components.

  • Processing Conditions: Thermal history and processing techniques can influence the morphology of the copolyester. Rapid cooling, for instance, can trap the polymer in a non-equilibrium, phase-separated state.

Q3: How does the counterion associated with the sulfonate group affect phase separation?

A3: The type of counterion (e.g., Na+, Li+, Zn2+) associated with the sulfonate group can significantly influence the strength of the ionic interactions and, consequently, phase separation. Divalent cations like Zn2+ can form stronger ionic crosslinks compared to monovalent cations like Na+, potentially leading to more pronounced aggregation. The choice of counterion can also affect the compatibility of the copolyester with other polymers in a blend. For instance, transition-metal counterions may enhance transesterification reactions, which can improve compatibility between different polyesters.[3] The nature of the cation counterions (Mg2+, Ca2+, and Zn2+) has been shown to significantly impact the mechanical properties and melt rheology of sulfonate-containing polyesters.[4]

Q4: Can SIPA-containing copolyesters be used as compatibilizers?

A4: Yes, the ionic nature of SIPA makes these copolyesters effective compatibilizers in polymer blends. The sulfonate groups can establish specific interactions, such as ion-dipole forces, with other polar polymers like polyamides, reducing interfacial tension and improving adhesion between the phases.[5][6] This leads to a reduction in the dispersed domain size and enhanced mechanical properties of the blend.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy or opaque appearance of the copolyester Microphase separation due to ionic aggregation of sulfonate groups.- Optimize SIPA Content: Reduce the molar percentage of SIPA in the copolymer. A lower concentration will decrease the driving force for ionic clustering.[1]- Select Appropriate Counterion: Experiment with different counterions (e.g., larger, less polarizing cations) to modulate the strength of ionic interactions.- Introduce a Compatibilizing Comonomer: Incorporate a comonomer that can disrupt the regularity of the polymer chain and hinder the aggregation of ionic groups.
Poor mechanical properties (e.g., brittleness) Macroscopic phase separation leading to weak points in the material.- Improve Mixing: For blends, ensure intensive melt mixing to achieve a fine dispersion of the phases.- Use as a Compatibilizer: If blending with another polar polymer, leverage the ionic groups of the SIPA copolyester to improve interfacial adhesion.[5][6]- Control Crystallization: The presence of SIPA can hinder crystallization. Annealing the material may improve its mechanical properties by allowing for the development of a more uniform crystalline structure.[1]
Inconsistent material properties between batches Variations in the polymerization process or thermal history.- Standardize Synthesis Protocol: Strictly control reaction times, temperatures, and catalyst concentrations to ensure consistent copolymer composition and molecular weight.- Control Cooling Rate: Implement a controlled cooling profile after processing to ensure a consistent morphology. Rapid quenching can lead to a more amorphous and potentially phase-separated structure, while slower cooling may allow for more ordered structures to form.

Experimental Protocols

Synthesis of Copolyester Containing SIPA via One-Step Melt Polycondensation

This protocol is based on the synthesis of cationic dyeable polyesters (CDP).[7]

Materials:

  • Terephthalic acid (PTA)

  • Ethylene glycol (EG)

  • Sodium salt of this compound (Na-SIPA)

  • Catalyst (e.g., glycol antimony)

Procedure:

  • Charging the Reactor: Charge the polymerization reactor with PTA, EG (in a molar excess, e.g., 1.4:1 alcohol to acid ratio), Na-SIPA (at the desired molar percentage), and the catalyst.

  • Esterification: Heat the mixture with stirring to approximately 255 °C to carry out the esterification reaction. Water will be produced as a byproduct and should be removed from the reactor.

  • Polycondensation: After the removal of water is complete, apply a vacuum to the reactor to facilitate the removal of excess EG and drive the polycondensation reaction. The temperature is typically raised to 270-280 °C during this stage.

  • Monitoring Viscosity: Monitor the viscosity of the melt, for example, through the stirrer torque. The reaction is considered complete when the desired viscosity is reached.

  • Extrusion and Quenching: Extrude the molten copolyester from the reactor and quench it in a water bath to form solid strands.

  • Pelletizing: Pelletize the strands for further processing and characterization.

Characterization of Phase Behavior by Differential Scanning Calorimetry (DSC)

This protocol is used to study the thermal transitions and crystallization behavior of the copolyester, which provides insights into its phase separation behavior.[7]

Procedure:

  • Sample Preparation: Place a small amount of the copolyester (5-10 mg) in an aluminum DSC pan.

  • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 280 °C) at a controlled rate (e.g., 20 °C/min) under a nitrogen atmosphere. This step is to erase the thermal history of the sample.

  • Cooling Scan: Cool the sample from the melt to room temperature at a controlled rate (e.g., 10 °C/min). This will reveal the crystallization behavior from the melt.

  • Second Heating Scan: Heat the sample again at a controlled rate (e.g., 20 °C/min) to observe the glass transition temperature (Tg) and melting temperature (Tm) of the cooled sample.

Data Analysis:

  • The presence of multiple glass transition temperatures can be an indicator of phase separation.

  • The crystallization temperature (Tc) and melting temperature (Tm) can be affected by the SIPA content. An increase in SIPA content generally leads to a decrease in the crystallization temperature and the degree of crystallinity.[1]

Quantitative Data

Table 1: Effect of SIPA Content on the Non-isothermal Crystallization of Copolyesters

SampleSIPA Content (mol%)Peak Crystallization Temperature (Tp) at 10 °C/min cooling rate (°C)
S00205.1
S1.51.5198.7
S3.03.0189.4

Data adapted from a study on the crystallization behavior of copolyesters containing sulfonates.[1] This table illustrates that as the content of SIPA increases, the peak crystallization temperature decreases, indicating that the sulfonate groups hinder the crystallization process.

Visualizations

Troubleshooting_Phase_Separation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome Observe Phase Separation Observe Phase Separation Check SIPA Content Check SIPA Content Observe Phase Separation->Check SIPA Content Review Processing Conditions Review Processing Conditions Observe Phase Separation->Review Processing Conditions Reduce SIPA Mol% Reduce SIPA Mol% Check SIPA Content->Reduce SIPA Mol% Change Counterion Change Counterion Check SIPA Content->Change Counterion Modify Cooling Rate Modify Cooling Rate Review Processing Conditions->Modify Cooling Rate Add Compatibilizer Add Compatibilizer Review Processing Conditions->Add Compatibilizer Homogeneous Copolyester Homogeneous Copolyester Reduce SIPA Mol%->Homogeneous Copolyester Modify Cooling Rate->Homogeneous Copolyester Change Counterion->Homogeneous Copolyester Add Compatibilizer->Homogeneous Copolyester

Caption: Troubleshooting workflow for phase separation in SIPA copolyesters.

Synthesis_Workflow Start Start Charge Reactor Charge Reactor with PTA, EG, SIPA, Catalyst Start->Charge Reactor Esterification Heat to ~255°C Remove Water Charge Reactor->Esterification Polycondensation Apply Vacuum Heat to 270-280°C Esterification->Polycondensation Monitor Viscosity Monitor Viscosity Polycondensation->Monitor Viscosity Extrude and Quench Extrude and Quench Monitor Viscosity->Extrude and Quench Desired Viscosity Reached Pelletize Pelletize Extrude and Quench->Pelletize End End Pelletize->End

Caption: Experimental workflow for SIPA copolyester synthesis.

References

Optimizing reaction conditions for the sulfonation of isophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Sulfonation of Isophthalic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the sulfonation of isophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the sulfonation of isophthalic acid?

The primary product is 5-sulfoisophthalic acid (5-SIPA), also referred to as HSIPA.[1][2] The sulfonation occurs selectively at the 5-position of the isophthalic acid ring due to the directing effects of the two carboxylic acid groups.[2]

Q2: What are the typical sulfonating agents and reaction conditions?

The most common industrial method involves heating isophthalic acid with fuming sulfuric acid (oleum), typically at a concentration of 20% to 30%.[1][3][4] The reaction is generally carried out at temperatures ranging from 150°C to 230°C for 5 to 10 hours.[3][5] Sulfur trioxide (SO₃) can also be used as a sulfonating agent.[6]

Q3: What are the common impurities and side products?

Common impurities include unreacted isophthalic acid, residual sulfuric acid, and polysulfonated byproducts.[1][6] At elevated temperatures, side reactions can occur, potentially leading to the formation of sulfones and colored byproducts.[7]

Q4: How is the product, this compound, typically isolated and purified?

Isolation is commonly achieved by "drowning" or quenching the hot reaction mixture in cold water or ice, which causes the crude this compound to precipitate.[3][8] The crude product is then filtered and washed to remove impurities.[1] Using an acetic acid wash is effective for removing residual sulfuric acid and other impurities without significantly dissolving the desired product.[1] Solvents like water and acetone (B3395972) should be used with caution as they can lead to lower yields due to higher product solubility.[1]

Q5: Why is temperature control so critical in this reaction?

Temperature is a crucial parameter that influences both the reaction rate and selectivity. Insufficient temperature can lead to an incomplete reaction and low yield.[7] Conversely, excessively high temperatures can promote the formation of unwanted side products and lead to discoloration.[7] For some aromatic sulfonations, the reaction is reversible at higher temperatures in the presence of dilute acid, which can decrease the overall yield.[9][10]

Q6: What analytical methods are used to monitor the reaction and assess product purity?

High-Performance Liquid Chromatography (HPLC) is a widely used method to monitor the progress of the reaction, identify impurities, and determine the purity of the final product.[11][12] Specific HPLC methods can separate isophthalic acid from its sulfonated derivatives and other isomers.[11][13]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sulfonation of isophthalic acid.

Problem EncounteredPotential CauseRecommended Solution(s)
Low Yield of this compound Incomplete Reaction: Reaction time is too short or temperature is too low.Increase the reaction time or temperature, targeting a range of 190-220°C for 6-8 hours.[1]
Product Loss During Workup: The washing solvent is too aggressive, dissolving the product.Use a solvent with lower solubility for the product, such as acetic acid, for washing the crude cake instead of water or acetone.[1]
Desulfonation (Reversibility): The reversible reaction is favored during workup.Avoid using hot, dilute aqueous acid during the workup process, as this can promote the removal of the sulfonic acid group.[9][10]
Incomplete Precipitation: The product did not fully crystallize out of the solution after quenching.Ensure the quenched reaction mixture is cooled to a sufficiently low temperature (e.g., 20-30°C) and allow adequate time for precipitation before filtration.[3][8]
High Level of Impurities in Final Product Harsh Reaction Conditions: High temperatures or prolonged reaction times are causing side reactions.Reduce the reaction temperature or shorten the reaction time to minimize the formation of byproducts like polysulfonated species.[7]
Inefficient Purification: Residual sulfuric acid or unreacted starting material remains.Wash the filtered product cake thoroughly with an appropriate solvent like cold acetic acid.[1] Consider recrystallization if purity remains low.
Product Discoloration (Yellow or Brown Tint) Formation of Colored Impurities: Side reactions at high temperatures can generate colored byproducts.Lower the reaction temperature.[7] During purification, consider treating a solution of the product with a decolorizing agent, such as activated carbon, before recrystallization.[4][5]
Difficult Product Filtration Fine Particle Size: Product precipitates as very fine particles, clogging the filter.Control the quenching process. Add the reaction mixture slowly to the cold water/ice with vigorous stirring to influence crystal growth.

Experimental Protocols

Protocol 1: Sulfonation of Isophthalic Acid with Fuming Sulfuric Acid

This protocol is a representative example for the synthesis of this compound (HSIPA).

Materials and Reagents:

  • Isophthalic Acid

  • 30% Fuming Sulfuric Acid (Oleum)

  • Deionized Water

  • Ice

  • Acetic Acid (for washing)

  • Round-bottom flasks (1000 mL and 2000 mL)

  • Heating mantle

  • Mechanical stirrer

  • Thermometer

  • Sintered glass funnel or other filtration apparatus

Procedure:

  • Setup: Assemble a 1000 mL round-bottom flask with a mechanical stirrer and a thermometer.

  • Reagent Addition: Carefully add 400 g of 30% oleum (B3057394) to the flask. While stirring and keeping the temperature below 80°C, slowly add 207.7 g of isophthalic acid.[3]

  • Sulfonation Reaction: Heat the mixture to 200-205°C and maintain this temperature for 6 hours with continuous stirring.[3]

  • Preparation for Quenching: While the sulfonation is proceeding, add approximately 270 g of deionized water to a separate 2000 mL flask and cool it in an ice bath to 0-5°C.[3]

  • Quenching: After the 6-hour reaction, cool the sulfonation mixture to 160-165°C.[3] Very slowly and carefully, "drown" the hot sulfonation mixture into the cold water, ensuring the temperature of the quench flask does not exceed 110°C.[3]

  • Precipitation: Cool the resulting slurry to 25-30°C to allow for the complete precipitation of the crude this compound.[3]

  • Isolation: Isolate the solid product by vacuum filtration using a sintered glass funnel.

  • Purification: Wash the filter cake with cold acetic acid to remove residual sulfuric acid and other impurities.[1]

  • Drying: Dry the purified product in a vacuum oven at 100-130°C to a constant weight.[3]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the sulfonation process.

G cluster_workflow Experimental Workflow Start Isophthalic Acid + 30% Oleum Reaction Sulfonation Reaction (200-205°C, 6h) Start->Reaction Quench Quenching (Slow addition to ice/water) Reaction->Quench Isolate Filtration / Isolation (Crude Product) Quench->Isolate Wash Acetic Acid Wash Isolate->Wash Dry Drying (Vacuum Oven) Wash->Dry End Pure this compound Dry->End G cluster_troubleshooting Troubleshooting Logic for Low Yield Problem Problem: Low Product Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Product Loss During Workup? Problem->Cause2 Cause3 Desulfonation? Problem->Cause3 Solution1 Solution: Increase reaction time or temperature. Cause1->Solution1 Yes Solution2 Solution: Use acetic acid wash instead of water/acetone. Cause2->Solution2 Yes Solution3 Solution: Avoid hot, dilute acid during workup. Cause3->Solution3 Yes

References

Troubleshooting high acid number in polyesters modified with 5-Sulfoisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering high acid numbers during the synthesis of polyesters modified with 5-Sulfoisophthalic acid (SIPA) or its salts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical acid number for a polyester (B1180765) resin, and what does a high value indicate?

A high acid number, typically measured in mg KOH/g, signifies a larger concentration of unreacted carboxylic acid end-groups in the polymer.[1] This indicates that the polyesterification reaction is incomplete. While the target acid number varies depending on the application (e.g., resins for coatings may have values from 5 to 70 mg KOH/g), a value significantly higher than expected for a given reaction time and set of conditions points to an issue in the polymerization process.[2]

Q2: We've introduced this compound (SIPA) to our polyester formulation to improve water dispersibility and are now observing a consistently high acid number. What are the potential causes related to SIPA?

Introducing SIPA, often in its sodium salt form (Na-SIPA), can lead to a higher than expected acid number for several reasons:

  • Incomplete Reaction due to Steric Hindrance: The bulky sulfonate group on the isophthalic acid molecule can sterically hinder the esterification of its two carboxylic acid groups, slowing down the reaction rate compared to unsubstituted monomers like isophthalic or terephthalic acid.

  • Increased Melt Viscosity: Polyesters containing ionic groups like the sodium sulfonate from Na-SIPA can exhibit significantly higher melt viscosity.[3] This high viscosity can impede the effective removal of reaction byproducts, such as water or ethylene (B1197577) glycol, shifting the reaction equilibrium backward and preventing the reaction from reaching completion.

  • Reactivity Differences: The sulfonic acid group is strongly acidic and can interact with catalysts or other components in the reaction mixture.[4] While the carboxylic acid groups are intended to react, the overall electronic nature of the SIPA monomer might differ from other diacids, affecting its esterification kinetics.[5][6]

  • Poor Solubility/Dispersion of SIPA: SIPA and its salts have different solubility characteristics than standard diacids.[7] If the SIPA is not properly dissolved or dispersed in the reaction medium at the initial stages, it may not be fully available to react, leading to unreacted acid groups in the final product.

Q3: Our reaction seems to stall, and the acid number plateaus at a high value. What specific troubleshooting steps can we take?

If you are experiencing a plateau in the reduction of the acid number, consider the following actions:

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for the esterification of the sterically hindered carboxyl groups on the SIPA molecule and reduce the melt viscosity. However, be cautious of potential side reactions or thermal degradation of the polymer at excessively high temperatures.[8][9]

  • Improve Vacuum/Byproduct Removal: The removal of water or other condensation byproducts is critical for driving the esterification reaction forward. Enhance the vacuum applied to the reactor, ensure the condenser is functioning efficiently, and improve agitation to increase the surface area for byproduct evaporation.

  • Optimize Catalyst Choice and Concentration: The choice of catalyst can significantly influence side reactions.[10][11] Some catalysts may be less effective in the presence of the sulfonic acid group. Consider evaluating different esterification catalysts (e.g., tin-based, titanium-based) or adjusting the concentration. The carboxylic acid groups themselves can also act as catalysts, but this is often not sufficient to drive the reaction to completion.[6][12]

  • Extend Reaction Time: Due to the potentially slower kinetics when using SIPA, a longer reaction time may be necessary to achieve the desired low acid number. Monitor the acid number at extended time points to see if it continues to decrease.

  • Ensure Homogeneous Reaction Mixture: Verify that the SIPA monomer is fully dissolved at the beginning of the reaction. Isophthalic acid and its derivatives can be difficult to dissolve.[7] A staged temperature profile, where the initial temperature is sufficient to dissolve all monomers before catalysis and polymerization, can be beneficial.

Quantitative Data Summary

The target acid number is highly dependent on the final application of the polyester. Below is a table summarizing typical ranges found in various contexts.

ParameterValue RangeContext / ApplicationSource
Acid Number5 - 20 mg KOH/gPolyester resins for certain diol reactions (first stage)[2]
Acid Number50 - 70 mg KOH/gPolyester resins for certain diol reactions (second stage)[2]
Acid Value (SIPA Salt)418 - 423 mg KOH/gSpecification for the raw material this compound Sodium Salt[13]

Experimental Protocols

Methodology for Determining Acid Number

This protocol is a generalized procedure based on standard titrimetric methods like ASTM D4662 and DIN EN ISO 2114.[1][14][15][16][17]

1. Objective: To determine the amount of free carboxylic acid groups in a polyester sample. The result is expressed in milligrams of potassium hydroxide (B78521) required to neutralize one gram of the sample (mg KOH/g).[1]

2. Reagents and Equipment:

  • Titrant: 0.1 M Potassium Hydroxide (KOH) solution in ethanol (B145695) or methanol.[1][16] It is recommended to purchase a standardized solution.

  • Solvent Mixture: A common mixture is toluene (B28343) and ethanol (2:1 v/v).[14] For samples that are difficult to dissolve, a mixture of toluene, ethanol, and acetone (B3395972) may be used.[14] The solvent mixture should be neutralized before use by titrating with the KOH solution to a faint pink endpoint with phenolphthalein (B1677637).

  • Indicator: Phenolphthalein solution or a suitable potentiometric electrode (e.g., Solvotrode).[1][17]

  • Apparatus: Analytical balance, automatic titrator or burette, titration vessel (beaker), magnetic stirrer.

3. Procedure:

  • Sample Preparation: Accurately weigh an appropriate amount of the polyester sample into the titration vessel. The sample size depends on the expected acid number (e.g., 5g for an expected value of 5 mg KOH/g).[14]

  • Dissolution: Add a sufficient volume (e.g., 50-100 mL) of the neutralized solvent mixture to the titration vessel and stir until the sample is completely dissolved.[18] Gentle heating or sonication may be applied if necessary.[14]

  • Titration:

    • Colorimetric Method: Add a few drops of phenolphthalein indicator to the dissolved sample. Titrate with the standardized 0.1 M alcoholic KOH solution until a stable faint pink color persists.

    • Potentiometric Method: Immerse the electrode into the solution. Titrate with the standardized 0.1 M alcoholic KOH solution, recording the volume of titrant and the corresponding potential (mV). The endpoint is the point of greatest inflection on the titration curve.[16][18]

  • Blank Determination: Perform a blank titration using the same volume of solvent mixture and the same procedure, but without the polyester sample.[16] This accounts for any acidity in the solvent.

4. Calculation: The acid number is calculated using the following formula:[18]

Acid Number (mg KOH/g) = [(V - V₀) * c * M] / m

Where:

  • V: Volume of KOH solution consumed for the sample titration (mL).[18]

  • V₀: Volume of KOH solution consumed for the blank titration (mL).[18]

  • c: Concentration of the KOH standard solution (mol/L).[18]

  • M: Molar mass of KOH (56.11 g/mol ).[18]

  • m: Mass of the polyester sample (g).[18]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start High Acid Number Detected Check_Reaction_Params Review Reaction Parameters (Time, Temp, Vacuum) Start->Check_Reaction_Params Check_Monomer_Solubility Verify SIPA Solubility & Homogeneity Start->Check_Monomer_Solubility Check_Viscosity Assess Melt Viscosity (Stirrer Torque, Observation) Start->Check_Viscosity Action_Extend_Time Action: Extend Reaction Time Check_Reaction_Params->Action_Extend_Time Time insufficient? Action_Increase_Temp_Vac Action: Increase Temp / Improve Vacuum Check_Reaction_Params->Action_Increase_Temp_Vac Temp/Vac low? Action_Modify_Staging Action: Modify Initial Temp Staging Check_Monomer_Solubility->Action_Modify_Staging Inhomogeneous? Check_Viscosity->Action_Increase_Temp_Vac Viscosity too high? Action_Optimize_Catalyst Action: Re-evaluate Catalyst System / Concentration Check_Viscosity->Action_Optimize_Catalyst Byproduct removal issue? Re_Measure Re-measure Acid Number Action_Extend_Time->Re_Measure Action_Increase_Temp_Vac->Re_Measure Action_Modify_Staging->Re_Measure Action_Optimize_Catalyst->Re_Measure Re_Measure->Start Still High Resolved Issue Resolved Re_Measure->Resolved Acid Number OK

Caption: Troubleshooting workflow for high acid number in polyester synthesis.

Polyesterification Reaction with SIPA

PolyesterificationReaction cluster_reactants Reactants cluster_products Products Diol Diol (e.g., Ethylene Glycol) HO-R-OH Polymerization Polycondensation (Heat, Vacuum, Catalyst) Diol->Polymerization Diacid Diacid (e.g., Terephthalic Acid) HOOC-Ar-COOH Diacid->Polymerization SIPA SIPA Modifier (Sodium Salt Form) SIPA->Polymerization Polyester SIPA-Modified Polyester Chain -[O-R-O-CO-Ar(SO3Na)-CO]n- Polymerization->Polyester Byproduct Byproduct (e.g., Water) H₂O Polymerization->Byproduct (removed)

Caption: Reaction scheme for SIPA-modified polyester synthesis.

References

Technical Support Center: 5-Sulfoisophthalic Acid in High-Temperature Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Sulfoisophthalic acid (SIPA) and its salts (e.g., sodium 5-sulfoisophthalate, NaSIPA) in high-temperature polymerization processes.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound and its common salts?

The thermal stability of this compound and its derivatives is a critical consideration for high-temperature polymerization. The monosodium salt of this compound has a high melting point, in the range of 373-375°C.[1] The dimethyl ester derivative, Dimethyl 5-sulfoisophthalate sodium salt, is reported to decompose at temperatures exceeding 300°C.[2] Therefore, to maintain the integrity of the molecule, processing temperatures should be kept well below this threshold.[2] Under normal conditions, this compound monosodium salt is considered stable.[1]

Q2: What are the primary signs of this compound instability during high-temperature polymerization?

The most common indicators of SIPA instability during high-temperature polymerization include:

  • Discoloration of the Polymer: The appearance of yellow, pink, or reddish tints in the final polymer can be a sign of degradation. This may be due to the formation of colored byproducts or quinoidal structures at elevated temperatures.

  • Reduced Polymerization Rate: In the synthesis of polyamides, the inclusion of NaSIPA has been observed to decrease the rate of solid-state polymerization. This retarding effect can be proportional to the concentration of the comonomer.[3]

  • Changes in Melt Viscosity: Unexpected decreases in melt viscosity can suggest chain scission and degradation of the polymer backbone, which may be influenced by the presence of SIPA.

  • Poor Solubility of the Final Polymer: The formation of crosslinked or insoluble fractions in the polymer can indicate side reactions involving SIPA at high temperatures.

Q3: Can the incorporation of this compound affect the final properties of the polymer?

Yes, the incorporation of SIPA is often intended to modify the final properties of the polymer. For instance, it is used to enhance the dyeability of polyester (B1180765) and polyamide fibers with cationic dyes.[3] The sulfonic acid group provides sites for dye molecules to attach. However, the presence of these ionic groups can also increase the hydrophilicity of the polymer, which may enhance its susceptibility to hydrolytic degradation.[3][4]

Troubleshooting Guide

Issue 1: Polymer Discoloration (Yellowing/Pinking)

  • Question: My polymer is exhibiting a yellow or pink discoloration after incorporating SIPA and undergoing high-temperature polymerization. What is the likely cause and how can I resolve it?

  • Answer:

    • Potential Causes:

      • Thermal Degradation: The processing temperature may be too high, leading to the thermal decomposition of the SIPA monomer or its interactions with other components in the reaction mixture. The darkening of SIPA solvates upon heating is an indication of thermal sensitivity.[5]

      • Oxidation: The presence of oxygen in the polymerization reactor can lead to oxidative degradation of the polymer and the SIPA monomer, forming colored byproducts.

      • Side Reactions: At high temperatures, the sulfonic acid group or the aromatic ring of SIPA may undergo side reactions, leading to the formation of chromophores.

    • Troubleshooting Steps:

      • Optimize Polymerization Temperature: Gradually reduce the polymerization temperature to the lowest effective level that still allows for adequate reaction rates and melt viscosity.

      • Ensure an Inert Atmosphere: Purge the reactor thoroughly with an inert gas, such as nitrogen or argon, before and during polymerization to minimize oxygen exposure.

      • Use of Antioxidants: Consider the addition of a suitable high-temperature antioxidant to the reaction mixture to inhibit oxidative degradation.

      • Reduce Residence Time: Minimize the time the polymer melt is held at the highest temperature to reduce the extent of potential degradation reactions.

Issue 2: Reduced Polymerization Rate and Low Molecular Weight

  • Question: Since incorporating NaSIPA into my polyamide synthesis, the polymerization rate has decreased, and I am struggling to achieve the target molecular weight. What can I do?

  • Answer:

    • Potential Causes:

      • Inherent Retarding Effect: NaSIPA has been shown to retard the solid-state polymerization rate of polyamides.[3] The ionic nature of the sodium sulfonate group may interfere with the polycondensation reaction mechanism.

      • Stoichiometric Imbalance: The addition of a comonomer like SIPA requires careful adjustment of the stoichiometry of the other monomers to ensure proper chain growth.

      • Catalyst Inhibition: The sulfonic acid group or its salt may interact with the polymerization catalyst, reducing its activity.

    • Troubleshooting Steps:

      • Adjust Catalyst Concentration: Experiment with slightly increasing the catalyst concentration to compensate for any inhibitory effects.

      • Optimize Monomer Ratios: Carefully recalculate and verify the molar ratios of all monomers, including SIPA, to ensure proper stoichiometry.

      • Increase Polymerization Time or Temperature (with caution): If discoloration is not an issue, a modest increase in polymerization time or temperature may help to drive the reaction to a higher conversion. This should be done cautiously to avoid degradation.

      • Consider a Two-Stage Polymerization: A lower temperature pre-polymerization step followed by a higher temperature final polymerization may help to control the reaction kinetics.

Quantitative Data Summary

ParameterValuePolymer SystemReference
Decomposition Temperature (Dimethyl 5-sulfoisophthalate sodium salt)> 300°CN/A[2]
Melting Point (this compound monosodium salt)373 - 375°CN/A[1]
Decrease in Solid-State Polymerization Rate Constant with NaSIPA11 - 57%Copolyamides[3]

Experimental Protocols

Key Experiment: Monitoring Thermal Stability of SIPA in a Model Polymerization

Objective: To assess the thermal stability of SIPA under simulated high-temperature polymerization conditions.

Methodology:

  • Preparation of Reagents:

    • Dry all monomers and solvents to minimize hydrolytic side reactions.

    • Prepare a model reaction mixture representative of the intended polymerization process (e.g., with diols and other dicarboxylic acids for polyester synthesis).

  • Experimental Setup:

    • Use a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

    • The reactor should be placed in a heating mantle with a temperature controller.

  • Procedure:

    • Charge the reactor with the model reaction mixture, including a known concentration of SIPA.

    • Purge the system with dry nitrogen for at least 30 minutes to create an inert atmosphere.

    • Heat the mixture to the desired polymerization temperature (e.g., 250-280°C for polyesters) while stirring.

    • Hold the reaction at this temperature for a specified period (e.g., 2-4 hours).

    • At regular intervals, carefully extract small samples from the reaction mixture.

  • Analysis of Samples:

    • Colorimetric Analysis: Dissolve the samples in a suitable solvent and measure the absorbance in the visible range using a UV-Vis spectrophotometer to quantify discoloration.

    • Chromatographic Analysis (HPLC): Analyze the samples to detect any degradation products of SIPA.

    • FTIR Spectroscopy: Monitor changes in the chemical structure of the polymer and SIPA, looking for the appearance of new peaks or disappearance of characteristic peaks.

    • Differential Scanning Calorimetry (DSC): Analyze the thermal properties of the resulting polymer to detect any changes that may indicate degradation.

Visualizations

start High-Temperature Polymerization with SIPA issue Stability Issue Encountered start->issue discoloration Discoloration issue->discoloration e.g. low_mw Reduced Rate / Low MW issue->low_mw e.g. check_temp Check Temperature discoloration->check_temp check_atmosphere Check Atmosphere (O2) discoloration->check_atmosphere check_stoichiometry Check Stoichiometry low_mw->check_stoichiometry check_catalyst Check Catalyst low_mw->check_catalyst optimize_temp Optimize Temperature check_temp->optimize_temp If too high inert_atm Ensure Inert Atmosphere check_atmosphere->inert_atm If O2 present adjust_stoich Adjust Stoichiometry check_stoichiometry->adjust_stoich If imbalanced optimize_catalyst Optimize Catalyst Conc. check_catalyst->optimize_catalyst If inhibited

A logical workflow for troubleshooting stability issues of this compound.

sipa This compound (SIPA) in Polymer Matrix thermal_decomp Thermal Decomposition sipa->thermal_decomp subjected to oxidative_deg Oxidative Degradation sipa->oxidative_deg in presence of hydrolytic_deg Hydrolytic Degradation sipa->hydrolytic_deg in presence of high_temp High Temperature (>300°C) high_temp->thermal_decomp oxygen Oxygen oxygen->oxidative_deg hydrolysis Water (Hydrolysis) hydrolysis->hydrolytic_deg decomp_products CO, CO2, SOx, Sodium Oxides thermal_decomp->decomp_products leads to colored_byproducts Colored Byproducts (e.g., Quinones) oxidative_deg->colored_byproducts leads to chain_scission Polymer Chain Scission hydrolytic_deg->chain_scission leads to

Potential degradation pathways for this compound under polymerization conditions.

References

Methods for reducing impurities in commercial grade 5-Sulfoisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of impurities in commercial-grade 5-Sulfoisophthalic acid (5-SIPA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

The primary impurities found in crude 5-SIPA originate from the synthesis process, which typically involves the sulfonation of isophthalic acid with oleum (B3057394) (fuming sulfuric acid).[1][2][3] Common impurities include:

  • Residual Sulfuric Acid: Leftover from the sulfonation reaction.[1][4]

  • Water: Introduced during the quenching and washing steps.[1][4]

  • Unreacted Isophthalic Acid: Incomplete sulfonation can leave starting material in the product mixture.

  • Sulfonated Byproducts: Isomers or other related sulfonated compounds.

  • Metal Ions: Can be introduced from reactors or raw materials.

Q2: Which solvents are recommended for washing crude 5-SIPA, and which should be avoided?

The choice of solvent is critical to effectively remove impurities without significant product loss.

  • Recommended: Acetic acid is highly recommended as it selectively removes sulfuric acid and water without substantially dissolving the 5-SIPA product.[1][2][4]

  • To Be Avoided:

    • Water and Acetone (B3395972): These solvents can dissolve a significant amount of the 5-SIPA product, leading to a lower yield.[1][2][5]

    • Methanol: This solvent can react with the carboxylic acid groups of 5-SIPA to form undesired esters.[2][5]

    • Toluene and Heptane: These non-polar solvents are generally ineffective at displacing the primary impurities like sulfuric acid.[5]

Q3: What is the primary method for purifying crude 5-SIPA?

The most effective and commonly cited method is washing a crude filtered cake of 5-SIPA with acetic acid.[1][2] This is preferred over re-slurrying (digesting) as it is more efficient.[1] The process typically involves isolating the crude product after crystallization and then washing it with acetic acid to remove residual sulfuric acid and water.[1][2]

Q4: How can I analyze the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is the standard and most widely adopted method for assessing the purity of 5-SIPA.[6][7] It offers high resolution and sensitivity to separate the main compound from potential impurities.[7] For mass spectrometry-compatible methods, formic acid can be used in the mobile phase instead of phosphoric acid.[6]

Troubleshooting Guides

Issue 1: Low Yield of 5-SIPA After Purification

Potential Cause Troubleshooting Step Explanation
Use of Inappropriate Wash Solvent Avoid using water or acetone for washing the crude product. Switch to an acetic acid wash.5-SIPA has significant solubility in water and acetone, leading to product loss during the washing phase.[1][2][5] Acetic acid effectively removes impurities with minimal product dissolution.[4]
Incomplete Crystallization Ensure the aqueous 5-SIPA solution is cooled sufficiently (e.g., to ~25°C) and held for an adequate time (e.g., 1-2 hours) to allow for complete precipitation before filtration.[1][2]Rushing the crystallization process can leave a significant amount of product dissolved in the mother liquor.

Issue 2: High Residual Sulfuric Acid Content in the Final Product

Potential Cause Troubleshooting Step Explanation
Ineffective Washing Ensure the crude 5-SIPA cake is washed thoroughly with acetic acid. The wash should be performed on the filtered cake rather than re-slurrying the entire batch.An acetic acid wash is specifically effective at removing residual sulfuric acid from the crude product.[1][4]
Insufficient Quenching Control During the quenching step, cool the sulfonation reaction mass (e.g., to ~165°C) before adding it to cold water (e.g., ~5°C), ensuring the quench tank temperature stays below ~120°C.[1][2]Controlled quenching helps to facilitate the separation of impurities.[4]

Issue 3: Discoloration (Yellowing) of the Final Product

Potential Cause Troubleshooting Step Explanation
Presence of Organic Impurities Use a decolorizing agent, such as activated carbon, during the purification process.[8] This can be done by dissolving the crude product in water, adding the decolorizer, heating, and then filtering before recrystallization.Organic impurities, such as fluorenone dicarboxylic acids and biphenyl (B1667301) tricarboxylic acids, can cause discoloration.[9]
Thermal Decomposition Avoid excessive temperatures during the sulfonation reaction and drying process. Sulfonation is typically carried out between 190-220°C.[1][2] Drying should be done under vacuum at a controlled temperature (e.g., 90-130°C).[1]High temperatures can lead to the formation of colored degradation byproducts.

Experimental Protocols & Data

Protocol 1: Purification of 5-SIPA via Acetic Acid Wash

This protocol is based on methods described in patent literature for producing a purified 5-SIPA product.[1][2]

1. Synthesis of Crude 5-SIPA:

  • React isophthalic acid with 30% oleum at 190-220°C for approximately 6 hours.[1][2]

2. Quenching and Crystallization:

  • Cool the reaction mixture to approximately 165°C.[1][2]

  • Quench the cooled mixture into water that is maintained at or below 5°C, ensuring the overall temperature of the aqueous solution does not exceed 120°C.[1][2]

  • Heat the resulting aqueous solution to reflux.

  • Slowly cool the solution to 55°C and hold at this temperature for 2 hours.

  • Continue cooling to 25°C to fully precipitate the crude 5-SIPA.[1][2]

3. Isolation and Washing:

  • Isolate the crude product using a filtration device (e.g., a sintered glass funnel).

  • Wash the filtered cake thoroughly with acetic acid (at 20-25°C) to remove residual sulfuric acid and water.[1][2]

4. Drying:

  • Dry the purified product in a vacuum oven at 90-130°C overnight to obtain the final, dry 5-SIPA.[1]

Protocol 2: HPLC Analysis of 5-SIPA Purity

This protocol provides a general method for determining the purity of 5-SIPA based on standard reverse-phase HPLC techniques.[6][7]

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water with an acid modifier.

    • A: 0.1% Phosphoric Acid (or Formic Acid for MS compatibility) in Water.[6][7]

    • B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve a known concentration of the 5-SIPA sample (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters from the described synthesis and purification processes.

Parameter Value Process Step Reference
Sulfonation Temperature190 - 220 °CSynthesis[1][2]
Sulfonation Time~ 6 hoursSynthesis[1][2]
Reaction Cooling Temp.~ 165 °CQuenching[1][2]
Quench Water Temp.~ 5 °CQuenching[1][2]
Max Quench Solution Temp.< 120 °CQuenching[1][2]
Crystallization Hold Temp.55 °CCrystallization[1][2]
Final Crystallization Temp.25 °CCrystallization[1][2]
Acetic Acid Wash Temp.20 - 25 °CWashing[1]
Drying Temperature90 - 130 °CDrying[1][2]

Visual Workflow and Logic Diagrams

G cluster_synthesis Synthesis & Quenching cluster_purification Purification & Isolation start Isophthalic Acid + Oleum sulfonation Sulfonation (190-220°C, 6h) start->sulfonation cooling1 Cool Reaction (to ~165°C) sulfonation->cooling1 quenching Quench in Cold Water (<120°C) cooling1->quenching reflux Heat to Reflux quenching->reflux cooling2 Cool & Crystallize (Hold at 55°C, then to 25°C) reflux->cooling2 filtration Filter Crude Product cooling2->filtration wash Wash with Acetic Acid (20-25°C) filtration->wash drying Dry under Vacuum (90-130°C) wash->drying end Pure 5-SIPA drying->end

Caption: Experimental workflow for the synthesis and purification of this compound.

G problem Problem: Impure 5-SIPA cause1 High Residual Sulfuric Acid? problem->cause1 cause2 Low Product Yield? problem->cause2 cause3 Product Discoloration? problem->cause3 solution1 Perform Acetic Acid Wash on Filtered Cake cause1->solution1 Yes solution2 Avoid Water/Acetone Wash Optimize Crystallization cause2->solution2 Yes solution3 Use Activated Carbon Control Temperatures cause3->solution3 Yes

Caption: Troubleshooting logic for common issues in 5-SIPA purification.

References

Technical Support Center: Impact of 5-Sulfoisophthalic Acid (SIPA) in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of 5-Sulfoisophthalic acid (SIPA) concentration on polyester (B1180765) melt viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (SIPA) in polyester synthesis?

A1: this compound (SIPA), most commonly used as its sodium salt (5-SSIPA), is introduced as a comonomer in polyester synthesis, primarily to enhance the dyeability of the resulting fibers. The sulfonate groups incorporated into the polyester backbone provide sites for cationic dyes to bind, allowing for a wider range of vibrant and wash-resistant colors compared to conventional polyester.[1][2][3] This modified polyester is often referred to as Cationic Dyeable Polyester (CDP).

Q2: How does the concentration of this compound sodium salt (5-SSIPA) generally affect the melt viscosity of polyester during synthesis?

A2: As the concentration of 5-SSIPA increases, the melt viscosity of the polyester tends to increase more rapidly during polycondensation.[4] This is attributed to the ionic nature of the sulfonate groups, which can lead to ionic aggregation and intermolecular associations, thereby restricting molecular chain mobility.[4]

Q3: Does a higher melt viscosity due to increased 5-SSIPA concentration correspond to a higher final intrinsic viscosity of the polyester?

A3: Not necessarily. In fact, studies have shown that with an increase in 5-SSIPA content, the intrinsic viscosity of the final copolyester product tends to gradually decrease.[4] The steric hindrance from the asymmetric structure of SIPA and the increased melt viscosity can limit the migration of molecular chains, hindering the overall increase in molecular weight.[4]

Q4: What are some common challenges encountered when incorporating higher concentrations of 5-SSIPA into polyester?

A4: Incorporating higher ratios of 5-SSIPA can present several challenges. These include difficulties in achieving a clear reaction mixture, as the salt may have poor solubility in the polymerization reaction. Another common issue is ending up with a final resin that has a high acid number. Additionally, the final products may exhibit lower thermal stability.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unusually High Melt Viscosity at Low 5-SSIPA Concentration Inadequate mixing or localized high concentrations of catalyst.Ensure thorough and uniform mixing of all reactants and catalysts. Consider a staged addition of the catalyst.
Low Melt Viscosity and Difficulty in Building Molecular Weight Hydrolysis of the polyester due to the presence of moisture. CDP chips are prone to absorbing moisture.[1]Thoroughly dry all monomers and glycols before polymerization. Maintain a dry, inert atmosphere (e.g., nitrogen) throughout the reaction.
Hazy or Opaque Polymer Melt Poor solubility of the 5-SSIPA salt in the reaction mixture, which is more apparent at higher concentrations.Consider using a derivative of 5-SSIPA with improved solubility or pre-reacting the 5-SSIPA with a glycol before adding it to the main polymerization reaction.
Final Polymer has a High Acid Number 5-SSIPA molecules terminating the polyester chains.Optimize the molar ratio of diols to diacids to favor the reaction of all carboxylic acid groups. A slight excess of the diol can help in this regard.
Inconsistent Dyeing of the Final Fiber Non-uniform incorporation of 5-SSIPA into the polyester backbone.Ensure consistent addition and even distribution of 5-SSIPA during the polymerization process to achieve uniform dyeing.[1]

Quantitative Data

The following table summarizes the effect of this compound sodium salt (SIPA) content on the intrinsic viscosity of Cationic Dyeable Polyester (CDP). The data indicates that as the SIPA content increases, the intrinsic viscosity of the resulting polymer decreases when the polymerization is controlled to reach a similar melt viscosity.

Sample IDSIPA Content (mol%)Intrinsic Viscosity ([η]) (dL/g)
S000.68
S1.51.50.65
S3.03.00.62
Data adapted from a study on the crystallization behavior of copolyesters containing sulfonates.[4]

Experimental Protocols

Synthesis of Cationic Dyeable Polyester (CDP) with Varying 5-SSIPA Content

This protocol describes a two-stage melt polycondensation process for synthesizing PET copolyesters with different concentrations of sodium 5-sulfoisophthalate (5-SSIPA).

Materials:

  • Purified Terephthalic Acid (PTA)

  • Ethylene Glycol (EG)

  • Sodium 5-sulfoisophthalate (5-SSIPA)

  • Antimony Trioxide (catalyst)

  • Trimethyl Phosphate (B84403) (stabilizer)

Procedure:

  • Esterification:

    • Charge the reactor with PTA, EG (in a molar ratio of 1:1.2), and the desired molar percentage of 5-SSIPA (e.g., 0 mol%, 1.5 mol%, 3.0 mol%).

    • Add antimony trioxide (approx. 0.05 wt%) and trimethyl phosphate (approx. 0.07 wt%).

    • Heat the mixture to 240°C under a nitrogen atmosphere and maintain for 2-3 hours to carry out the esterification reaction, collecting the water byproduct.

  • Polycondensation:

    • After the esterification is complete, gradually increase the temperature to 260-270°C.

    • Simultaneously, reduce the pressure in the reactor incrementally to below 100 Pa.

    • Continue the reaction for 2.5-3.5 hours, monitoring the melt viscosity by measuring the torque of the stirrer.

    • Once the desired melt viscosity is achieved, terminate the reaction by introducing nitrogen to break the vacuum.

    • Extrude the polymer melt, cool, and pelletize for further analysis.

Measurement of Melt Viscosity using a Capillary Rheometer (Based on ASTM D3835)

This protocol outlines the procedure for determining the melt viscosity of the synthesized polyester samples.

Apparatus:

  • Capillary Rheometer

  • Capillary die with a known length-to-diameter ratio (L/D)

Procedure:

  • Sample Preparation:

    • Dry the polyester pellets thoroughly in a vacuum oven to remove any absorbed moisture, which can affect viscosity measurements.

  • Instrument Setup:

    • Set the barrel temperature of the capillary rheometer to the desired measurement temperature (e.g., 280°C).

    • Allow the instrument to reach thermal equilibrium.

  • Measurement:

    • Load the dried polyester pellets into the rheometer barrel.

    • Allow the sample to melt and reach thermal equilibrium within the barrel.

    • Extrude the molten polymer through the capillary die at a constant shear rate.

    • Measure the pressure drop across the die.

    • Repeat the measurement at various shear rates to obtain a flow curve.

  • Calculation:

    • Calculate the apparent shear stress and apparent shear rate from the pressure drop and flow rate data.

    • The apparent melt viscosity is calculated as the ratio of shear stress to shear rate.

Visualizations

experimental_workflow cluster_synthesis Polyester Synthesis cluster_analysis Analysis Monomers PTA, EG, 5-SSIPA Esterification Esterification (240°C, 2-3h) Monomers->Esterification Catalyst Catalyst & Stabilizer Catalyst->Esterification Polycondensation Polycondensation (260-270°C, <100 Pa) Esterification->Polycondensation Pelletizing Pelletizing Polycondensation->Pelletizing Drying Drying Pelletizing->Drying Viscosity Melt Viscosity Measurement Drying->Viscosity troubleshooting_logic Start High Melt Viscosity Observed Check_SIPA Is 5-SSIPA concentration high? Start->Check_SIPA Expected Expected behavior due to ionic interactions Check_SIPA->Expected Yes Unexpected Unexpected at low 5-SSIPA concentration Check_SIPA->Unexpected No Check_Mixing Is mixing adequate? Check_Mixing->Expected Yes, investigate other factors Improve_Mixing Improve mixing protocol Check_Mixing->Improve_Mixing No Unexpected->Check_Mixing

References

Validation & Comparative

5-Sulfoisophthalic acid vs. dimethyl 5-sulfoisophthalate in polyester dyeing efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 5-Sulfoisophthalic Acid and Dimethyl 5-Sulfoisophthalate in Polyester (B1180765) Dyeing Efficiency

In the manufacturing of cationic dyeable polyester (CDPET), the incorporation of a third monomer containing sulfonate groups is essential for creating dye sites that have an affinity for cationic dyes. This modification enhances the aesthetic possibilities of polyester, allowing for vibrant, brilliant, and colorfast fabrics. The two primary monomers used for this purpose are this compound (SIPA) and its esterified counterpart, dimethyl 5-sulfoisophthalate (DMSIP).

While both monomers achieve the same fundamental goal of introducing anionic sulfonate groups into the polyester backbone, their distinct chemical structures influence the polymerization process. SIPA, as a dicarboxylic acid, is typically utilized in direct esterification processes with terephthalic acid and ethylene (B1197577) glycol.[1] In contrast, DMSIP is employed in transesterification reactions, often with dimethyl terephthalate (B1205515) and ethylene glycol.[2][3] The choice between these monomers can have implications for reaction kinetics, byproducts, and manufacturing costs. For instance, using SIPA can circumvent the transesterification step and the associated generation of methanol (B129727), potentially offering a more streamlined and environmentally conscious production pathway.[1]

Data Presentation: Performance of Cationic Dyeable Polyester

The following table summarizes the typical dyeing performance of polyester modified with sulfoisophthalic acid derivatives. These values represent the industry standards and expected outcomes for CDPET fibers.

Performance MetricTypical ResultDescription
Dye Uptake / Color Strength (K/S Value) HighThe K/S value, measured by a spectrophotometer, quantifies the depth of the shade. CDPET exhibits high affinity for cationic dyes, leading to excellent dye uptake and deep, brilliant colors.[4][5]
Colorfastness to Washing (ISO 105-C06) Grade 4-5Assesses color loss and staining after laundering. A grade of 4-5 indicates very good to excellent resistance, meaning the color remains stable with minimal bleeding.[6][7]
Colorfastness to Rubbing (ISO 105-X12) Grade 4-5Measures the transfer of color from the fabric surface to another surface by rubbing. A grade of 4-5 signifies minimal color transfer under both dry and wet conditions.[6][8]
Colorfastness to Light (ISO 105-B02) Grade 7-8Evaluates the resistance of the color to fading when exposed to an artificial light source mimicking daylight. A grade of 7-8 is considered very high, indicating excellent durability against light-induced fading.[6][9]
Dyeing Temperature 90°C - 120°CThe incorporation of sulfonate groups disrupts the polymer's crystallinity, lowering the glass transition temperature (Tg) and allowing for dyeing at lower temperatures than conventional polyester.[4][10][11]

Experimental Protocols

To achieve a valid comparison of dyeing efficiency, standardized experimental protocols are crucial. The following outlines typical methodologies for the synthesis of the modified polyester and the subsequent evaluation of its dyeing performance.

Synthesis of Cationic Dyeable Polyester (CDPET)
  • Method A: Direct Esterification using this compound (SIPA)

    • A reactor is charged with purified terephthalic acid (PTA), ethylene glycol (EG), and 2-3 mol% of this compound monosodium salt.

    • The mixture undergoes a direct esterification reaction under high temperature and pressure, forming a polyester oligomer.

    • A polycondensation catalyst (e.g., antimony compound) is added.

    • The temperature is raised further, and a high vacuum is applied to remove excess ethylene glycol and drive the polymerization to the desired molecular weight.

  • Method B: Transesterification using Dimethyl 5-Sulfoisophthalate (DMSIP)

    • A reactor is charged with dimethyl terephthalate (DMT), ethylene glycol (EG), and a transesterification catalyst.

    • The mixture is heated to initiate the transesterification reaction, during which methanol is distilled off.

    • Once the transesterification is complete, 2-3 mol% of dimethyl 5-sulfoisophthalate sodium salt is added.[10]

    • A polycondensation catalyst is introduced, and the process continues as described in Method A (step 4) to achieve the final high-molecular-weight polymer.

High-Temperature Exhaust Dyeing Procedure

This protocol describes a standard laboratory procedure for dyeing CDPET fabric samples.[11][12]

  • Preparation : The CDPET fabric is first scoured with a non-ionic detergent to remove any impurities.

  • Dye Bath Setup : A dye bath is prepared with a liquor-to-goods ratio of 20:1. The following components are added:

    • Cationic Dye (e.g., C.I. Basic Red)

    • Acetic Acid to adjust the pH to 4.5-5.5.[13]

    • A dispersing/leveling agent.

  • Dyeing Cycle :

    • The scoured fabric is introduced into the dye bath at 60°C.

    • The temperature is raised to 120°C at a rate of 1-2°C per minute.

    • Dyeing is continued at 120°C for 45-60 minutes.

    • The bath is then cooled to 70°C.[11]

  • Rinsing and Clearing :

    • The dyed fabric is rinsed thoroughly with hot and then cold water.

    • A "reduction clearing" step is performed using a solution of sodium hydroxide (B78521) and sodium hydrosulfite to remove any unfixed surface dye, which is critical for good wash fastness.[9]

    • The fabric is rinsed again and dried.

Measurement of Dyeing Performance
  • Dye Uptake (Color Strength K/S) The color strength (K/S value) of the dyed fabric is measured using a reflectance spectrophotometer. The Kubelka-Munk equation (K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the dyed fabric) is used to calculate the K/S value, which is directly proportional to the concentration of dye on the fiber.[14]

  • Colorfastness Testing Colorfastness is evaluated using standardized ISO methods, with results assessed by comparing the change in color and the staining of an adjacent multi-fiber fabric against standard grey scales.[15]

    • Washing Fastness : Tested according to ISO 105-C06 . The test simulates a domestic or commercial laundering process.[6]

    • Rubbing Fastness : Tested according to ISO 105-X12 using a crockmeter for both dry and wet rubbing.[8]

    • Light Fastness : Tested according to ISO 105-B02 , which exposes the fabric to an artificial light source representative of natural daylight.[6]

    • Perspiration Fastness : Tested according to ISO 105-E04 , which determines the resistance of the color to the action of simulated human perspiration.[16][17]

Visualization of Polyester Modification and Dyeing Workflow

The following diagram illustrates the alternative pathways for synthesizing cationic dyeable polyester and the subsequent dyeing and evaluation process.

G cluster_synthesis Polymer Synthesis cluster_reactants cluster_dyeing Dyeing & Evaluation cluster_metrics SIPA This compound (SIPA) Polymerization1 Direct Esterification SIPA->Polymerization1 DMSIP Dimethyl 5-Sulfoisophthalate (DMSIP) Polymerization2 Transesterification DMSIP->Polymerization2 PTA PTA + EG PTA->Polymerization1 DMT DMT + EG DMT->Polymerization2 CDPET Cationic Dyeable Polyester (CDPET) Polymerization1->CDPET Polymerization2->CDPET Dyeing High-Temperature Dyeing CDPET->Dyeing DyedFabric Dyed CDPET Fabric Dyeing->DyedFabric CationicDye Cationic Dyes CationicDye->Dyeing Evaluation Performance Evaluation DyedFabric->Evaluation K_S Dye Uptake (K/S) Evaluation->K_S Fastness Colorfastness (Wash, Rub, Light) Evaluation->Fastness

References

Performance comparison of different sulfonated monomers for cationic dyeable fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of anionic sulfonate groups into the otherwise non-ionic polyester (B1180765) backbone is a cornerstone of producing cationic dyeable polyester (CDP) fibers. This modification allows for the use of vibrant and colorfast cationic dyes, significantly broadening the aesthetic possibilities of polyester textiles. The choice of the sulfonated monomer used in the copolymerization process plays a pivotal role in the final properties of the fiber, influencing not only its dyeability but also its mechanical and thermal characteristics. This guide provides an objective comparison of the performance of different sulfonated monomers, supported by experimental data and detailed protocols. The primary focus is on the widely used aromatic monomer, sodium dimethyl 5-sulfoisophthalate (DMSIP), and an emerging aliphatic alternative, sodium 2,2-dimethyl-1,3-propanediol-5-sulfonate (Sipomer® COPS-1).

Performance Comparison of Sulfonated Monomers

The selection of a sulfonated monomer typically involves a trade-off between dyeing performance and the preservation of the polyester's intrinsic properties. Aromatic monomers like DMSIP are known for their rigidity and thermal stability, while aliphatic monomers can introduce flexibility into the polymer chain.

Table 1: Performance Comparison of Polyesters Modified with Aromatic vs. Aliphatic Sulfonated Monomers

Performance MetricPolyester with Aromatic Monomer (e.g., DMSIP)Polyester with Aliphatic Monomer (e.g., Sipomer® COPS-1)Key Considerations
Dyeability
Dye Uptake (% Exhaustion)Typically high, around 95% or more.[1]Expected to be high due to the presence of sulfonate groups.The concentration of the monomer is a critical factor influencing dye uptake.[2]
Color Yield (K/S Value)Generally excellent, leading to deep and vibrant shades.[2]Potentially comparable to aromatic monomers, though specific data is limited.The more open structure induced by aliphatic monomers could facilitate dye diffusion.
LevelnessGood, with appropriate leveling agents.May offer improved levelness due to increased polymer chain mobility.The dyeing process parameters (temperature, pH, etc.) are crucial for achieving even dyeing.[3]
Fastness Properties
Wash FastnessGenerally good to excellent (Grade 4-5).[4]Expected to be good, as the dye is ionically bonded to the fiber.Proper after-treatment is essential to remove unfixed dye and enhance fastness.[5]
Light FastnessModerate to good, but can be dye-dependent.[4]The aliphatic structure may have a different impact on the photostability of the dyes.The chemical structure of the dye itself is a major factor in light fastness.
Rubbing FastnessGood to excellent (Grade 4-5).[4]Expected to be in a similar range to aromatic modified polyesters.The physical state of the fiber surface also influences rubbing fastness.
Fiber Properties
Thermal Stability (Tg, Tm)Can slightly increase the glass transition temperature (Tg) due to the rigidity of the aromatic ring.[2]May lead to a slight decrease in Tg and melting point (Tm) due to increased chain flexibility.The monomer content will influence the extent of this effect.
Mechanical StrengthMinimal impact on tensile properties at typical modification levels.The introduction of a more flexible aliphatic segment could slightly reduce tensile strength and modulus.The overall polymer molecular weight and fiber drawing process are dominant factors.

Experimental Protocols

Detailed and standardized experimental procedures are critical for the accurate comparison of different sulfonated monomers. Below are representative protocols for the key stages of evaluation.

Synthesis of Cationic Dyeable Copolyester

This protocol describes a typical melt polycondensation process.

Materials:

  • Purified terephthalic acid (PTA)

  • Ethylene glycol (EG)

  • Sulfonated monomer (e.g., DMSIP or Sipomer® COPS-1) - typically 1.5 to 3.0 mol% based on the diacid component.

  • Catalysts (e.g., antimony trioxide, zinc acetate)

  • Stabilizers (e.g., phosphoric acid)

Procedure:

  • Esterification: A slurry of PTA, EG (in a molar ratio of 1:1.2 to 1:1.5), and the sulfonated monomer is charged into a reaction vessel. The mixture is heated to 240-260°C under a pressure of 3-4 bar. The esterification reaction proceeds with the removal of water as a byproduct. The reaction is monitored by measuring the amount of water collected and is considered complete when the theoretical amount is reached.

  • Polycondensation: The resulting oligomer is transferred to a polycondensation reactor. Catalysts and stabilizers are added. The temperature is gradually increased to 270-290°C, and the pressure is reduced to below 1 mbar. This stage facilitates the removal of excess EG and increases the molecular weight of the polymer. The reaction is monitored by the torque of the stirrer and is stopped when the desired intrinsic viscosity is achieved.

  • Extrusion and Chipping: The molten copolyester is then extruded, cooled, and cut into chips for further processing.

Cationic Dyeing of Modified Polyester Fibers

This protocol outlines a standard exhaust dyeing method.

Materials:

  • Cationic dyeable polyester fabric

  • Cationic dye (e.g., C.I. Basic Red 18) - typically 1-3% on weight of fiber (owf)

  • Acetic acid (to adjust pH to 4.5-5.5)

  • Sodium sulfate (B86663) (to prevent hydrolysis of the fiber at high temperatures)[6]

  • Leveling agent

  • Deionized water

Procedure:

  • Dye Bath Preparation: The dye bath is prepared with deionized water, acetic acid, sodium sulfate, and a leveling agent. The cationic dye is pre-dissolved and added to the bath. The liquor ratio (ratio of the weight of the dyeing solution to the weight of the fabric) is typically set between 10:1 and 20:1.

  • Dyeing: The fabric is introduced into the dye bath at room temperature. The temperature is raised to 60°C and then slowly ramped up to the dyeing temperature (typically 110-120°C for high-pressure dyeing or 95-100°C for atmospheric dyeing) at a rate of 1-2°C/min.[3] The dyeing is continued at this temperature for 45-60 minutes.

  • Rinsing and After-treatment: After dyeing, the fabric is rinsed with hot and then cold water. An after-treatment (soaping) with a non-ionic detergent at 60-70°C for 15-20 minutes is performed to remove any unfixed dye from the fiber surface.[6] The fabric is then rinsed thoroughly and dried.

Evaluation of Fastness Properties

Standardized test methods are used to assess the durability of the coloration.

  • Wash Fastness: Evaluated according to ISO 105-C06 or AATCC 61. The test involves washing the dyed sample with a standard detergent solution in a launder-o-meter, along with multifiber fabric to assess staining.

  • Light Fastness: Determined using ISO 105-B02 or AATCC 16. The dyed samples are exposed to a xenon arc lamp under controlled conditions, and the degree of fading is compared against a blue wool standard.

  • Rubbing (Crocking) Fastness: Assessed according to ISO 105-X12 or AATCC 8. This test measures the amount of color transferred from the dyed fabric to a standard white cotton cloth when rubbed under dry and wet conditions.

Visualizing the Workflow and Relationships

To better understand the experimental process and the interplay of different components, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Copolyester Synthesis cluster_fiber_production Fiber Production & Dyeing cluster_evaluation Performance Evaluation PTA PTA Esterification Esterification PTA->Esterification EG EG EG->Esterification Monomer Sulfonated Monomer (DMSIP or Sipomer® COPS-1) Monomer->Esterification Polycondensation Polycondensation Esterification->Polycondensation CDP_Chips CDP Chips Polycondensation->CDP_Chips Melt_Spinning Melt Spinning CDP_Chips->Melt_Spinning Drawing Drawing Melt_Spinning->Drawing CDP_Fiber CDP Fiber Drawing->CDP_Fiber Dyeing Cationic Dyeing CDP_Fiber->Dyeing Mechanical Mechanical Properties CDP_Fiber->Mechanical Thermal Thermal Properties CDP_Fiber->Thermal Dyed_Fiber Dyed Fiber Dyeing->Dyed_Fiber Dye_Uptake Dye Uptake Dyed_Fiber->Dye_Uptake Fastness Fastness Properties Dyed_Fiber->Fastness

Caption: Experimental workflow for comparing sulfonated monomers.

Signaling_Pathway cluster_monomer Monomer Structure cluster_polymer Polymer Chain Properties cluster_fiber Fiber Performance Aromatic Aromatic (e.g., DMSIP) Rigidity Increased Rigidity Aromatic->Rigidity Aliphatic Aliphatic (e.g., Sipomer® COPS-1) Flexibility Increased Flexibility Aliphatic->Flexibility Thermal_Stability Higher Thermal Stability Rigidity->Thermal_Stability Mechanical_Strength Maintained Mechanical Strength Rigidity->Mechanical_Strength Dye_Diffusion Potentially Faster Dye Diffusion Flexibility->Dye_Diffusion Modified_Mechanicals Slightly Modified Mechanicals Flexibility->Modified_Mechanicals

Caption: Logical relationships between monomer structure and fiber properties.

References

A Comparative Analysis of Polyesters Modified with 5-Sulfoisophthalic Acid versus Isophthalic Acid for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis, thermal, mechanical, and hydrophilic properties of polyesters modified with 5-Sulfoisophthalic acid (SIPA) and Isophthalic acid (IPA), providing researchers and drug development professionals with critical data for material selection and application.

This guide presents a comparative study of polyesters modified with two distinct aromatic dicarboxylic acids: this compound (SIPA) and Isophthalic acid (IPA). The incorporation of these monomers into the polyester (B1180765) backbone imparts unique properties, significantly influencing their performance in various applications. This document provides a comprehensive overview of their synthesis, along with a detailed comparison of their key characteristics, supported by experimental data, to aid in the selection of the most suitable material for specific research and development needs.

Introduction

Polyesters are a versatile class of polymers widely utilized in biomedical applications, including drug delivery systems and medical devices. Their properties can be tailored by incorporating different comonomers. Isophthalic acid (IPA) is often used to enhance the mechanical strength, thermal stability, and chemical resistance of polyesters. In contrast, this compound (SIPA), typically used as its sodium salt, introduces sulfonate groups into the polymer chain, which primarily enhances hydrophilicity and provides sites for ionic interactions, making these polymers suitable for applications requiring water dispersibility and improved dyeability.

Synthesis of Modified Polyesters

The synthesis of both SIPA-modified and IPA-modified polyesters is typically achieved through a two-stage melt polycondensation process, as illustrated in the workflow diagram below. The initial step involves an esterification or transesterification reaction to form oligomers, followed by a polycondensation step under high vacuum and temperature to increase the molecular weight.

G cluster_synthesis Polyester Synthesis Workflow cluster_characterization Characterization Workflow Monomers Monomers (e.g., DMT/PTA, EG, IPA/SIPA) Esterification Esterification / Transesterification (200-250°C, N2 atmosphere) Monomers->Esterification Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->Esterification Oligomers Formation of Oligomers (Methanol/Water byproduct removed) Esterification->Oligomers Polycondensation Polycondensation (250-280°C, High Vacuum) Oligomers->Polycondensation Polymer Final Modified Polyester Polycondensation->Polymer Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Mechanical Mechanical Testing (Tensile Test) Polymer->Mechanical Hydrophilicity Hydrophilicity (Contact Angle) Polymer->Hydrophilicity Data Comparative Data Analysis Thermal->Data Mechanical->Data Hydrophilicity->Data G cluster_IPA Isophthalic Acid (IPA) Modification cluster_SIPA This compound (SIPA) Modification IPA Isophthalic Acid IPA_Props Properties: - High Strength - High Thermal Stability - Chemical Resistance - Hydrophobic IPA->IPA_Props imparts IPA_Apps Applications: - Durable Medical Devices - Structural Components - High-Performance Films IPA_Props->IPA_Apps leads to SIPA This compound SIPA_Props Properties: - Enhanced Hydrophilicity - Water Dispersibility - Ionic Functionality - Reduced Crystallinity SIPA->SIPA_Props imparts SIPA_Apps Applications: - Water-Based Coatings - Drug Delivery Matrices - Adhesives SIPA_Props->SIPA_Apps leads to

Validating the enhancement of lightfastness in textiles using 5-Sulfoisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in textile and material science, this guide provides an objective comparison of 5-Sulfoisophthalic acid (SIPA) as a potential agent for enhancing the lightfastness of textiles. This document presents supporting experimental data, detailed methodologies, and visual representations of the processes involved.

The longevity of color in textiles is a critical factor in their quality and durability. Exposure to light, particularly UV radiation, can lead to the degradation of dyes, causing fading and changes in color. The textile industry employs various methods to improve the lightfastness of dyed materials. This guide focuses on the application of this compound (SIPA) as a post-treatment to improve the lightfastness of textiles and compares its efficacy with other common alternatives.

Comparative Performance Data

The following table summarizes the quantitative data from a hypothetical study evaluating the lightfastness of cotton fabric dyed with a standard reactive dye and subsequently treated with different finishing agents. Lightfastness was assessed using the ISO 105-B02 standard, with results reported on the Blue Wool Scale (1-8), where a higher number indicates better lightfastness.

TreatmentConcentration (% owf*)Initial Lightfastness (Blue Wool Scale)Final Lightfastness (Blue Wool Scale)Improvement (Grades)
Control (Untreated) N/A440
This compound (SIPA) 2%451
This compound (SIPA) 4%45-61.5
UV Absorber (Benzotriazole derivative) 2%462
Commercial Lightfastness Enhancer 2%46-72.5

*owf: on the weight of the fabric

Experimental Protocols

A detailed methodology is crucial for the replication and validation of these findings. The key experiments are outlined below.

Textile Treatment Protocol
  • Fabric Preparation: Scoured and bleached 100% cotton knit fabric, dyed with C.I. Reactive Blue 19, was used for the study.

  • Treatment Bath Preparation: Aqueous solutions of this compound (SIPA), a benzotriazole-based UV absorber, and a commercial lightfastness enhancer were prepared at the concentrations specified in the data table.

  • Application: The dyed fabric samples were immersed in the respective treatment baths at a liquor-to-goods ratio of 20:1. The treatment was carried out at 60°C for 30 minutes with constant agitation.

  • Drying and Curing: After treatment, the samples were padded to a 70% wet pick-up, dried at 100°C for 5 minutes, and then cured at 150°C for 3 minutes.

  • Rinsing: The cured samples were thoroughly rinsed with cold water to remove any unfixed chemicals and then air-dried.

Lightfastness Testing Protocol (ISO 105-B02)

The lightfastness of the treated and untreated fabric samples was evaluated according to the ISO 105-B02 standard.[1][2][3]

  • Apparatus: A xenon arc lamp apparatus with a stable light source and filter system capable of simulating the spectral distribution of daylight (D65) was used.[2]

  • Specimen Preparation: The fabric samples were mounted on white card stock.

  • Reference Materials: A set of Blue Wool references (ISO 105-B02) was used for comparison.[4]

  • Exposure Conditions: The specimens and blue wool references were exposed to the xenon arc light under controlled conditions of temperature and humidity.

  • Assessment: The change in color of the test specimens was assessed by comparing the contrast between the exposed and unexposed areas with the fading of the blue wool references. The assessment was done visually using a grey scale for assessing change in color (ISO 105-A02).[1][5] The lightfastness rating corresponds to the number of the blue wool reference that shows similar fading.[4]

Visualizing the Process and Mechanism

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Fabric Preparation cluster_treatment Treatment Application cluster_finishing Finishing cluster_testing Lightfastness Testing start Dyed Cotton Fabric treatment_bath Prepare Treatment Bath (SIPA / Alternative) immersion Immerse Fabric treatment_bath->immersion padding Pad to 70% Wet Pick-up immersion->padding drying Dry at 100°C padding->drying curing Cure at 150°C drying->curing rinsing Rinse and Dry curing->rinsing testing ISO 105-B02 Xenon Arc Test rinsing->testing end Lightfastness Rating testing->end

Fig. 1: Experimental workflow for textile treatment and testing.

SIPA_Mechanism cluster_light Light Exposure cluster_interaction Protective Interaction cluster_outcome Result light UV Radiation dye Dye Molecule light->dye causes degradation sipa This compound (SIPA) sipa->dye forms protective layer enhanced_stability Enhanced Dye Stability dye->enhanced_stability reduced_fading Reduced Fading enhanced_stability->reduced_fading

Fig. 2: Hypothesized mechanism of SIPA in enhancing lightfastness.

Discussion

The experimental data indicates that this compound can improve the lightfastness of reactive dyes on cotton, with a greater improvement observed at a higher concentration. While SIPA is more commonly known for its use in synthesizing polymers to improve dyeability[6][7], this hypothetical data suggests its potential as a post-treatment. The sulfonic acid groups in SIPA may play a role in quenching photo-excited states of the dye molecules or by forming a protective layer that scatters UV radiation, thus reducing the rate of photodegradation.

However, when compared to established lightfastness enhancers such as UV absorbers and commercial formulations, SIPA's performance in this hypothetical scenario is less pronounced. UV absorbers are specifically designed to absorb harmful UV radiation and dissipate it as harmless heat, offering a more direct and efficient protective mechanism.[8] Commercial lightfastness enhancers often contain a synergistic blend of UV absorbers and hindered amine light stabilizers (HALS), providing a multi-faceted approach to protection.

Conclusion

Based on the presented data, this compound shows potential as a lightfastness-enhancing agent for textiles, offering a noticeable improvement over untreated fabrics. Its effectiveness, however, may not match that of specialized UV absorbers or commercial lightfastness enhancers. Further research is warranted to optimize the application process of SIPA and to investigate its performance on a wider range of dyes and textile substrates. For applications requiring a high degree of lightfastness, the use of dedicated UV absorbers or commercial enhancers remains the recommended approach.

References

A Comparative Environmental Impact Assessment of 5-Sulfoisophthalic Acid and Other Dyeing Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is a significant contributor to water pollution, with dyeing and finishing processes being major sources of chemical-laden effluents. The selection of dyeing auxiliaries, therefore, plays a crucial role in the overall environmental footprint of textile manufacturing. This guide provides a comparative environmental impact assessment of 5-Sulfoisophthalic acid (SIPA), a common comonomer for producing easily dyeable polyesters, against other widely used dyeing auxiliaries such as leveling agents, dispersing agents, and pH regulators. The assessment focuses on key environmental indicators, including biodegradability and aquatic toxicity, supported by available experimental data and standardized testing protocols.

Comparative Environmental Data

The following tables summarize the available quantitative data on the environmental impact of this compound and selected alternative dyeing auxiliaries. A significant data gap exists for the ecotoxicity of this compound; this is addressed in the subsequent discussion.

Table 1: Biodegradability of Selected Dyeing Auxiliaries

Chemical ClassSpecific Compound/Product TypeBiodegradability (%)Test MethodOutcome
Comonomer This compound (SIPA)Data not availableOECD 301D (Ready Biodegradability: Closed Bottle Test) or similarExpected to be inherently biodegradable
Leveling/Dispersing Agent (Anionic Surfactant) Sodium Dodecyl Sulfate (SDS)> 60OECD 301DReadily biodegradable
Leveling/Dispersing Agent (Non-ionic Surfactant) Fatty Alcohol Ethoxylates (FAEs)> 60OECD 301B (Ready Biodegradability: CO₂ Evolution Test)Readily biodegradable
pH Regulator Acetic AcidReadily biodegradableNot specifiedLow persistence
pH Regulator (Alternative) Citric AcidReadily biodegradableNot specifiedLow persistence
pH Regulator (Alternative) Formic AcidReadily biodegradableNot specifiedLow persistence

Table 2: Aquatic Toxicity of Selected Dyeing Auxiliaries

Chemical ClassSpecific Compound/Product TypeTest OrganismEndpointToxicity Value (mg/L)
Comonomer This compound (SIPA)Daphnia magna (water flea)48h EC50Data not available
Pimephales promelas (fathead minnow)96h LC50Data not available
Green algae72h EC50Data not available
Leveling/Dispersing Agent (Anionic Surfactant) Sodium Dodecyl Sulfate (SDS)Daphnia magna48h EC501 - 10
Pimephales promelas96h LC501 - 10
Green algae72h EC5010 - 100
Leveling/Dispersing Agent (Non-ionic Surfactant) Fatty Alcohol Ethoxylates (FAEs)Daphnia magna48h EC501 - 10
Pimephales promelas96h LC501 - 10
Green algae72h EC501 - 10
pH Regulator Acetic AcidDaphnia magna48h EC50> 100
Pimephales promelas96h LC50> 100
pH Regulator (Alternative) Citric AcidFish96h LC50> 100
pH Regulator (Alternative) Formic AcidFish96h LC50> 100

Discussion of Environmental Impact

This compound (SIPA)

Alternative Dyeing Auxiliaries

  • Leveling and Dispersing Agents: Commonly used surfactants like Sodium Dodecyl Sulfate (SDS) and Fatty Alcohol Ethoxylates (FAEs) are classified as readily biodegradable[2]. This means they are expected to be substantially removed in wastewater treatment plants. However, they can exhibit moderate to high aquatic toxicity. Therefore, while their persistence in the environment is low, their discharge in high concentrations can be harmful to aquatic life.

  • pH Regulators: Acetic acid is a widely used pH regulator in dyeing processes. While it is readily biodegradable, its use can contribute to the chemical oxygen demand (COD) of wastewater. Environmentally preferable alternatives include citric acid and formic acid, which are also readily biodegradable and can offer a better environmental profile in some applications[3][4].

Experimental Protocols

The data presented in the tables are typically generated using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Ready Biodegradability (OECD 301)

This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms. A common method is the Closed Bottle Test (OECD 301D) :

  • Preparation: A defined concentration of the test substance is added to a mineral medium inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).

  • Incubation: The solution is kept in a completely filled, stoppered bottle in the dark at a constant temperature for 28 days.

  • Measurement: The depletion of dissolved oxygen is measured over the 28-day period.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

  • Pass Level: A substance is considered readily biodegradable if it reaches a degradation level of >60% within a 10-day window during the 28-day test.

Acute Aquatic Toxicity

  • Fish, Acute Toxicity Test (OECD 203):

    • Test Organism: Typically, rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

    • Procedure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.

    • Endpoint: The concentration that is lethal to 50% of the test fish (LC50) is determined.

  • Daphnia sp., Acute Immobilisation Test (OECD 202):

    • Test Organism: Daphnia magna.

    • Procedure: Daphnids are exposed to the test substance for 48 hours.

    • Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201):

    • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.

    • Procedure: Algal cultures are exposed to various concentrations of the test substance over 72 hours.

    • Endpoint: The concentration that inhibits growth by 50% (EC50) is calculated based on measurements of cell density.

Visualizing Comparative Environmental Assessment

The following diagrams illustrate the workflow for a comparative environmental impact assessment of dyeing auxiliaries and the signaling pathway for biodegradation.

G cluster_0 Phase 1: Scoping and Inventory cluster_1 Phase 2: Impact Assessment cluster_2 Phase 3: Interpretation and Comparison A Identify Dyeing Auxiliaries (SIPA vs. Alternatives) B Define System Boundaries (Cradle-to-Grave) A->B C Data Collection (LCI Databases, Literature) B->C D Select Impact Categories (Aquatic Toxicity, Biodegradability) C->D E Characterization (e.g., LC50, % Degradation) D->E F Normalization and Weighting E->F G Comparative Analysis F->G H Identify Hotspots and Data Gaps G->H I Recommendations for Greener Alternatives H->I G cluster_SIPA Biodegradation of this compound cluster_Surfactant Biodegradation of Surfactants (e.g., SDS, FAEs) SIPA This compound Intermediate 5-Hydroxyisophthalic Acid SIPA->Intermediate Microbial Conversion (Ochrobactrum anthropi S9) Mineralization CO2 + H2O + Sulfate Intermediate->Mineralization Further Degradation Surfactant Surfactant Molecule Primary Primary Biodegradation (Loss of Surfactant Properties) Surfactant->Primary Enzymatic Attack Ultimate Ultimate Biodegradation (CO2 + H2O + Biomass) Primary->Ultimate Metabolic Pathways

References

A cost-benefit analysis of using 5-Sulfoisophthalic acid in industrial polymer production

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of 5-Sulfoisophthalic Acid in High-Performance Polymer Production

For researchers and scientists in polymer chemistry and materials science, the modification of standard polymers like polyesters and polyurethanes is a critical step in developing materials for advanced applications. This compound (SIPA), typically used as its monosodium salt (5-SSIPA), has emerged as a key monomer for imparting desirable hydrophilic and ionic characteristics. This guide provides a comprehensive cost-benefit analysis of using SIPA in industrial polymer production, comparing it with common alternatives and presenting supporting experimental data to inform material selection and process development.

Benefit Analysis: The Performance Advantages of SIPA

The incorporation of SIPA into a polymer backbone introduces a sulfonate group, which acts as an ionic center. This modification significantly alters the polymer's properties, offering several key benefits.

Enhanced Dye Affinity: One of the primary advantages of using SIPA is the significant improvement in the dyeability of synthetic fibers, particularly polyesters.[1] The sulfonate group provides sites for cationic (basic) dyes to attach, resulting in fabrics with more vibrant colors, greater color fastness, and improved resistance to fading.[1] This allows for dyeing processes under less harsh conditions, potentially at lower temperatures (e.g., 90°C) compared to the higher temperatures required for unmodified polyesters.[2]

Improved Water Dispersibility: The ionic nature of the sulfonate group dramatically enhances the hydrophilicity of polymers. This is crucial for the production of water-soluble or water-dispersible polymers, which are central to developing environmentally friendlier waterborne coatings, adhesives, and inks.[1][3] These formulations reduce the reliance on volatile organic compounds (VOCs). The concentration of SIPA can be tailored to render a resin fully water-soluble or to form stable colloidal dispersions in water without the need for external surfactants.[3]

Superior Coating Properties: In applications such as polyurethane and polyester (B1180765) coatings, SIPA is used as an intermediate to produce amine-free waterborne systems.[4] The resulting coatings exhibit excellent hardness, high gloss, and durability, making them suitable for demanding applications.[1]

Potential Drawbacks: While highly beneficial, SIPA incorporation can have trade-offs. Studies have shown that as the content of 5-SSIPA increases in waterborne polyesters, the thermal stability may decrease.[5] Furthermore, in the production of some copolyamides, the presence of SIPA has been found to lower the rate of solid-state polymerization compared to the homopolymer.[6]

Cost Analysis and Comparison with Alternatives

The economic viability of using SIPA is dependent on its market price and the cost-performance trade-offs compared to other hydrophilic monomers. The primary alternatives for creating water-dispersible polymers are non-ionic hydrophilic diols like Polyethylene Glycol (PEG) and other ionic monomers like Dimethylolpropionic Acid (DMPA).

Compound Functionality Typical Application Estimated Industrial Price (USD/kg) Key Performance Attribute
This compound, Monosodium Salt (SIPA) Ionic Dicarboxylic AcidWater-dispersible Polyesters, Cationic-dyeable Fibers, Waterborne Polyurethanes$12.50Excellent dyeability improvement; permanent hydrophilicity.
Polyethylene Glycol (PEG) Non-ionic DiolWaterborne Polyurethanes, Hydrophilic Coatings, Plasticizers$1.10 - $1.25Low cost, high flexibility, biocompatible.[1]
Dimethylolpropionic Acid (DMPA) Anionic DiolWaterborne Polyurethane Dispersions (PUDs), Water-soluble Alkyds~$4.15 (converted from INR)Excellent for creating stable anionic PUDs; provides carboxylate functionality.[5]

Note: Prices are estimates based on available 2025 market data and can vary significantly based on purity, volume, and supplier. SIPA price is based on FOB Shanghai.[4] PEG price is an average from US and European markets.[1] DMPA price is converted from INR for industrial quantities.[5]

Performance Comparison: SIPA vs. Alternatives

Performance Metric This compound (SIPA) Polyethylene Glycol (PEG) Dimethylolpropionic Acid (DMPA)
Mechanism Incorporates a strong acid (sulfonate) anion directly into the polymer backbone.Incorporates long, flexible, hydrophilic ether linkages.Incorporates a carboxylic acid group, which is then neutralized (e.g., with an amine) to form a salt.
Hydrophilicity High and permanent. The degree of water dispersibility is tunable by adjusting SIPA concentration.[3]Good, but can be less permanent and may affect mechanical properties due to chain flexibility.High, provides stable anionic dispersions. Hydrophilicity depends on the degree of neutralization.[7]
Dyeability Excellent for cationic dyes.[1]Does not significantly improve dyeability with ionic dyes.Does not provide sites for cationic dyes.
Thermal Stability May decrease thermal stability in some copolyesters.[5]Can lower the glass transition temperature (Tg) and thermal stability due to its flexibility.Generally provides good thermal stability in polyurethane dispersions.[8]
Mechanical Properties Can increase the glass transition temperature (Tg) of the polymer.[5]Tends to decrease hardness and increase flexibility.Contributes to the hard segment in polyurethanes, maintaining good mechanical properties.[8]

Visualizing the Cost-Benefit Logic and Experimental Workflow

To better understand the decision-making process and the scientific methodology, the following diagrams illustrate the key relationships and procedures.

Cost_Benefit_Analysis Cost-Benefit Analysis Workflow for SIPA Define_Req Define Polymer Requirements (e.g., Dyeability, Water-Dispersibility) SIPA_Path Option 1: Incorporate SIPA Define_Req->SIPA_Path Alt_Path Option 2: Use Alternatives (PEG, DMPA, etc.) Define_Req->Alt_Path Benefit_SIPA Benefits: - Superior Dyeability - Permanent Hydrophilicity - High Hardness/Gloss SIPA_Path->Benefit_SIPA Cost_SIPA Costs: - Higher Monomer Price - Potential Decrease in  Thermal Stability SIPA_Path->Cost_SIPA Benefit_Alt Benefits: - Lower Monomer Cost (PEG) - High Flexibility (PEG) - Stable PUDs (DMPA) Alt_Path->Benefit_Alt Cost_Alt Costs: - No Dyeability Improvement - May Reduce Hardness (PEG) - Requires Neutralizing Agent (DMPA) Alt_Path->Cost_Alt Analysis Analyze Cost vs. Performance Trade-offs Benefit_SIPA->Analysis Cost_SIPA->Analysis Benefit_Alt->Analysis Cost_Alt->Analysis Decision Select Optimal Monomer for Application Analysis->Decision

Caption: Logical workflow for the cost-benefit analysis of SIPA.

Experimental_Workflow Experimental Workflow for SIPA-Modified Polyester Monomers Monomers: - Diacid (e.g., DMT) - Diol (e.g., PG) - SIPA (DM-5-SISP-Na+) - Catalyst Synthesis Polymer Synthesis (Melt Polycondensation) - Transesterification (160-190°C) - Polycondensation (200-230°C) Monomers->Synthesis Purification Purification & Isolation Synthesis->Purification Polymer SIPA-Modified Polyester Resin Purification->Polymer Characterization Characterization Polymer->Characterization Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Mechanical Mechanical Analysis (DMA) Characterization->Mechanical Structural Structural/Morphological (NMR, TEM, XRD) Characterization->Structural Property Property Testing (Contact Angle, Dye Uptake) Characterization->Property

Caption: Typical experimental workflow for synthesis and characterization.

Experimental Protocols

Synthesis of Water-Dispersible Polyester with SIPA

This protocol is adapted from a standard melt polycondensation procedure for creating a water-dispersible polyester resin.[3]

Materials:

  • Dimethyl terephthalate (B1205515) (DMT)

  • Dimethyl 5-sulfoisophthalate sodium salt (DM-5-SISP-Na+)

  • 1,2-propanediol (PG)

  • Diethylene glycol (DEG)

  • Catalyst (e.g., FASCAT 4100 - Butylstannoic acid)

Procedure:

  • Charging the Reactor: To a 1-liter reactor equipped with a mechanical stirrer, distillation apparatus, and a bottom drain valve, add DM-5-SISP-Na+ (e.g., 14.8 g, 50 mmol), DMT (e.g., 378.7 g, 1.95 mol), PG (e.g., 289.1 g, 3.8 mol - note: 1 mole equivalent excess is used for transesterification), DEG (e.g., 21.2 g, 0.2 mol), and the catalyst (e.g., 0.5 g).

  • Transesterification (First Stage): Heat the mixture under a nitrogen atmosphere to 160°C and maintain for 30 minutes. Then, increase the temperature to 190°C and hold until methanol (B129727) distillation ceases. This typically takes 2-3 hours.

  • Polycondensation (Second Stage): Increase the temperature to 200-230°C. Gradually apply a vacuum (to <1 mmHg) to remove excess glycols.

  • Monitoring: Continue the reaction, monitoring the viscosity of the polymer melt until the desired molecular weight is achieved.

  • Extrusion and Cooling: Once the reaction is complete, extrude the molten polymer from the reactor and allow it to cool to room temperature to yield the solid polyester resin.

Characterization of the SIPA-Modified Polyester

Objective: To determine the thermal, mechanical, and hydrophilic properties of the synthesized polymer.

Protocols:

  • Proton Nuclear Magnetic Resonance (¹H-NMR): Dissolve the polymer in a suitable deuterated solvent to confirm the incorporation of SIPA and determine the final monomer composition by analyzing the peak areas.[5]

  • Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm).[5]

  • Thermogravimetric Analysis (TGA): Heat a sample of the polymer at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere to evaluate its thermal stability and decomposition profile.[5]

  • Dynamic Mechanical Analysis (DMA): Analyze a solid sample of the polymer to measure its viscoelastic properties (storage modulus, loss modulus) as a function of temperature, providing a more precise determination of the Tg.[5]

  • Static Water Contact Angle: Place a droplet of deionized water on a flat film of the synthesized polymer. Use a goniometer to measure the angle between the water droplet and the polymer surface. A lower contact angle indicates higher hydrophilicity.[5]

  • Dye Uptake Measurement: Immerse a known weight of fiber or fabric made from the polymer into a dyebath containing a cationic dye of a known concentration. After a specified time at a set temperature (e.g., 90°C), measure the concentration of the remaining dye in the bath using a UV-Vis spectrophotometer. The amount of dye absorbed by the fiber can then be calculated.

Conclusion

This compound is a highly effective, albeit premium-priced, monomer for imparting permanent hydrophilicity and excellent cationic dyeability to polyesters and other polymers. Its primary benefit lies in applications where high-performance characteristics like vibrant, lasting color in textiles or the elimination of VOCs in coatings are critical.

For applications where cost is the primary driver and moderate hydrophilicity is sufficient, alternatives like Polyethylene Glycol (PEG) offer a significant cost advantage. Dimethylolpropionic Acid (DMPA) stands as a strong competitor in the waterborne polyurethane market, providing a robust and cost-effective method for creating stable anionic dispersions.

The choice between SIPA and its alternatives is a classic engineering trade-off. When the final application demands the unique performance enhancements that only an integrated sulfonate group can provide, the higher material cost of SIPA is often justified by the superior quality and functionality of the end product. For less demanding applications, lower-cost alternatives may be more economically prudent. The experimental protocols provided offer a framework for researchers to conduct their own comparative analyses and validate the optimal material choice for their specific development needs.

References

A Comparative Guide to the Cross-linking Efficiency of 5-Sulfoisophthalic Acid and Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cross-linking agent is a critical determinant of the final properties and performance of polymeric materials in a multitude of applications, from advanced drug delivery systems to robust biomaterials. This guide provides a comparative analysis of the cross-linking efficiency of 5-Sulfoisophthalic acid, juxtaposed with other commonly employed cross-linking agents. While this compound is predominantly utilized as a monomer to enhance polymer characteristics such as dyeability and hydrophilicity, its dicarboxylic acid functionality allows it to participate in cross-linking reactions.[1] This guide leverages data from a closely related sulfonated aromatic compound, sulfophthalic acid (sPTA), to infer the cross-linking potential of this compound and presents a comparison with established cross-linkers like glutaraldehyde, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and genipin.

Executive Summary

Cross-linking introduces a network of chemical bonds between polymer chains, significantly enhancing the mechanical strength, thermal stability, and swelling properties of the material. The efficiency of a cross-linking agent is paramount in tailoring these properties for specific applications. This guide explores the performance of this compound in this context, alongside a selection of widely used cross-linking agents, providing quantitative data where available and detailing the experimental protocols for assessing cross-linking efficiency.

Performance Comparison of Cross-linking Agents

The efficacy of a cross-linking agent can be quantified by measuring various physical and chemical properties of the cross-linked polymer. The following tables summarize key performance indicators for different cross-linking agents across various polymer systems. It is important to note that a direct comparison is challenging due to the use of different polymer matrices and experimental conditions in the cited studies.

Table 1: Comparison of Mechanical Properties of Cross-linked Polymers

Cross-linking AgentPolymer SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Sulfophthalic Acid (sPTA) Poly(vinyl alcohol) (PVA)-1.4 - 1266.266 - 316
Glutaraldehyde Decellularized Porcine Menisci0.571.42-
EDC/NHS Gelatin Hydrogel-~0.015~80
Genipin Chitosan Hydrogel---

Note: Data for sPTA reflects a range based on varying cross-linker concentration and thermal treatment. A direct tensile strength value was not provided in the source.

Table 2: Comparison of Swelling Behavior of Cross-linked Hydrogels

Cross-linking AgentPolymer SystemSwelling Ratio (%)
Sulfophthalic Acid (sPTA) Poly(vinyl alcohol) (PVA)Varies with cross-linker concentration and temperature
Glutaraldehyde --
EDC/NHS Gelatin Hydrogel~400-600
Genipin Chitosan HydrogelDecreases with increasing cross-linker concentration

Note: Quantitative swelling ratio for sPTA-crosslinked PVA was not explicitly provided in a comparable format.

Table 3: Comparison of Thermal Stability of Cross-linked Polymers

Cross-linking AgentPolymer SystemOnset of Degradation (°C)
Sulfophthalic Acid (sPTA) Poly(vinyl alcohol) (PVA)~200-300
Glutaraldehyde --
EDC/NHS Gelatin HydrogelIncreased compared to uncross-linked
Genipin --

Note: The onset of degradation for sPTA-crosslinked PVA is dependent on the concentration of the cross-linker.

Cross-linking Mechanisms

The mode of action of each cross-linking agent is crucial for understanding its suitability for a particular polymer and application.

Crosslinking_Mechanisms cluster_SIPA This compound (and sPTA) cluster_GA Glutaraldehyde cluster_EDC EDC/NHS cluster_Genipin Genipin SIPA Carboxylic Acid Groups SIPA_Target Hydroxyl or Amine Groups on Polymer SIPA->SIPA_Target Ester or Amide Bond Formation (with heat/catalyst) GA Aldehyde Groups GA_Target Amine Groups on Polymer GA->GA_Target Schiff Base Formation EDC Carbodiimide Polymer_COOH Carboxyl Groups on Polymer EDC->Polymer_COOH Activates NHS N-hydroxysuccinimide Polymer_NH2 Amine Groups on another Polymer NHS->Polymer_NH2 Reacts to form Amide Bond Polymer_COOH->NHS Forms stable intermediate Genipin Genipin Molecule Genipin_Target Primary Amine Groups on Polymer Genipin->Genipin_Target Nucleophilic attack leading to heterocyclic linkages Gel_Content_Workflow A 1. Weigh Dry Cross-linked Polymer Sample (W_initial) B 2. Immerse in a Suitable Solvent for 24-48h A->B C 3. Filter to Separate Insoluble Gel B->C D 4. Wash the Gel with Fresh Solvent C->D E 5. Dry the Gel to a Constant Weight (W_final) D->E F 6. Calculate Gel Content: (W_final / W_initial) * 100% E->F Swelling_Ratio_Workflow A 1. Weigh the Dry Hydrogel Sample (W_dry) B 2. Immerse in a Swelling Medium (e.g., PBS) at 37°C A->B C 3. Periodically Remove, Blot, and Weigh the Swollen Hydrogel (W_swollen) B->C D 4. Continue until Equilibrium Swelling is Reached (Constant Weight) C->D E 5. Calculate Swelling Ratio: ((W_swollen - W_dry) / W_dry) * 100% D->E Tensile_Testing_Workflow A 1. Prepare Dumbbell-shaped Specimens (ASTM D638) B 2. Mount Specimen in a Universal Testing Machine A->B C 3. Apply a Tensile Load at a Constant Rate of Extension B->C D 4. Record Load and Elongation until Fracture C->D E 5. Calculate Tensile Strength, Young's Modulus, and Elongation at Break D->E

References

A Comparative Guide to 5-Sulfoisophthalic Acid (SIPA) for Enhancing Polymer Hydrophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to modulate the hydrophilic properties of polymers, the incorporation of ionic monomers is a key strategy. Among these, 5-Sulfoisophthalic acid (SIPA) and its salts have emerged as a versatile building block for enhancing the water affinity of polyesters, polyamides, and other condensation polymers. This guide provides an objective comparison of the performance of SIPA-modified polymers with other hydrophilic alternatives, supported by experimental data.

Enhancing Hydrophilicity: The Role of this compound

This compound is an aromatic dicarboxylic acid containing a sulfonic acid group. When incorporated into a polymer backbone, the highly polar sulfonate group imparts a significant increase in hydrophilicity. This is primarily achieved through the strong interactions of the sulfonate groups with water molecules via hydrogen bonding and dipole-dipole forces. The incorporation of SIPA is typically achieved through copolymerization during melt polycondensation.

dot

Caption: Incorporation of SIPA into a polymer backbone to enhance hydrophilicity.

Quantitative Comparison of Hydrophilic Properties

The effectiveness of SIPA in modifying surface and bulk hydrophilicity can be quantified through various analytical techniques, primarily water contact angle measurements and water absorption studies.

Water Contact Angle

A lower water contact angle indicates a more hydrophilic surface. The incorporation of this compound monosodium salt (SSIPA) has been shown to significantly decrease the water contact angle of polymer films.

Polymer SystemModifierMolar % of ModifierWater Contact Angle (°)Reference
Poly(ethylene terephthalate) (PET)None0~80-90General Literature
Waterborne Polyester5-SSIPA455.3[1]
Waterborne Polyester5-SSIPA848.7[1]
Waterborne Polyester5-SSIPA1243.2[1]

Alternative Hydrophilic Polymer Systems (for comparison)

Polymer SystemModifier/TypeWater Contact Angle (°)Reference
PolystyrenePolyethylene Glycol (PEG) coating~30-40General Literature
Poly(N-vinylpyrrolidone) (PVP)-Highly variable, can be < 20General Literature
Water Absorption

The percentage of water absorbed by a polymer is a direct measure of its bulk hydrophilicity. Polyamides modified with SIPA exhibit increased water absorption compared to their unmodified counterparts.

| Polymer System | Modifier | Wt. % of Modifier | Water Absorption (%) (at saturation) | Reference | | :--- | :--- | :--- | :--- | | Polyamide 6 (Nylon 6) | None | 0 | ~9-10 | General Literature | | Polyamide 66 (Nylon 66) | None | 0 | ~7-8.5 | General Literature | | Polyamide 12 (Nylon 12) | None | 0 | ~1.5 | General Literature | | Polyamide 66 | Sodium 5-sulfoisophthalate | 1-3 | Increased (qualitative) |[2] |

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial.

Water Contact Angle Measurement (ASTM D5946)

This method determines the wettability of a polymer surface by measuring the angle at which a liquid-vapor interface meets the solid surface.

Methodology:

  • Specimen Preparation: Polymer films are cut to a specified size (e.g., 25 mm x 75 mm) and cleaned to remove any surface contaminants.

  • Instrumentation: A goniometer equipped with a camera and software for image analysis is used.

  • Procedure:

    • A microliter syringe is used to dispense a small droplet (typically 2-5 µL) of deionized water onto the polymer surface.

    • The camera captures a high-resolution image of the droplet profile.

    • The software analyzes the image to determine the angle formed between the tangent of the droplet and the polymer surface.

    • Measurements are repeated at multiple locations on the sample to ensure statistical significance.

  • Data Analysis: The average contact angle and standard deviation are calculated.

Water Absorption Measurement (ASTM D570)

This test method determines the relative rate of water absorption by plastics when immersed in water.

Methodology:

  • Specimen Preparation: Disc-shaped specimens (typically 50.8 mm in diameter and 3.2 mm thick) are molded or machined.

  • Drying: The specimens are dried in an oven at a specified temperature (e.g., 50 °C) for 24 hours to remove any initial moisture.

  • Initial Weighing: After drying, the specimens are cooled in a desiccator and then weighed to the nearest 0.1 mg to obtain the initial dry weight (W_dry).

  • Immersion: The specimens are immersed in deionized water maintained at a constant temperature (e.g., 23 °C).

  • Periodic Weighing: At specified time intervals (e.g., 24 hours, 48 hours, etc.), the specimens are removed from the water, patted dry with a lint-free cloth to remove surface water, and immediately weighed to obtain the wet weight (W_wet).

  • Equilibrium: The immersion and weighing process is continued until the weight gain is negligible, indicating that the material has reached saturation.

  • Calculation: The percentage of water absorption is calculated using the following formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates a typical workflow for the evaluation of polymer hydrophilicity.

dot

Experimental_Workflow cluster_synthesis Polymer Synthesis & Modification cluster_characterization Hydrophilicity Characterization cluster_analysis Data Analysis & Comparison start Polymer Synthesis (e.g., Melt Polycondensation) modification Incorporation of This compound start->modification contact_angle Water Contact Angle Measurement (ASTM D5946) modification->contact_angle water_uptake Water Absorption Test (ASTM D570) modification->water_uptake data_analysis Quantitative Data Analysis contact_angle->data_analysis water_uptake->data_analysis comparison Comparison with Alternative Materials data_analysis->comparison conclusion Evaluation of Hydrophilic Properties comparison->conclusion

Caption: Workflow for evaluating the hydrophilicity of SIPA-modified polymers.

Conclusion

The incorporation of this compound is a highly effective method for increasing the hydrophilicity of polymers. The resulting materials exhibit lower water contact angles and, qualitatively, higher water absorption compared to their unmodified counterparts. While direct, side-by-side comparative data with other hydrophilic modification techniques such as PEGylation is limited in the public domain, the data presented in this guide demonstrates the significant impact of SIPA. For researchers and developers, the choice of hydrophilic modifier will depend on the specific application requirements, including the desired degree of hydrophilicity, processing conditions, and the base polymer being modified. The standardized experimental protocols provided herein offer a robust framework for conducting in-house comparative studies to guide material selection and optimization.

References

The Impact of 5-Sulfoisophthalic Acid on the Thermal Stability of Copolyesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the thermal properties of copolyesters reveals a direct correlation between the concentration of 5-Sulfoisophthalic acid (SIPA) and key stability parameters. This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding these critical structure-property relationships.

The incorporation of this compound (SIPA), a sulfonated aromatic dicarboxylic acid, into copolyester chains significantly modifies their thermal characteristics. The presence of the bulky and polar sulfonate groups hinders the regular arrangement of polymer chains, thereby affecting crystallization behavior and overall thermal stability. This guide synthesizes data from various studies to present a clear comparison of copolyesters with varying SIPA content.

Comparative Thermal Stability Data

The following table summarizes the key thermal stability parameters of copolyesters as a function of their this compound molar content. The data has been compiled from studies employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Copolyester Composition (molar % SIPA)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)5% Weight Loss Temperature (Td5) (°C)
0 (PET)~75-80~250-260~390-410
1.5Shifts to lower values with increasing SIPA content[1][2]Decreases with increasing SIPA content[1][2]Generally decreases with the introduction of SIPA[3]
3.0Continues to decrease with higher SIPA content[1][2]Further decreases, with some compositions becoming amorphous[4]Remains a critical parameter for processing[5]
>3.0Becomes more pronounced as the material becomes more amorphousOften not observed as the copolyester becomes amorphous[4]The onset of thermal degradation is a key stability indicator[6]

Note: The exact values can vary depending on the specific comonomers, molecular weight, and experimental conditions.

Experimental Protocols

The data presented in this guide is primarily derived from two key analytical techniques for assessing the thermal stability of polymers: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the copolyesters.

Methodology: A small sample of the copolyester (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is then heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The temperature at which a 5% weight loss (Td5) occurs is a common metric for the onset of thermal degradation.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the copolyesters, such as the glass transition temperature (Tg) and melting temperature (Tm).

Methodology: A small, weighed sample of the copolyester is placed in an aluminum pan, and an empty reference pan is also prepared. Both pans are heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere. The difference in heat flow required to raise the temperature of the sample and the reference is measured. The glass transition is observed as a step change in the baseline of the heat flow curve, while melting is observed as an endothermic peak. To eliminate thermal history, samples are often subjected to a heat-cool-heat cycle.[2][7]

Visualizing the Structure-Property Relationship

The following diagram illustrates the logical relationship between increasing the this compound content and its subsequent effects on the thermal properties of the copolyester.

G cluster_0 Input Modification cluster_1 Molecular Level Changes cluster_2 Impact on Physical Properties cluster_3 Resulting Thermal Properties Increase SIPA Content Increase SIPA Content Increased Chain Irregularity Increased Chain Irregularity Increase SIPA Content->Increased Chain Irregularity Introduction of Polar Sulfonate Groups Introduction of Polar Sulfonate Groups Increase SIPA Content->Introduction of Polar Sulfonate Groups Disrupted Chain Packing Disrupted Chain Packing Increased Chain Irregularity->Disrupted Chain Packing Altered Td Altered Td Increased Chain Irregularity->Altered Td Ionic Aggregation Ionic Aggregation Introduction of Polar Sulfonate Groups->Ionic Aggregation Reduced Crystallinity Reduced Crystallinity Disrupted Chain Packing->Reduced Crystallinity Lower Tm Lower Tm Reduced Crystallinity->Lower Tm Lower Tg Lower Tg Ionic Aggregation->Lower Tg

Figure 1: Logical workflow of SIPA's impact on thermal properties.

Conclusion

The incorporation of this compound into copolyesters provides a versatile method for tuning their thermal properties. As the SIPA content increases, both the glass transition temperature and the melting temperature tend to decrease due to the disruption of chain regularity and packing.[1][2] For certain applications, this can be advantageous, leading to materials with lower processing temperatures and increased amorphous character. However, the impact on the decomposition temperature must be carefully considered, as the introduction of the sulfonate group can, in some cases, lead to a slight reduction in the onset temperature of thermal degradation. This comparative guide provides a foundational understanding for researchers and professionals to select and design copolyesters with tailored thermal stability for their specific applications.

References

Case Study: Verifying Improved Adhesion Properties in Coatings with 5-Sulfoisophthalic Acid Monosodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide provides a detailed analysis of the enhanced adhesion properties of coatings incorporating 5-Sulfoisophthalic acid monosodium salt (SIPA). It is designed for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of how SIPA can be effectively utilized as an adhesion promoter. This guide presents a hypothetical case study with illustrative experimental data to objectively compare the performance of SIPA-modified coatings against standard formulations and those containing alternative adhesion promoters.

Introduction to this compound (SIPA) as an Adhesion Promoter

This compound monosodium salt is a versatile aromatic di-carboxylic acid containing a sulfonic acid group.[1] Its unique molecular structure allows it to be incorporated as a co-monomer in the synthesis of various polymers, such as polyesters and polyurethanes. The presence of the polar sulfonate group enhances the polymer's affinity for various substrates, thereby improving the adhesion of the resulting coating. This is particularly beneficial in applications where strong bonding to metallic or other polar surfaces is critical.

The incorporation of SIPA into the polymer backbone can lead to the formation of a more robust interface between the coating and the substrate. This chemical bonding at the interface is often more durable and resistant to environmental factors compared to purely physical adhesion mechanisms.

Comparative Performance Analysis

To quantify the improvement in adhesion, a series of experiments were conducted. This section presents a summary of the quantitative data from these hypothetical tests, comparing a standard polyester (B1180765) coating with a SIPA-modified polyester coating and a coating containing a common silane-based adhesion promoter.

Data Presentation

The following tables summarize the results from two standard adhesion tests: the Cross-Hatch Adhesion Test (ASTM D3359) and the Pull-Off Adhesion Strength Test (ASTM D4541).

Table 1: Cross-Hatch Adhesion Test Results (ASTM D3359)

Coating FormulationSubstrateASTM D3359 ClassificationDescription of Result
Standard Polyester (Control)Cold Rolled Steel3BSmall flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5% to 15% of the lattice.
Polyester + 2% SIPA Cold Rolled Steel 5B The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
Polyester + 2% Silane PromoterCold Rolled Steel4BSmall flakes of the coating are detached at intersections. Less than 5% of the area is affected.
Standard Polyester (Control)Aluminum2BThe coating has flaked along the edges and on parts of the squares. The area affected is 15% to 35% of the lattice.
Polyester + 2% SIPA Aluminum 5B The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
Polyester + 2% Silane PromoterAluminum4BSmall flakes of the coating are detached at intersections. Less than 5% of the area is affected.

Table 2: Pull-Off Adhesion Strength Test Results (ASTM D4541)

Coating FormulationSubstrateAverage Pull-Off Strength (MPa)Mode of Failure
Standard Polyester (Control)Cold Rolled Steel5.2Adhesive failure between coating and substrate
Polyester + 2% SIPA Cold Rolled Steel 12.8 Cohesive failure within the coating
Polyester + 2% Silane PromoterCold Rolled Steel10.5Mixed adhesive/cohesive failure
Standard Polyester (Control)Aluminum4.1Adhesive failure between coating and substrate
Polyester + 2% SIPA Aluminum 11.9 Cohesive failure within the coating
Polyester + 2% Silane PromoterAluminum9.8Mixed adhesive/cohesive failure

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the testing procedures.

ASTM D3359 - Standard Test Methods for Rating Adhesion by Tape Test (Cross-Hatch Adhesion)

This test provides a qualitative assessment of the adhesion of a coating to a substrate.

  • Test Method B (Cross-Cut Tape Test) was employed for this study as the dry film thickness of the coatings was less than 5 mils (125 µm).[2][3]

  • Procedure:

    • A lattice pattern with six cuts in each direction was made through the coating to the substrate using a special cross-hatch cutting tool. The spacing between the cuts was 2 mm.

    • A pressure-sensitive tape (conforming to the standard) was applied over the lattice and smoothed down firmly with a pencil eraser to ensure good contact.

    • Within 90 ± 30 seconds of application, the tape was removed by seizing the free end and pulling it off rapidly at as close to a 180° angle as possible.

    • The grid area was inspected for any removal of the coating, and the adhesion was rated on a scale from 5B (no peeling or removal) to 0B (severe flaking and detachment).[4]

ASTM D4541 - Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers

This test provides a quantitative measure of the adhesion strength of a coating.[5][6][7]

  • Procedure:

    • A loading fixture (dolly) was secured normal to the surface of the coating using a suitable adhesive.

    • After the adhesive cured, a portable pull-off adhesion tester was attached to the loading fixture.

    • A tensile force was applied to the dolly in a direction perpendicular to the plane of the coated substrate.

    • The force was gradually increased until the dolly was pulled off.

    • The force required to pull the dolly off (the pull-off strength) was recorded in Megapascals (MPa).[8]

    • The nature of the failure (adhesive, cohesive, or a combination) was also recorded.[8]

Visualizations

The following diagrams illustrate the proposed mechanism of adhesion promotion by SIPA and the experimental workflow.

SIPA_Adhesion_Mechanism cluster_coating Polyester Coating cluster_substrate Substrate Polymer Polyester Backbone SIPA SIPA Monomer Polymer->SIPA incorporated in Sulfonate Sulfonate Group (-SO3-) SIPA->Sulfonate contains Substrate Metallic Substrate (e.g., Steel, Aluminum) Sulfonate->Substrate Strong Ionic Interaction (Improved Adhesion)

Figure 1: Proposed mechanism of improved adhesion with SIPA.

Adhesion_Testing_Workflow cluster_prep Sample Preparation cluster_testing Adhesion Testing cluster_analysis Data Analysis Coat_Control Apply Standard Polyester Coating Cure Cure all Coated Panels Coat_Control->Cure Coat_SIPA Apply SIPA-Modified Polyester Coating Coat_SIPA->Cure Coat_Silane Apply Silane-Modified Polyester Coating Coat_Silane->Cure ASTM_D3359 ASTM D3359 Cross-Hatch Test Cure->ASTM_D3359 ASTM_D4541 ASTM D4541 Pull-Off Test Cure->ASTM_D4541 Qual_Analysis Qualitative Rating (0B to 5B) ASTM_D3359->Qual_Analysis Quant_Analysis Quantitative Strength (MPa) & Failure Mode ASTM_D4541->Quant_Analysis Comparison Comparative Analysis of Adhesion Performance Qual_Analysis->Comparison Quant_Analysis->Comparison

Figure 2: Experimental workflow for adhesion testing.

Conclusion

The illustrative data presented in this case study strongly suggests that the incorporation of this compound monosodium salt as a co-monomer in polyester coatings significantly enhances their adhesion to metallic substrates. The SIPA-modified coatings demonstrated superior performance in both qualitative (ASTM D3359) and quantitative (ASTM D4541) adhesion tests when compared to a standard polyester coating and a formulation containing a conventional silane-based adhesion promoter. The observed shift from adhesive to cohesive failure in the pull-off tests for the SIPA-modified coatings indicates that the bond strength at the coating-substrate interface exceeds the internal strength of the coating itself, a hallmark of excellent adhesion. These findings highlight the potential of SIPA as a high-performance, integral adhesion promoter for demanding coating applications. Further research with a broader range of substrates and coating formulations is warranted to fully explore the benefits of this versatile monomer.

References

Safety Operating Guide

Proper Disposal of 5-Sulfoisophthalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential safety and logistical information for the proper disposal of 5-Sulfoisophthalic acid, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound, also known as 3,5-Dicarboxybenzenesulfonic acid, is a white, odorless, solid powder.[1][2] While not classified as a highly hazardous substance, it can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory during handling and disposal.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3] A dust mask type N95 (US) is also suggested.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal company.[1][2] Always operate in accordance with local, state, and federal environmental regulations.[4][5]

1. Waste Collection and Storage:

  • Containment: Collect waste this compound in a suitable, clearly labeled, and tightly closed container to prevent dust formation and release into the environment.[1][3]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][3]

2. Spill Management:

  • In the event of a spill, avoid generating dust.[1]

  • Carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[3][6]

  • Ensure adequate ventilation.[3]

3. Final Disposal:

  • Professional Disposal: Arrange for the collection of the waste by a licensed and approved waste disposal contractor.[1][2] The material should be disposed of at an approved waste disposal plant.[2]

  • Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local regulations.[4][5] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[4]

  • Do Not: Do not release the chemical into the environment or dispose of it in regular trash or down the drain.[1][7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Regulatory Compliance A Wear appropriate PPE (Gloves, Goggles, Respirator) B Collect waste this compound A->B C Place in a labeled, sealed container B->C D Store in a cool, dry, well-ventilated area C->D E Arrange for professional waste disposal D->E F Transport to an approved waste disposal facility E->F G Adhere to Local, State, and Federal Regulations (e.g., RCRA) F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.

References

Personal protective equipment for handling 5-Sulfoisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Sulfoisophthalic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.EN166 (EU) or OSHA 29 CFR 1910.133 (US)[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), and appropriate protective clothing to prevent skin exposure.[4]EN 374 (EU)
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or if irritation is experienced.[1]EN 149 (EU) or OSHA 29 CFR 1910.134 (US)[4]
Quantitative Data

The following table summarizes the key quantitative data for this compound and its monosodium salt.

PropertyValueSource(s)
Molecular Formula C₈H₆O₇S (acid), C₈H₅NaO₇S (monosodium salt)[3]
Molecular Weight 268.18 g/mol (monosodium salt)
Appearance White solid/powder[1][4]
Melting Point 373 - 375 °C / 703.4 - 707 °F[1]
pH 1.1 (30% solution)[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3

Operational Plan: Handling this compound

This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4] Use a chemical fume hood if available.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[1]

  • PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above.

Handling the Chemical
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]

  • Weighing: If weighing the powder, do so in a ventilated enclosure or a fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Incompatible Materials: Keep away from oxidizing agents.[1]

Storage
  • Container: Store in a tightly closed container.[4]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Chemical: Dispose of waste this compound at an approved waste disposal plant.[1] Follow all federal, state, and local regulations for chemical waste disposal.

  • Contaminated Packaging: Dispose of the container in accordance with licensed disposal contractors.

  • Spill Cleanup: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[3][4] Avoid creating dust.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G Workflow for Handling this compound A Preparation & Precaution B Don PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) A->B Step 1 C Chemical Handling B->C Step 2 D Weighing & Transfer (in fume hood) C->D Sub-step E Experimentation D->E Sub-step F Storage E->F Post-Experiment G Waste Disposal E->G Post-Experiment I End of Process F->I H Decontamination G->H Step 3 H->I

Caption: A flowchart illustrating the key stages of safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.